molecular formula C11H16BrN3 B1400499 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine CAS No. 1226985-88-1

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Cat. No.: B1400499
CAS No.: 1226985-88-1
M. Wt: 270.17 g/mol
InChI Key: DDWVHJZSQMQWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine (CAS 1231930-25-8) is a bromopyridine and piperazine-based chemical compound with the molecular formula C12H18BrN3 and a molecular weight of 284.20 g/mol . This organic building block is primarily valued in scientific research as a synthetic intermediate. Its structure, featuring a brominated pyridine ring, makes it a versatile precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . While a closely related methylpiperazine analog is available for pharmaceutical research , this specific ethylpiperazine derivative is utilized in the development and synthesis of potential therapeutic agents, fine chemicals, and pharmaceutical impurities or metabolites . As a high-purity intermediate, it enables researchers in medicinal chemistry and drug discovery to explore novel compounds, particularly in creating targeted degraders or inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can request specific analytical data, such as NMR or MSDS, directly from the supplier.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWVHJZSQMQWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine , a critical heterocyclic building block in medicinal chemistry. This molecule serves as a bifunctional scaffold, combining a solubilizing piperazine tail with a reactive bromopyridine head, making it ideal for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a 2,6-disubstituted pyridine . Its structural uniqueness lies in the asymmetry of the pyridine ring: one position (C2) is occupied by a nucleophilic piperazine moiety, while the other (C6) retains a bromine atom, serving as an electrophilic handle for further diversification.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine
Common Name 2-Bromo-6-(4-ethylpiperazin-1-yl)pyridine
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
Structural Class Halopyridine / Arylpiperazine
Analogous CAS 153976-27-3 (Methyl analog reference)
Computed Physicochemical Properties

Data estimated based on structure-activity relationship (SAR) with the methyl-analog.

PropertyValueImplication for Drug Design
LogP (Predicted) ~2.1 - 2.5Lipophilic enough for membrane permeability but balanced by the basic amine.
pKa (Basic N) ~8.0 - 8.5The N4-piperazine nitrogen is basic, ensuring solubility in acidic media (e.g., gastric fluid).
pKa (Pyridine N) ~2.5 - 3.0The pyridine nitrogen is weakly basic due to the electron-withdrawing bromine and resonance from the C2-amine.
TPSA ~35 ŲFavorable for blood-brain barrier (BBB) penetration if required.
H-Bond Acceptors 3Pyridine N, Piperazine N1, Piperazine N4.

Synthetic Methodology

The synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine relies on the desymmetrization of 2,6-dibromopyridine . The challenge is to achieve mono-substitution without over-reacting to form the bis-piperazine byproduct.

Primary Route: Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen, reinforced by the two bromine atoms, activates the ring for nucleophilic attack.

  • Reagents: 2,6-Dibromopyridine, N-Ethylpiperazine.[1][2][3][4]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol/Water (Green chemistry variant).

  • Base: K₂CO₃ or DIPEA (Hunig's Base).

  • Conditions: 80–100°C, 4–12 hours.

Step-by-Step Protocol (Self-Validating)
  • Stoichiometry Control: Dissolve 2,6-dibromopyridine (1.0 equiv) in NMP (0.5 M concentration).

  • Addition: Add K₂CO₃ (2.5 equiv) followed by the slow addition of N-ethylpiperazine (1.05 equiv) . Note: Using a large excess of amine promotes bis-substitution.

  • Reaction: Heat to 90°C. Monitor via LCMS. Look for the disappearance of starting material (M+H 237/239) and formation of product (M+H 270/272).

  • Workup: Dilute with water and extract with Ethyl Acetate. The unreacted dibromide is non-polar and can be removed via a hexane wash or column chromatography (0-5% MeOH in DCM).

Alternative Route: Buchwald-Hartwig Amination

For cases where SₙAr yields are low (e.g., steric hindrance), Pd-catalyzed coupling is preferred.

  • Catalyst: Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Xantphos.

  • Selectivity: The oxidative addition of Pd occurs preferentially at the C2 position, but statistical mixtures are common. SₙAr is generally preferred for cost and simplicity.

Synthesis Workflow Diagram

Synthesis Start 2,6-Dibromopyridine (Electrophile) Conditions Conditions: K2CO3, NMP, 90°C (S_NAr Mechanism) Start->Conditions Reagent N-Ethylpiperazine (Nucleophile) Reagent->Conditions Product 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine (Mono-substituted Target) Conditions->Product Major Product (>85%) Byproduct Bis-substituted Impurity (Avoid via Stoichiometry) Conditions->Byproduct Minor Side Reaction

Caption: Selective mono-amination pathway via Nucleophilic Aromatic Substitution (SₙAr).

Reactivity & Functionalization Profile

The value of this molecule lies in the C6-Bromine atom. It is a "dormant" electrophile that survives the initial piperazine installation but remains primed for transition-metal catalyzed cross-couplings.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2-aryl-6-piperazinylpyridines . This is a common scaffold in kinase inhibitors (e.g., CDK4/6 inhibitors).

  • Buchwald-Hartwig Amination: Displacement of the remaining bromine with a second amine (aniline, morpholine) to create non-symmetrical 2,6-diaminopyridines.

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 6-lithio species, which can be quenched with electrophiles (aldehydes, CO₂) to introduce carbon frameworks.

Reactivity Logic Map

Reactivity Core 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd-Cat) Core->Buchwald LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Core->LiExchange Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Diamine 2,6-Diaminopyridine (GPCR Ligands) Buchwald->Diamine Carboxyl Picolinic Acid Derivs. (If quenched w/ CO2) LiExchange->Carboxyl

Caption: Divergent synthesis pathways utilizing the C6-Bromine handle for library generation.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binders)

The pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region. The ethylpiperazine tail extends into the solvent-exposed region, improving the solubility and pharmacokinetic (PK) profile of the drug.

  • Example Class: CDK (Cyclin-Dependent Kinase) inhibitors often utilize a pyridine-piperazine core to balance potency with oral bioavailability.

GPCR Ligands

In Serotonin (5-HT) and Dopamine receptor antagonists, the aryl-piperazine motif is a "privileged structure." The 2-pyridyl attachment mimics the classic phenyl-piperazine pharmacophore but with reduced lipophilicity (lower LogP) and improved metabolic stability against CYP450 oxidation.

Handling, Stability & Safety

Stability
  • Shelf Life: Stable for >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halopyridines can undergo slow photodehalogenation; store in amber vials.

  • Chemical Stability: The piperazine ring is susceptible to oxidation (N-oxide formation) if left in solution with air for extended periods.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[5][6]

  • H315/H319: Causes skin and serious eye irritation.[7][5][6][8]

  • H335: May cause respiratory irritation.[7][6][8]

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents (e.g., mCPBA, H₂O₂) unless N-oxidation is intended.

References

  • Selective C–N Bond Formation: Eur. J. Org. Chem., 2014, 6493–6500. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."

  • Microwave Synthesis of Aminopyridines: J. Org. Chem., 2010. "Selective Mono- and Diamination of 2,6-Dibromopyridine."

  • Piperazine pKa Values: J. Chem. Eng. Data, 2009.[3][9] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." [Source]([Link]

  • Analogous Compound Data (Methyl Variant): PubChem CID 153976-27-3.

Sources

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Executive Summary

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a critical heterocyclic intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of bioactive small molecules.[1] Characterized by a 2,6-disubstituted pyridine core, this scaffold integrates an electron-deficient aromatic system with a solubilizing piperazine moiety and a reactive halogen handle. Its structural architecture renders it indispensable in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and neuroactive agents. This guide provides a comprehensive technical analysis of its molecular structure, synthetic pathways, physiochemical properties, and reactivity profiles.

Molecular Architecture & Physiochemical Properties[2]

The compound features a central pyridine ring substituted at the 2- and 6-positions.[2][3][4] This specific substitution pattern creates a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

  • Core System: The pyridine ring acts as a hydrogen bond acceptor and an electron-deficient π-system.

  • Functional Handle (C6-Br): The bromine atom at position 6 is a high-value synthetic handle. It is activated for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine nitrogen.

  • Solubilizing Tail (C2-Piperazine): The 4-ethylpiperazine group at position 2 enhances aqueous solubility and lipophilicity (LogD) balance. The basic nitrogens contribute to pKa modulation, often improving the pharmacokinetic profile (ADME) of the final drug candidate.

Table 1: Calculated Physiochemical Parameters

ParameterValue (Approx.)Significance
Molecular Formula C₁₁H₁₆BrN₃Core Composition
Molecular Weight 270.17 g/mol Fragment-based design compliant
LogP (Predicted) 1.9 – 2.2Optimal for membrane permeability
TPSA ~36 ŲGood blood-brain barrier (BBB) penetration potential
pKa (Piperazine N1) ~2.5 (conjugated)Low basicity due to pyridine conjugation
pKa (Piperazine N4) ~8.5Basic center, protonated at physiological pH
H-Bond Acceptors 3Interaction with receptor residues

Synthetic Pathways

The synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is primarily achieved through Nucleophilic Aromatic Substitution (


). The reaction exploits the symmetry of 2,6-dibromopyridine, where the electron-withdrawing nitrogen activates the C2 and C6 positions toward nucleophilic attack.
Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via the formation of a Meisenheimer-like anionic


-complex. The strong electron-withdrawing effect of the pyridine nitrogen stabilizes the negative charge intermediate, facilitating the displacement of the bromide leaving group by the secondary amine (N-ethylpiperazine).

Selectivity Control: A critical challenge is preventing double substitution (formation of the 2,6-bis(piperazinyl)pyridine). Selectivity is controlled by:

  • Stoichiometry: Using a slight excess of the amine (1.0–1.1 equiv) rather than a large excess.

  • Temperature: Moderate temperatures (80–100°C) favor mono-substitution; higher temperatures promote bis-substitution.

  • Solvent: Protic solvents (e.g., water, ethanol) or polar aprotic solvents (DMF, NMP) are commonly used.

Synthesis SM1 2,6-Dibromopyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + SM2, Heat SM2 N-Ethylpiperazine (Nucleophile) Product 1-(6-Bromopyridin-2-yl)- 4-ethylpiperazine Intermediate->Product - HBr ByProduct 2,6-Bis(4-ethylpiperazin-1-yl)pyridine (Over-reaction Impurity) Product->ByProduct + SM2 (Excess/High T)

Figure 1: Reaction pathway for the synthesis of the target scaffold, highlighting the critical mono-selectivity step.

Experimental Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine via thermal


.

Materials:

  • 2,6-Dibromopyridine (23.7 g, 100 mmol)

  • 1-Ethylpiperazine (11.4 g, 100 mmol)

  • Potassium Carbonate (

    
    ) (27.6 g, 200 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Water (Microwave method)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,6-dibromopyridine and

    
    .
    
  • Addition: Add DMF (100 mL) followed by the slow addition of 1-ethylpiperazine at room temperature.

  • Reaction: Heat the mixture to 90°C. Monitor the reaction by TLC (Hexane/EtOAc 4:1) or LC-MS.[5] The starting material (2,6-dibromopyridine) should be consumed within 4–6 hours.

    • Note: If bis-substitution is observed, lower the temperature to 70°C.

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers and wash with brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–5% Methanol in Dichloromethane).

Expected Yield: 65–75% as a pale yellow oil or low-melting solid.

Structural Characterization

Validation of the structure relies on confirming the 2,6-substitution pattern and the integrity of the ethylpiperazine ring.


 NMR Analysis (400 MHz, 

):
  • Pyridine Ring:

    • 
       7.35 (dd, 
      
      
      
      Hz, 1H, H-4): Triplet-like signal for the meta proton.
    • 
       6.75 (d, 
      
      
      
      Hz, 1H, H-5): Doublet for the proton ortho to Bromine (deshielded relative to H-3 but shielded by the amine).
    • 
       6.55 (d, 
      
      
      
      Hz, 1H, H-3): Doublet for the proton ortho to the piperazine nitrogen (shielded by mesomeric donation).
  • Piperazine & Ethyl:

    • 
       3.55 (t, 4H): Piperazine protons adjacent to Pyridine.
      
    • 
       2.55 (t, 4H): Piperazine protons adjacent to Ethyl.
      
    • 
       2.48 (q, 2H): Methylene of the ethyl group.
      
    • 
       1.12 (t, 3H): Methyl of the ethyl group.
      

Mass Spectrometry (ESI):

  • 
    :  Observed 
    
    
    
    peaks at 270.1 and 272.1 in a 1:1 ratio, characteristic of the mono-isotopic bromine pattern (
    
    
    and
    
    
    ).

Reactivity & Functionalization Profile

The 6-bromo substituent is the primary vector for diversification. The pyridine nitrogen activates this position for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries.

Reactivity Core 1-(6-Bromopyridin-2-yl)- 4-ethylpiperazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Systems Core->Suzuki Standard Conditions Buchwald Buchwald-Hartwig Amination (HNRR', Pd(0)) Target: Aminopyridines Core->Buchwald Sterically demanding amines Lithiation Lithium-Halogen Exchange (n-BuLi, Electrophile) Target: Formyl/Carboxyl derivs Core->Lithiation -78°C Sonogashira Sonogashira Coupling (Terminal Alkyne, Cu/Pd) Target: Alkynyl Pyridines Core->Sonogashira C-C Bond Formation

Figure 2: Functionalization map of the scaffold showing accessible chemical space via the C6-Bromine handle.

References

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Source: European Journal of Organic Chemistry. URL:[Link]

  • Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia. Source: Chemical Communications (Royal Society of Chemistry).[4] URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines and 2,6-Dialkylaminopyridines. Source: Georgia Southern University Commons. URL:[Link]

Sources

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a comprehensive monograph for the intermediate 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine . It is designed to serve as a primary reference for synthetic chemists and medicinal chemists utilizing this scaffold in drug discovery.

Executive Summary

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a bifunctional heterocyclic building block characterized by a distinct reactivity differential. The molecule features a nucleophilic N-ethylpiperazine moiety and an electrophilic 6-bromopyridine handle. This asymmetry allows for sequential functionalization, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 pathways) and GPCR ligands where the 2-aminopyridine motif is a privileged pharmacophore.

This guide details the physicochemical identity, validated synthesis protocols, and downstream reactivity profiles of this compound.[1]

Part 1: Chemical Identity & Nomenclature

IUPAC Name and Synonyms

The systematic naming follows the substitution priority of the pyridine ring.

Type Name / Identifier
Preferred IUPAC Name 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine
Systematic Name 2-Bromo-6-(4-ethylpiperazin-1-yl)pyridine
Common Synonyms 1-(6-Bromo-2-pyridyl)-4-ethylpiperazine; 2-(4-Ethylpiperazin-1-yl)-6-bromopyridine
SMILES CCN1CCN(CC1)c2nc(Br)ccc2
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
Physicochemical Properties (Predicted)

Note: Experimental values may vary based on crystalline form and purity.

PropertyValueContext
LogP ~2.1Moderate lipophilicity; suitable for CNS-active scaffolds.
pKa (Piperazine N4) ~8.5Basic center; protonatable under physiological conditions.
pKa (Pyridine N) ~2.5Weakly basic due to electron-withdrawing Br and conjugation.
Boiling Point >300°CHigh boiling point; typically isolated as a solid or viscous oil.
Solubility DCM, EtOAc, DMSOHighly soluble in polar organic solvents; low water solubility at neutral pH.

Part 2: Synthesis Protocol (SNAr Methodology)

Mechanistic Rationale

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopyridine.[2]

  • Selectivity Control: The introduction of the first amine (1-ethylpiperazine) at the 2-position increases the electron density of the pyridine ring, significantly deactivating the 6-position towards a second substitution. This electronic feedback loop ensures high selectivity for the mono-substituted product over the bis-product.

  • Stoichiometry: A slight excess of amine (1.1–1.5 equiv) drives conversion while minimizing bis-addition.

Reaction Scheme

Synthesis SM1 2,6-Dibromopyridine (Electrophile) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate + SM2 K2CO3, DMSO 100°C SM2 1-Ethylpiperazine (Nucleophile) Product 1-(6-Bromopyridin-2-yl)- 4-ethylpiperazine Intermediate->Product - Br⁻ ByProduct HBr (Scavenged) Intermediate->ByProduct

Figure 1: SNAr pathway for the selective mono-amination of 2,6-dibromopyridine.

Validated Experimental Procedure

Scale: 10 mmol (2.37 g of 2,6-dibromopyridine)

  • Preparation:

    • Charge a 50 mL round-bottom flask with 2,6-dibromopyridine (2.37 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).

    • Add anhydrous DMSO (10 mL) or NMP (10 mL). Note: Polar aprotic solvents accelerate SNAr rates.

    • Add 1-ethylpiperazine (1.4 mL, 11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction:

    • Heat the mixture to 100–110°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (2,6-dibromopyridine) should disappear, and a new polar spot should appear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine (2 x 20 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically a yellow oil/solid.

    • Purify via flash column chromatography (SiO₂).

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).

    • Yield: Expect 65–80% isolated yield.

Part 3: Reactivity & Downstream Applications

Functionalization Logic

The remaining bromine atom at the 6-position is deactivated compared to the starting material but remains highly susceptible to Palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: Ideal for introducing a second amine to generate unsymmetrical 2,6-diaminopyridines.

  • Suzuki-Miyaura Coupling: Used to attach aryl or heteroaryl groups, extending the scaffold for kinase inhibition (e.g., mimicking the CDK4/6 inhibitor pharmacophore).

Decision Tree for Analog Generation

Reactivity Core 1-(6-Bromopyridin-2-yl)- 4-ethylpiperazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (HNRR', Pd2(dba)3, BINAP) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 6-Aryl-2-piperazinylpyridine (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Diamine 2,6-Diaminopyridine (GPCR Ligands) Buchwald->Diamine Electrophile Quench with Electrophile (CO2, DMF, Aldehydes) Lithiation->Electrophile

Figure 2: Divergent synthesis pathways utilizing the 6-bromo handle.

Critical Handling & Safety
  • Storage: Store at 2–8°C under an inert atmosphere. The piperazine nitrogen is prone to oxidation over extended periods.

  • Toxicity: Treat as a potential irritant. Pyridine derivatives can be skin sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

  • Selective SNAr of 2,6-Dibromopyridine

    • Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
    • Source: N
    • URL:[Link]

  • Comparative Reactivity of Bromopyridines

    • Title: A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine.
    • Source: BenchChem Technical Guides.[2]

  • General Synthesis of Pyridyl-Piperazines

    • Title: Synthesis and antitrypanosomal activities of novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives.[4]

    • Source: eScholarship.org.
    • URL:[Link][1]

Sources

solubility of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Process Chemistry of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Part 1: Executive Summary & Structural Analysis

Compound Identity:

  • Target Molecule: 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

  • Structural Class: 2-Aminopyridine / Piperazine derivative

  • Reference Analog: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine (CAS 153976-27-3 )[1][2][3]

  • Note on Isomerism: This guide specifically addresses the direct C2-N linked congener. Researchers must differentiate this from the common Abemaciclib intermediate, 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine (CAS 1231930-25-8), which contains a methylene bridge.

Physicochemical Profile (Predicted vs. Analog Data): Based on the methyl-analog (CAS 153976-27-3) and quantitative structure-property relationship (QSPR) modeling:

PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) ~2.4 – 2.6Moderate lipophilicity. Preferential solubility in chlorinated and polar aprotic solvents.
pKa (Piperazine N4) 8.5 – 9.0Highly basic. Soluble in aqueous acid (pH < 4) via protonation.
pKa (Pyridine N) < 3.0Weakly basic due to electron-withdrawing Br at C6 and mesomeric effect of piperazine N1.
Physical State Solid / Low-melt SolidLikely crystalline but prone to oiling out in mixed solvents if impure.

Part 2: Solubility Tier List & Solvent Selection

This classification guides solvent selection for synthesis (reaction medium), workup (extraction), and purification (crystallization).

Tier 1: High Solubility (Primary Solvents)

Use for: Reaction media, preparing stock solutions.

  • Dichloromethane (DCM) / Chloroform: Excellent solubility (>100 mg/mL). The lipophilic ethyl and bromo groups interact favorably with halogenated solvents.

  • THF / 2-MeTHF: Excellent solubility. 2-MeTHF is preferred for process chemistry due to higher boiling point and immiscibility with water (allows direct wash).

  • DMSO / DMF / NMP: High solubility. Essential for nucleophilic aromatic substitution (SnAr) or Buchwald-Hartwig couplings where high temperatures (>100°C) are required.

Tier 2: Moderate / Temperature-Dependent Solubility

Use for: Crystallization, purification.

  • Ethyl Acetate (EtOAc) / Isopropyl Acetate (IPAc): Moderate solubility at RT; high solubility at reflux. Ideal for recrystallization when paired with a hydrocarbon antisolvent.

  • Methanol / Ethanol: Good solubility, but protic nature may interfere with certain base-sensitive reactions.

  • Toluene: Moderate solubility. Often used to drive reactions azeotropically or for hot extractions.

Tier 3: Low Solubility (Antisolvents)

Use for: Crashing out product, maximizing yield.

  • Heptane / Hexane / Cyclohexane: Poor solubility (<5 mg/mL). Use these to precipitate the compound from EtOAc or Toluene solutions.

  • Water (Neutral/Basic pH): Insoluble. The compound will oil out or precipitate as a free base.

  • Water (Acidic pH < 4): Highly soluble as the piperazinium salt (e.g., HCl or TFA salt).

Part 3: Experimental Protocol (Self-Validating System)

Since exact solubility values vary by batch purity and polymorph, use this protocol to generate precise data for your specific lot.

Protocol: Gravimetric Solubility Determination

  • Preparation: Weigh 50 mg of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine into three HPLC vials.

  • Solvent Addition: Add 250 µL of the target solvent (DCM, EtOAc, MeOH) to each vial.

  • Equilibration:

    • Vortex for 1 minute.

    • Observation Check: If fully dissolved, solubility is >200 mg/mL. Stop.

    • If undissolved solid remains, sonicate for 10 minutes at 25°C.

  • Saturation: If solid remains, add solvent in 100 µL increments until clear, or filter the supernatant if saturation is the goal.

  • Quantification (Gravimetric):

    • Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

    • Evaporate solvent (Genevac or N2 stream).

    • Weigh the residue.

    • Calculation:

      
      
      

Part 4: Process Chemistry Workflow

The following diagram illustrates the standard purification logic based on the solubility profile defined above.

SolubilityWorkflow Raw Crude Reaction Mixture (1-(6-Bromopyridin-2-yl)-4-ethylpiperazine) AcidExt Acid Extraction (Add 1M HCl, pH < 3) Raw->AcidExt Solubilize as Salt OrgWash Organic Wash (DCM or EtOAc) AcidExt->OrgWash Remove Non-Basic Impurities AqPhase Aqueous Phase (Contains Product Salt) OrgWash->AqPhase Product stays in Water BaseNeut Basification (Add NaOH/Na2CO3 to pH > 10) AqPhase->BaseNeut Regenerate Free Base FinalExt Extraction into DCM/IPAc BaseNeut->FinalExt Product partitions to Organic Cryst Crystallization (Solvent: IPAc | Antisolvent: Heptane) FinalExt->Cryst Purification

Figure 1: Acid-Base purification workflow leveraging the pH-dependent solubility of the piperazine moiety.

Part 5: Troubleshooting "Oiling Out"

A common issue with aminopyridine derivatives is "oiling out" (liquid-liquid phase separation) instead of crystallizing.

  • Cause: The melting point is depressed by impurities, or the solvent system is too polar.

  • Solution:

    • Seed Crystals: Always retain a small amount of solid from a previous pure batch to seed the solution at the cloud point.

    • Switch Solvent Class: If oiling occurs in EtOAc/Heptane, switch to Isopropyl Alcohol (IPA)/Water . Dissolve in warm IPA, then slowly add water.

    • Salt Formation: If the free base is an intractable oil, convert it to the Dihydrochloride or Tosylate salt . These usually have much higher melting points and better crystallization kinetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10804369, 1-(6-Iodopyridin-2-yl)-4-methylpiperazine (Analog). Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility parameters).

Sources

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide functions as an advanced safety and handling monograph for 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine . It is designed for research professionals requiring a deeper understanding of the compound's physicochemical behavior, synthesis logic, and safety protocols beyond standard MSDS checklists.

Document Control:

  • Status: Research Grade / Intermediate

  • Application: Medicinal Chemistry (Kinase Inhibitor Scaffolds), GPCR Ligand Synthesis

Part 1: Executive Summary & Chemical Identity

This compound represents a "privileged scaffold" in drug discovery, combining the lipophilic, metabolic stability of a halogenated pyridine with the solubility-enhancing properties of an ethylpiperazine. It is frequently employed as a building block for developing agents targeting serotonergic (5-HT) receptors or as a core intermediate for Buchwald-Hartwig cross-coupling reactions.

Chemical Characterization
PropertySpecification
Chemical Name 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine
Common Synonyms 2-Bromo-6-(4-ethylpiperazin-1-yl)pyridine; 1-(6-Bromo-2-pyridyl)-4-ethylpiperazine
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
Physical State Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~8.5 (Piperazine N4), ~2.0 (Pyridine N)

Critical Note on Isomerism: This guide specifically addresses the 2-pyridyl isomer (direct N-arylation). Do not confuse with the commercially common benzyl-linked isomer, 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine (CAS 1231930-25-8), which has significantly different reactivity profiles.

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Rather than simply listing H-codes, this section analyzes the Structure-Activity Relationship (SAR) to predict toxicology where experimental data is sparse.

Mechanistic Toxicology
  • The Piperazine Moiety: Secondary and tertiary piperazines are known sensitizers. They act as weak bases and can cause respiratory sensitization upon prolonged inhalation of dust or mists.

  • The Halogenated Pyridine: The 2-bromo-pyridine motif is an electrophile. While less reactive than alkyl halides, it possesses potential for skin sensitization via haptenization of skin proteins.

  • Acute Toxicity (Oral): Predicted to be Harmful (Category 4).[1] Analogs like 1-(2-pyridyl)piperazine show LD50 values in the range of 500–2000 mg/kg.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][1][2][4][5]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]

Part 3: Safe Handling & Engineering Controls

Containment Strategy

The synthesis and handling of this compound involve reagents (2,6-dibromopyridine) that are potent irritants.

  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Barrier: Use secondary containment trays for all liquid transfers to prevent benchtop contamination.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged contact or cleaning spills, use Silver Shield/4H laminate gloves due to the penetrating nature of halogenated heterocycles in organic solvents.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a P95/OV (Organic Vapor) respirator.

  • Eyes: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of irreversible eye damage from alkaline piperazine derivatives.

Part 4: Experimental Protocol (Synthesis & Purification)

This protocol describes the selective nucleophilic aromatic substitution (


) of 2,6-dibromopyridine. This route is preferred over Pd-catalyzed coupling for its operational simplicity and cost-effectiveness.
Reaction Logic

The reaction exploits the electron-deficient nature of the pyridine ring.[6] The nitrogen atom at position 1 and the bromine at position 6 activate the carbon at position 2 for nucleophilic attack by the piperazine.

Step-by-Step Methodology

Reagents:

  • 2,6-Dibromopyridine (1.0 equiv)[6]

  • N-Ethylpiperazine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO.

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromopyridine (2.37 g, 10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (2.76 g, 20 mmol)  followed by N-ethylpiperazine (1.5 mL, 12 mmol) .
    
  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.4) should appear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) to precipitate organic components or extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organic layers with brine (2 x 50 mL) to remove DMF. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0%

      
       10% Methanol in Dichloromethane.
      
    • Yield: Expect 60–75% of a pale yellow solid.

Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dibromopyridine + N-Ethylpiperazine Reaction Heat to 100°C (DMF, K2CO3) 12-16 Hours Start->Reaction TLC TLC Check (5% MeOH/DCM) Reaction->TLC TLC->Reaction Incomplete Workup Quench: Ice-Water Extract: Ethyl Acetate TLC->Workup Conversion >95% Purification Flash Chromatography (SiO2, DCM/MeOH) Workup->Purification Product Pure 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine Purification->Product

Caption: Figure 1. Selective


 synthesis workflow for generating the target scaffold from 2,6-dibromopyridine.

Part 5: Emergency Response & Environmental Fate

Spill Decision Logic

In the event of a spill, the alkalinity of the piperazine moiety dictates the response. Do not use acidic absorbents that may generate heat.

SpillResponse Spill Spill Detected State Liquid or Solid? Spill->State Solid Sweep/Scoop Avoid Dust State->Solid Solid Liquid Absorb with Vermiculite/Sand State->Liquid Solution Disposal Dispose as Halogenated Organic Waste Solid->Disposal Liquid->Disposal

Caption: Figure 2. Decision logic for safe spill cleanup and disposal.

Fire Fighting Measures
  • Media: Carbon dioxide (

    
    ), dry chemical powder, or alcohol-resistant foam.
    
  • Hazardous Combustion Products: Emits toxic fumes under fire conditions, including Nitrogen Oxides (

    
    ), Hydrogen Bromide (
    
    
    
    ), and Carbon Monoxide (
    
    
    ). Firefighters must wear SCBA.

References

  • PubChem. (2025).[7] Compound Summary: 1-(2-Pyridyl)piperazine (Analogous Scaffold). National Library of Medicine. [Link]

  • Wang, L., Liu, N., Dai, B., & Hu, H. (2014).[8] Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[8][9] European Journal of Organic Chemistry, 2014(29), 6493–6500. [Link]

Sources

Advanced Functionalization of Bromopyridines: From Synthetic Methodology to Clinical & Material Applications

[1]

Executive Summary: The Strategic Value of the Bromine Handle

In the landscape of heterocyclic chemistry, the pyridine ring is a "privileged structure," present in over 50 FDA-approved small molecule drugs and a vast array of optoelectronic materials. However, the electron-deficient nature of the pyridine nucleus renders it resistant to classical electrophilic aromatic substitution, creating a synthetic bottleneck.

Bromopyridines serve as the critical bridge to overcome this limitation. The bromine atom acts not merely as a leaving group but as a "molecular pivot"—enabling regioselective halogen-metal exchange, directing C-H activation, and facilitating palladium-catalyzed cross-couplings. This guide explores the high-impact research areas where bromopyridine chemistry is currently redefining the boundaries of drug discovery and material science.

Core Technology: Regioselective Metallation & Functionalization[2][3]

The primary research frontier lies in controlling where the pyridine ring reacts. Standard lithiation often results in nucleophilic attack on the ring or scrambling. The modern solution involves Turbo-Grignards and the Halogen Dance .

The "Turbo-Grignard" Revolution

Traditional lithium-halogen exchange requires cryogenic conditions (-78 °C) to prevent decomposition. The development of the "Turbo-Grignard" reagent (


-PrMgCl·LiCl
  • Mechanism: The LiCl breaks the polymeric aggregates of the Grignard reagent, increasing the kinetic basicity of the magnesium while maintaining thermodynamic stability.

  • Research Opportunity: Developing continuous-flow protocols for these exchanges to scale up unstable pyridyl-magnesium intermediates.

The Halogen Dance Reaction

A powerful yet underutilized phenomenon is the Halogen Dance (HD), where a lithiated halogen undergoes migration to a more thermodynamically stable position.

  • Utility: Starting from commercially available 2,5-dibromopyridine , one can access the difficult-to-synthesize 2,4- or 3,4-substitution patterns by controlling the temperature and duration of the lithiation step before quenching.

Visualization: The Regioselectivity Map

The following diagram illustrates how different methodologies access distinct carbon sites on the pyridine ring, starting from a generic 3-bromopyridine scaffold.

Bromopyridine_MapStart3-Bromopyridine(Starting Scaffold)Path1C3 Functionalization(Suzuki/Buchwald)Start->Path1Pd-Catalysis(Retains Position)Path2C4 Functionalization(Halogen Dance)Start->Path2LDA / -78°C(Migration)Path3C2 Functionalization(Directed Lithiation)Start->Path3Directing Group(e.g., DG-H)Product1Biaryl/AminatedProductsPath1->Product1Product24-SubstitutedPyridinesPath2->Product2Product32-SubstitutedPyridinesPath3->Product3

Figure 1: Strategic divergence in bromopyridine functionalization. Different conditions unlock C2, C3, or C4 reactivity from a single precursor.

Application Area A: Medicinal Chemistry[1][4][5][6][7]

In drug discovery, bromopyridines are the precursors to "Nitrogen Scans"—the systematic replacement of phenyl rings with pyridines to optimize physicochemical properties.

The Nitrogen Scan & Scaffold Hopping

Replacing a benzene ring with pyridine (via a bromopyridine coupling partner) effects three critical changes:

  • Solubility: The basic nitrogen can be protonated, drastically improving aqueous solubility.

  • Metabolic Stability: Pyridine rings are less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.

  • H-Bonding: The nitrogen lone pair acts as a hydrogen bond acceptor, potentially picking up new interactions in the binding pocket.

Key FDA-Approved Drugs Containing Pyridine Scaffolds

The following table highlights drugs where the pyridine moiety (often installed via bromopyridine chemistry) is essential for efficacy.

Drug NameTargetIndicationRole of Pyridine Motif
Vismodegib Hedgehog PathwayBasal Cell Carcinoma2-Chloro-3-pyridinyle moiety improves metabolic stability and binding affinity.
Crizotinib ALK/ROS1NSCLC (Lung Cancer)2-Aminopyridine core forms key H-bonds with the kinase hinge region.
Abemaciclib CDK4/6Breast CancerPyridine ring modulates basicity and solubility of the inhibitor.
Isoniazid Enoyl-ACP ReductaseTuberculosisSimple pyridine core; activated by KatG to form the active drug.

Application Area B: Material Science (OLEDs)

Bromopyridines are indispensable in the synthesis of Organic Light-Emitting Diodes (OLEDs) , particularly for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) emitters.

Iridium(III) Complexes

The "gold standard" for green and red OLED emitters are Iridium complexes with phenylpyridine (ppy) ligands.

  • Synthesis: These are synthesized via the cyclometalation of 2-phenylpyridine derivatives, which are constructed by coupling 2-bromopyridine with phenylboronic acid.

  • Tuning: Adding electron-withdrawing groups (F, CF3) or electron-donating groups (OMe) to the bromopyridine starting material allows precise tuning of the HOMO/LUMO levels, shifting emission color.

TADF Emitters

Recent research focuses on Boron-Nitrogen (BN) multiple resonance materials.

  • Role: Pyridine acts as an electron-deficient acceptor core.

  • Innovation: Using 3,5-dibromopyridine to construct rigid, planar frameworks that minimize non-radiative decay, enhancing quantum efficiency.

Experimental Protocol: Regioselective Magnesiation

Objective: Selective functionalization of 3-bromopyridine using the "Turbo-Grignard" method to avoid cryogenic temperatures.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • 
    -PrMgCl[1]·LiCl (1.1 equiv, ~1.3 M in THF)
    
  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 3-bromopyridine (158 mg, 1.0 mmol) and dry THF (5 mL).

  • Activation: Cool the solution to 0 °C (ice bath). Note: Cryogenic -78 °C is not required due to the stability of the LiCl complex.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (0.85 mL, 1.1 mmol) over 5 minutes.
    
  • Incubation: Stir at 0 °C for 30 minutes. The formation of the 3-pyridylmagnesium species is quantitative.

  • Quench: Add the electrophile (Benzaldehyde, 127 mg, 1.2 mmol) dropwise.

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

Validation:

  • Success Indicator: >90% conversion observed by GC-MS or TLC.

  • Common Pitfall: If the reaction is run at room temperature before adding the electrophile, the magnesiated species may disproportionate. Keep at 0 °C during the exchange.

Future Directions: C-H Activation & Photoredox

The future of bromopyridine research is moving away from pre-functionalized handles toward direct C-H activation .

Meta-Selective C-H Activation

Using transient directing groups (templates) that coordinate to the pyridine nitrogen, researchers can now activate the meta (C3) position of 2-substituted pyridines, or the C5 position of 3-substituted pyridines. This "remote functionalization" allows for late-stage diversification of complex drug molecules without de novo synthesis.

Photoredox Catalysis

Combining bromopyridines with photoredox catalysts (e.g., Iridium or organic dyes) enables single-electron transfer (SET) mechanisms. This opens pathways to alkylate pyridine rings using simple carboxylic acids or alkyl halides under mild, visible-light conditions.

Drug_Discovery_WorkflowHitHit Identification(High Throughput Screening)LeadLead Optimization(Scaffold Hopping)Hit->Lead Identify Liability(e.g., poor solubility)LSFLate-Stage Functionalization(C-H Activation / Photoredox)Lead->LSF Diversify CoreBromopyridineBromopyridineBuilding BlocksBromopyridine->Lead Nitrogen Scan(Replace Phenyl)CandidateClinical Candidate(Optimized PK/PD)LSF->Candidate Final Selection

Figure 2: Integration of bromopyridine chemistry into the modern drug discovery pipeline.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • Schlosser, M. (2005). The Halogen Dance Reaction on Pyridines. Angewandte Chemie International Edition. Link

  • FDA Approved Drugs Database. (2024). Search results for Pyridine-containing small molecules. U.S. Food and Drug Administration. Link

  • Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization Strategies. Science. Link

  • Adachi, C., et al. (2012). Highly Efficient Organic Light-Emitting Diodes from Delayed Fluorescence. Nature. Link

Methodological & Application

synthesis protocol for 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Abstract

This document provides a detailed protocol for the synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, a valuable heterocyclic building block for pharmaceutical and materials science research. The primary method detailed is a selective mono-amination of 2,6-dibromopyridine via a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its operational simplicity and cost-effectiveness. Additionally, this note discusses the Buchwald-Hartwig amination as a powerful alternative. The guide is designed for researchers and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and characterization techniques to ensure a reproducible and reliable synthesis.

Introduction and Strategic Overview

Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. The target compound, 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, incorporates both a bromopyridine and an ethylpiperazine moiety, making it a versatile intermediate for further functionalization through cross-coupling reactions.

The synthesis of this target molecule from 2,6-dibromopyridine and 1-ethylpiperazine presents a classic challenge in regioselectivity. Two primary strategies are considered:

  • Nucleophilic Aromatic Substitution (SNAr): This method leverages the inherent electron deficiency of the pyridine ring, which is further activated by the two bromo substituents. The nitrogen atom of the pyridine ring effectively stabilizes the negatively charged Meisenheimer intermediate, particularly when substitution occurs at the ortho (C2) or para (C4) positions.[1][2][3] This pathway is often thermally driven and does not require a metal catalyst, making it an attractive option for large-scale synthesis.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and powerful C-N bond-forming reaction.[4][5] It employs a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide. While this method offers broad substrate scope and typically high yields under milder conditions than SNAr, it involves the cost of the catalyst and ligand, and requires an inert atmosphere to protect the catalytic system.[6][7]

This guide will provide a detailed protocol for the SNAr approach due to its robustness and accessibility.

Reaction Mechanism and Workflow Visualization

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (1-ethylpiperazine) attacks the electron-deficient C2 position of 2,6-dibromopyridine. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, aromaticity is restored by the elimination of the bromide leaving group, yielding the final product.

Caption: Proposed SNAr mechanism for the synthesis.

General Experimental Workflow

The synthesis follows a logical progression from reaction setup to final product characterization. Careful control over reaction parameters is key to maximizing the yield of the desired mono-substituted product and minimizing the formation of the di-substituted byproduct.

Workflow Setup 1. Reaction Setup - Add 2,6-dibromopyridine, 1-ethylpiperazine, and solvent. - Seal vessel. Heating 2. Heating & Stirring - Heat to 120-150 °C. - Stir vigorously. Setup->Heating Monitoring 3. Reaction Monitoring - Track progress using TLC or LC-MS. Heating->Monitoring Workup 4. Work-up - Cool reaction. - Dilute with solvent (e.g., EtOAc). - Aqueous wash (e.g., H₂O, brine). Monitoring->Workup Upon completion Purification 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. Workup->Purification Characterization 6. Characterization - Confirm structure and purity. - ¹H NMR, ¹³C NMR, MS. Purification->Characterization

Caption: General experimental workflow diagram.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )FormKey Safety Notes
2,6-Dibromopyridine626-05-1236.89Grey crystalline powderFatal if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10]
1-Ethylpiperazine5308-25-8114.19Light yellow liquidFlammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[11][12]
N,N-Dimethylformamide (DMF)68-12-273.09LiquidCombustible liquid. Harmful in contact with skin or if inhaled.
Ethyl Acetate (EtOAc)141-78-688.11LiquidHighly flammable liquid and vapor. Causes serious eye irritation.
Hexanes110-54-386.18LiquidHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04White powderNot classified as hazardous.
Silica Gel (for chromatography)7631-86-960.08Fine powderMay cause respiratory tract irritation.
Equipment
  • Pressure-rated sealed reaction vessel or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[13]

  • Handling of 2,6-Dibromopyridine: This compound is highly toxic.[8][10] Avoid creating dust. Weigh in a contained environment. In case of ingestion, seek immediate medical attention.[13]

  • Handling of 1-Ethylpiperazine: This compound is corrosive and flammable.[11] Keep away from ignition sources. Handle with care to prevent skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol (SNAr Method)

Reaction Setup
  • To a pressure-rated glass vessel equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 eq, e.g., 2.37 g, 10.0 mmol).

  • In a fume hood, add N,N-Dimethylformamide (DMF, approx. 5-10 mL).

  • Add 1-ethylpiperazine (1.1 eq, e.g., 1.26 g, 11.0 mmol). Rationale: A slight excess of the amine helps to drive the reaction to completion but using a large excess should be avoided to minimize the formation of the di-substituted byproduct.

  • Securely seal the reaction vessel.

Reaction Execution and Monitoring
  • Place the vessel on a magnetic stirrer with a heating block or oil bath.

  • Heat the reaction mixture to 140 °C with vigorous stirring. Rationale: High temperature is required to overcome the activation energy for the SNAr reaction. A sealed vessel is used to prevent the volatile amine from escaping.

  • Maintain the reaction at this temperature for 12-24 hours.

  • Monitoring: Periodically (e.g., every 4 hours after an initial 8 hours), cool the reaction to room temperature. Carefully take a small aliquot and spot it on a TLC plate. Elute with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v with 1% triethylamine to reduce tailing). Visualize under UV light. The reaction is complete when the 2,6-dibromopyridine spot has been consumed.

Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the dark reaction mixture with ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (3 x 30 mL) to remove DMF.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification
  • The resulting crude oil or solid should be purified by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). The addition of 0.5-1% triethylamine to the eluent is recommended to prevent the product from streaking on the silica gel.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine as a solid or oil.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 284.09).

  • TLC: To assess the purity against the crude material and starting materials.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature or reaction time.Increase temperature to 150 °C or prolong the reaction time. Ensure the reaction vessel is properly sealed.
Deactivated starting material.Use fresh or purified 2,6-dibromopyridine.
Formation of Di-substituted Product Excess of 1-ethylpiperazine.Use a smaller excess of the amine (e.g., 1.05-1.1 equivalents).
High temperature for a prolonged time after the starting material is consumed.Monitor the reaction closely and stop it once the 2,6-dibromopyridine is consumed.
Difficult Purification (Streaking on TLC) The basic nitrogen atoms of the product are interacting with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to neutralize the silica.

Alternative Method: Buchwald-Hartwig Amination

For substrates that are sensitive to high temperatures, the Buchwald-Hartwig amination offers a milder alternative.[14][15]

  • Typical Conditions:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).

    • Ligand: A bulky electron-rich phosphine ligand such as Xantphos or BINAP (2-10 mol%).[6]

    • Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.5-2.0 eq).

    • Solvent: Anhydrous, degassed aprotic solvent like toluene or dioxane.

    • Temperature: 80-110 °C.

    • Atmosphere: Inert (Nitrogen or Argon).

This method requires careful exclusion of air and moisture but can provide higher yields and selectivity for challenging substrates.

References

  • Jubilant Ingrevia. (n.d.).
  • Cole-Parmer. (2004, March 4).
  • Apollo Scientific. (2023, July 6). 2,6-Dibromopyridine.
  • PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

  • Fisher Scientific. (2024, January 27).
  • Jiang, Q., et al. (2025, August 11).
  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemical Reviews. (2016, September 30).
  • Xia, Z., & He, G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • Tlaceca, A., et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles.
  • Vantourout, J. C., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Kashani, S. K., et al. (n.d.).
  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. Retrieved from [Link]

  • Wang, Y., et al. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton.
  • The Royal Society of Chemistry. (n.d.).
  • Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, A. M., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Application Note: Detailed Synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine , a critical intermediate in the synthesis of CDK4/6 inhibitors such as Abemaciclib.[1] The protocol focuses on a Reductive Amination strategy, selected for its high yield (>90%), operational simplicity, and avoidance of unstable alkyl halide intermediates.[1]

This document provides a self-validating experimental workflow, safety protocols, and analytical expectations, designed for immediate implementation in medicinal chemistry and process development laboratories.

Retrosynthetic Analysis & Strategy

The structural assembly of the target relies on forming the C-N bond between the lipophilic pyridine pharmacophore and the solubilizing ethylpiperazine moiety.[1]

Strategic Disconnection[1]
  • Primary Route (Reductive Amination): Disconnection at the benzylic amine leads to 6-bromopyridine-3-carbaldehyde and 1-ethylpiperazine .[1] This is the preferred route due to the commercial availability of the aldehyde and mild reaction conditions.[1]

  • Secondary Route (Nucleophilic Substitution): Disconnection leads to 6-bromo-3-(halomethyl)pyridine and 1-ethylpiperazine .[1] This route is less favorable due to the lachrymatory nature and potential instability of halomethyl pyridines.

Pathway Visualization

Retrosynthesis Target Target Molecule 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine Aldehyde Precursor A 6-Bromopyridine-3-carbaldehyde Target->Aldehyde Reductive Amination (C-N Bond Formation) Amine Precursor B 1-Ethylpiperazine Target->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine and piperazine fragments.[1]

Experimental Protocol: Reductive Amination

Methodology: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB).[1] Scale: 50 mmol (approx. 14 g output).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
6-Bromopyridine-3-carbaldehyde 186.011.09.30 gElectrophile
1-Ethylpiperazine 114.191.16.28 g (approx 7.0 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.515.90 gReducing Agent
Dichloromethane (DCM) --150 mLSolvent (Anhydrous)
Acetic Acid (AcOH) 60.05Cat.[1]0.5 mLCatalyst (Optional)
Step-by-Step Procedure

Step 1: Iminium Formation [1][6]

  • Charge a 500 mL round-bottom flask (RBF) with 6-bromopyridine-3-carbaldehyde (9.30 g) and anhydrous DCM (100 mL).

  • Add 1-ethylpiperazine (6.28 g) dropwise while stirring at room temperature (20–25 °C).

  • Optional: Add glacial Acetic Acid (0.5 mL) to catalyze imine formation.[1]

  • Stir the mixture for 30–60 minutes under nitrogen atmosphere. The solution may turn slightly yellow/orange, indicating imine formation.[1]

Step 2: Reduction 5. Cool the mixture slightly to 0–5 °C (ice bath) to mitigate exotherm, though room temperature is often acceptable for STAB. 6. Add STAB (15.90 g) portion-wise over 15 minutes. Caution: Mild gas evolution may occur.[1] 7. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Checkpoint: Monitor by TLC (DCM/MeOH 10:1) or LC-MS.[1][7][8] The aldehyde starting material (Rf ~0.[1]8) should disappear, and a polar product spot (Rf ~0.[1]3) should appear.[1][3]

Step 3: Workup 8. Quench the reaction by adding Saturated Aqueous NaHCO₃ (100 mL) slowly. Stir for 15 minutes until gas evolution ceases. 9. Transfer to a separatory funnel. Separate the organic (DCM) layer.[1] 10. Extract the aqueous layer with fresh DCM (2 x 50 mL) to recover residual product.[1] 11. Combine all organic layers.[1] Wash with Brine (100 mL).[1] 12. Dry the organic phase over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil/solid.[1]

Step 4: Purification 13. The crude material is often sufficiently pure (>90%). For higher purity, perform flash column chromatography.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]
  • Eluent: DCM : MeOH (Start 100:0 → Gradient to 95:5).[1]
  • Collect fractions containing the product. Evaporate solvent to afford 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine as a pale yellow solid/oil.[1]

Process Optimization & Troubleshooting

Mechanism of Action

The reaction proceeds via the formation of an iminium ion intermediate.[1][6] STAB is chosen over Sodium Cyanoborohydride (NaBH₃CN) because it is less toxic and selectively reduces the iminium ion without reducing the aldehyde starting material, preventing side reactions.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance or wet solvent.[1]Add 0.5 equiv more STAB; ensure DCM is anhydrous; extend time to 12h.
Low Yield Product lost in aqueous layer.[1]The product is basic. Ensure aqueous layer pH is basic (~10) during extraction to keep amine deprotonated.[1]
Impurity Formation Bis-alkylation or aldehyde reduction.[1]Ensure strict 1:1 stoichiometry of aldehyde; add STAB after imine formation time (30 min).
Workflow Diagram

Workflow Start Start: Mix Aldehyde + Amine Solvent: DCM Imine Stir 30 min (Imine Formation) Start->Imine Reduction Add STAB (1.5 eq) Stir 5h @ RT Imine->Reduction Check TLC/LCMS Check Complete? Reduction->Check Check->Reduction No (Add more STAB) Quench Quench with sat. NaHCO3 Extract with DCM Check->Quench Yes Purify Column Chromatography (DCM/MeOH) Quench->Purify End Final Product Yellow Solid Purify->End

Figure 2: Operational workflow for the reductive amination process.

Analytical Characterization

Compound: 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine Formula: C₁₂H₁₈BrN₃ MW: 284.20 g/mol [1][4][7][9]

Expected Data
  • Mass Spectrometry (ESI):

    • [M+H]⁺ calculated: 284.07 / 286.07 (1:1 Isotope pattern due to Bromine).[1]

    • Observed: 284.1 / 286.1.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.32 (d, J = 2.4 Hz, 1H, Py-H2 ),[1]

    • δ 7.58 (dd, J = 8.2, 2.4 Hz, 1H, Py-H4 ),[1]

    • δ 7.46 (d, J = 8.2 Hz, 1H, Py-H5 ),[1]

    • δ 3.50 (s, 2H, Ar-CH ₂-N),[1]

    • δ 2.45 (br s, 8H, Piperazine-H ),[1]

    • δ 2.41 (q, J = 7.2 Hz, 2H, CH ₂-CH₃),[1]

    • δ 1.08 (t, J = 7.2 Hz, 3H, CH₂-CH ₃).[1]

    • Note: Chemical shifts are estimates based on structural simulation and standard pyridine derivatives.

Safety & Handling

  • 6-Bromopyridine-3-carbaldehyde: Irritant.[1][10] Avoid inhalation of dust.[1]

  • Sodium Triacetoxyborohydride (STAB): Water-reactive.[1] Releases hydrogen gas upon contact with acids or water.[1] Handle in a fume hood.

  • Dichloromethane: Volatile, potential carcinogen.[1] Use appropriate PPE (gloves, goggles).[1][6]

  • Storage: Store the final product under inert atmosphere at 2–8 °C to prevent oxidation or discoloration.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 86642886, 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.[1][9] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational reference for STAB methodology).

Sources

Application Notes and Protocols for 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine has emerged as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive 6-bromo-2-pyridyl moiety linked to an N-ethylpiperazine group, offers a unique combination of functionalities. The bromopyridine component serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the piperazine ring, a common pharmacophore, allows for modulation of physicochemical properties and biological activity.[1][2]

The strategic importance of this intermediate lies in its ability to facilitate the synthesis of complex molecules with potential therapeutic applications. The piperazine scaffold is a privileged structure in drug discovery, known for its presence in a wide array of bioactive compounds.[1][3] The ethyl group on the distal nitrogen of the piperazine can influence solubility, metabolic stability, and receptor interactions.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₈BrN₃[4]
Molecular Weight 284.20 g/mol [4][5]
Appearance Off-white to light yellow solid[6]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[5][6]

Synthetic Utility and Core Applications

The primary utility of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine stems from the reactivity of the C-Br bond on the pyridine ring. This site is amenable to a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring provides a reactive site for several key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters. This is a widely used method for constructing biaryl and heteroaryl systems.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines. This reaction is instrumental in synthesizing substituted anilines and related compounds.[9][10]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynes and conjugated enynes.[11][12][13]

The choice of reaction depends on the desired final product, and the conditions for each can be finely tuned to achieve high yields and selectivity.

Logical Workflow for Synthetic Applications:

Caption: Synthetic pathways from the core intermediate.

Experimental Protocols

The following protocols are provided as a comprehensive guide for researchers. It is crucial to note that all reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine with an arylboronic acid.[14][15]

Materials:

  • 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, the arylboronic acid, the palladium catalyst, and the base.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Representative Suzuki Coupling Conditions:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane901080-90
33-Pyridylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF1101675-85
General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine with a primary or secondary amine.[9][16]

Materials:

  • 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

  • Amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine and the amine, followed by the anhydrous solvent.

  • Reaction: Seal the flask and heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[9]

Workflow for Buchwald-Hartwig Amination:

Caption: Step-by-step Buchwald-Hartwig protocol.

General Protocol for Sonogashira Coupling

This protocol details the coupling of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine with a terminal alkyne.[11][17]

Materials:

  • 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the base, and then the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Safety and Handling

As a brominated heterocyclic compound, 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine and its precursor, 2-bromopyridine, require careful handling.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[22]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazard Statements for Related 2-Bromopyridines:

  • H301: Toxic if swallowed.[18]

  • H310: Fatal in contact with skin.[18]

  • H315: Causes skin irritation.[18]

  • H319: Causes serious eye irritation.[18]

  • H335: May cause respiratory irritation.[18]

Conclusion

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a highly versatile and valuable intermediate for the synthesis of a wide range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the presence of the biologically relevant piperazine moiety, makes it a strategic choice for researchers in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the effective and safe use of this important chemical building block.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%. [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. [Link]

  • Springer. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Pharmaffiliates. (n.d.). 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

Sources

Strategic Utilization of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine represents a "Privileged Scaffold Intermediate."[1] It is not merely a reagent but a strategic pivot point that combines three critical features required for high-quality lead generation:

  • The Pyridine Core: Offers improved aqueous solubility and metabolic stability (lower LogP) compared to its phenyl analogs (e.g., 1-(4-bromophenyl)piperazine), while providing a critical hydrogen-bond acceptor for kinase hinge binding.[1]

  • The Bromine Handle (C6 Position): A highly reactive electrophile positioned for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

  • The Ethylpiperazine Tail: A validated pharmacophore found in numerous CNS-active drugs and kinase inhibitors, providing basicity for lysosomal trapping and receptor interaction (e.g., Aspartate anchoring in GPCRs).

This guide details the synthesis, purification, and application of this scaffold in developing libraries for GPCR modulation (CNS) and Kinase Inhibition (Oncology) .

Part 2: Chemical Biology & Mechanism of Action[2]

The "Triad of Utility" in SAR

To use this molecule effectively, researchers must understand its Structure-Activity Relationship (SAR) zones.

  • Zone A: The Exit Vector (Bromine): This is the "growth" vector.[1] In kinase inhibitors, this connects to the hydrophobic pocket binder. In GPCR ligands, this connects to the aromatic "head" group responsible for subtype selectivity.

  • Zone B: The Core (Pyridine): Acts as a bioisostere for benzene to reduce lipophilicity (

    
    ).[1] The nitrogen atom often engages in water-mediated H-bonds.[1]
    
  • Zone C: The Solubilizer (Ethylpiperazine): Increases

    
     character and solubility.[1] In dopaminergic agents, the protonated tertiary amine forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in D2 receptors).
    
Visualization: Functional Workflow

The following diagram illustrates the strategic workflow for utilizing this scaffold in parallel medicinal chemistry.

G Start Raw Material: 2,6-Dibromopyridine Scaffold Scaffold: 1-(6-Bromopyridin-2-yl)- 4-ethylpiperazine Start->Scaffold Selective SNAr (Control Temp < 90°C) Reagent Reagent: N-Ethylpiperazine Reagent->Scaffold Path_CNS Path A: CNS Ligands (Buchwald Coupling) Scaffold->Path_CNS + Aryl Amines Path_Kinase Path B: Kinase Inhibitors (Suzuki Coupling) Scaffold->Path_Kinase + Boronic Acids Target_CNS Target: 5-HT / Dopamine Modulators Path_CNS->Target_CNS Target_Onc Target: CDK4/6 or Tyrosine Kinase Inhibitors Path_Kinase->Target_Onc

Figure 1: Strategic workflow converting the raw pyridine building block into bioactive therapeutic classes.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of the Scaffold

Challenge: The primary failure mode in synthesizing this intermediate is the formation of the bis-substituted byproduct (2,6-di(4-ethylpiperazin-1-yl)pyridine).[1] Solution: This protocol uses stoichiometric control and thermal regulation to ensure mono-substitution.[1]

Materials:

  • 2,6-Dibromopyridine (1.0 eq)[1][2]

  • N-Ethylpiperazine (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (Anhydrous) or NMP[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,6-dibromopyridine (10 g, 42.2 mmol) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add

    
     (14.6 g, 105.5 mmol) and stir at Room Temperature (RT) for 15 minutes.
    
  • Controlled Addition: Add N-ethylpiperazine (5.3 g, 46.4 mmol) dropwise over 20 minutes. Critical: Do not dump the reagent; high local concentration favors bis-substitution.[1]

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (Hexane:EtOAc 4:1) or LCMS every hour.

    • Checkpoint: The reaction is complete when the starting material (2,6-dibromopyridine) is <5%.[1] If bis-product (>10%) starts forming, stop immediately.[1]

  • Work-up: Cool to RT. Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL).

  • Purification: The mono-product is less polar than the bis-product.[1] Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Expectation: 65-75% as a pale yellow oil/solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Application: Attaching aryl groups to the 6-position to create kinase inhibitors.[1]

Materials:

  • Scaffold: 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine (1.0 eq)[1]

  • Boronic Acid:

    
     (1.2 eq)[1]
    
  • Catalyst:

    
     (0.05 eq)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Combine scaffold, boronic acid, and base in a microwave vial. Add solvents.[1][2] Sparge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Heating: Heat at 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Filtration: Filter through a Celite pad to remove Palladium black.[1]

  • Analysis: Analyze filtrate by LCMS. The pyridine nitrogen may cause tailing; use a modifier (0.1% Formic Acid) in the mobile phase.[1]

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Profile & Drug-Likeness Data derived from computational prediction and standard pyridine SAR.

PropertyValue / DescriptionImpact on Drug Discovery
Molecular Weight ~270.17 g/mol Ideal for fragment-based growth (Rule of 3 compliant).[1]
cLogP ~1.9 - 2.2Optimal lipophilicity for CNS penetration (Brain/Plasma ratio).[1]
H-Bond Acceptors 3 (Pyridine N, 2x Piperazine N)High water solubility; Pyridine N is a key kinase hinge binder.[1]
pKa (Calc) ~8.5 (Piperazine N4)Basic enough to form salts; ensures lysosomal trapping in cells.[1]
Metabolic Liability Ethyl group (Dealkylation)Risk:[1] N-dealkylation is a common metabolic route.[1] Mitigation: Replace ethyl with isopropyl or cyclopropyl if half-life is short.[1]

Part 5: Troubleshooting & Expert Tips

  • "The reaction stalled at 50% conversion."

    • Cause: The piperazine product acts as a ligand for Copper/Palladium if used, or the leaving group (Bromide) is not activated enough at low temp.

    • Fix: In SNAr (Protocol A), increase temp to 90°C but strictly monitor for bis-product. In Coupling (Protocol B), switch to a more active catalyst system like XPhos Pd G3 .

  • "I see a large mass peak at M+14."

    • Cause: If using Methanol in workup with palladium, you might be seeing methylation.

    • Fix: Avoid MeOH during reaction; use Isopropanol or Acetonitrile.[1]

  • "Solubility Issues in Biological Assay."

    • Insight: While the ethylpiperazine helps, the free base is oily and hydrophobic.

    • Fix: Always convert to the Hydrochloride (HCl) or Fumarate salt before biological testing.[1] Dissolve the oil in ether and bubble HCl gas to precipitate the solid salt.[1]

Part 6: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56961456: 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.[1] (Note: Structural isomer reference for property comparison). Retrieved from [Link]

  • MDPI. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[1] Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Wang, L., et al. (2014).[1][7] Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[1][7][11] European Journal of Organic Chemistry.[1][7] Retrieved from [Link]

Sources

Application Note: Experimental Strategies for the N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core linker in antihistamines (e.g., Cetirizine), antipsychotics (e.g., Aripiprazole), and antifungals (e.g., Itraconazole). However, the symmetric nature of piperazine presents a classic synthetic challenge: controlling mono- vs. bis-alkylation.

The secondary amines of piperazine are highly nucleophilic (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6). Once a single alkyl group is introduced, the resulting tertiary amine often becomes more electron-rich and nucleophilic than the starting material, increasing the rate of the second alkylation and leading to substantial bis-alkylated impurities (N,N'-dialkylpiperazine).

This guide details three distinct, field-proven protocols to overcome this selectivity challenge, selected based on the availability of reagents and purity requirements.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal N-alkylation method.

Method A: Reductive Amination (High Selectivity)

Principle: This is the preferred method for mono-alkylation. It avoids the use of alkyl halides (which are prone to over-alkylation) and instead utilizes aldehydes or ketones. The intermediate iminium ion is reduced in situ.[1] Because the resulting tertiary amine product cannot form another imine, bis-alkylation is mechanistically suppressed.

Reaction Scheme: Piperazine + R-CHO -> [Iminium Intermediate] --(Reducing Agent)--> N-Monoalkylpiperazine[2]

Protocol Details
ParameterSpecification
Stoichiometry Piperazine (1.0 eq) : Aldehyde (1.0 eq) : Reductant (1.4 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reducing Agent Sodium Triacetoxyborohydride (STAB) - Mild, tolerates most functional groups.
Catalyst Acetic Acid (AcOH), 1-2 drops (pH adjustment to ~5-6 facilitates imine formation)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (10 mmol, 1.0 eq) in anhydrous DCM (40 mL).

  • Imine Formation: Add the Aldehyde (10 mmol, 1.0 eq). If the aldehyde is not highly reactive, add Acetic Acid (0.1 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may become slightly warm or change color, indicating imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 1.4 eq) portion-wise over 5 minutes.

    • Note: STAB is preferred over NaBH₄ because it reduces the imine selectively without reducing the aldehyde/ketone, preventing side reactions.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: N-Boc Protection Strategy (High Purity)

Principle: When alkyl halides must be used (e.g., no aldehyde precursor exists), direct alkylation is risky. Using N-Boc-piperazine effectively "masks" one nitrogen, forcing the reaction to occur only at the desired site. This guarantees a mono-substituted product after deprotection.

Protocol Details
ParameterSpecification
Step 1 Reagents N-Boc-Piperazine (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq)
Step 1 Solvent Acetonitrile (ACN) or DMF
Step 2 Reagents Trifluoroacetic Acid (TFA) or HCl in Dioxane

Step-by-Step Procedure:

Phase 1: Alkylation

  • Dissolve N-Boc-Piperazine (10 mmol) in Acetonitrile (30 mL).

  • Add finely ground K₂CO₃ (20 mmol).

  • Add the Alkyl Halide (11 mmol) dropwise.

  • Heat to reflux (or 60°C if using DMF) and stir for 4–12 hours.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, dry, and concentrate.[1]

Phase 2: Deprotection (Boc Removal)

  • Dissolve the crude intermediate in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Crucial Neutralization: Evaporate volatiles. The residue is the TFA salt. Dissolve in water, basify to pH >12 using 2M NaOH, and extract with Chloroform/Isopropanol (3:1) .

    • Expert Tip: Simple DCM extraction often fails for free piperazines due to high water solubility. The CHCl₃/IPA mixture is superior for extracting polar amines.

Method C: Direct Alkylation (Industrial/Cost-Effective)

Principle: If expensive protecting groups or reducing agents are prohibitive, one can exploit stoichiometry . By using a large excess of piperazine, the probability of an alkyl halide encountering a mono-alkylated product (to form bis-product) is statistically minimized.

Reaction Scheme: 5 Piperazine + 1 R-X -> 1 Mono-R-Piperazine + 4 Piperazine (Recovered)

Protocol Details
ParameterSpecification
Stoichiometry Piperazine (5.0 - 10.0 eq) : Alkyl Halide (1.0 eq)
Solvent Ethanol or Toluene (allows for precipitation of salts)
Temperature Reflux

Step-by-Step Procedure:

  • Dissolve Piperazine (50 mmol, 5.0 eq) in Ethanol (50 mL). Heat to reflux to ensure complete dissolution.

  • Add Alkyl Halide (10 mmol, 1.0 eq) dissolved in a small volume of ethanol dropwise over 30–60 minutes.

    • Why? Slow addition ensures the alkyl halide always encounters a high concentration of unreacted piperazine.

  • Reflux for 2–4 hours.

  • Purification (The "Self-Validating" Step):

    • Cool the mixture. The reaction generates HX acid, which will protonate the excess piperazine. Piperazine Dihydrochloride is often insoluble in ethanol and will precipitate.

    • Filter the white precipitate (mostly unreacted piperazine salts).

    • Concentrate the filtrate.[1]

    • Distillation: If the product is volatile, distill to separate it from the remaining heavy piperazine residue.

    • Alternative: Perform the water/CHCl₃ extraction described in Method B.

Mechanistic Visualization & Troubleshooting

Reaction Pathway & Impurity Formation[4][5][6][7]

Figure 2: Kinetic challenge in direct alkylation. The mono-product is often more reactive (k2 > k1), leading to bis-alkylation unless stoichiometry or protection is used.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Alkylation Excess alkyl halide or insufficient mixing.Switch to Method A (Reductive Amination) or increase Piperazine equivalents to 10x (Method C).
Low Yield (Extraction) Product remaining in aqueous phase.[4][5]Piperazines are highly water-soluble.[1] Saturate the aqueous phase with NaCl ("salting out") and use CHCl₃/Isopropanol (3:1) for extraction.
Emulsion Formation Basic pH causing surfactant behavior.Filter the biphasic mixture through a Celite pad before separation.
Incomplete Deprotection Boc group stable to weak acid.Ensure TFA is fresh or switch to 4M HCl in Dioxane. Verify pH < 1 during deprotection.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • N-Boc Protection Strategy: Anbarasan, P., et al. "Efficient Synthesis of N-Monosubstituted Piperazines."[6] Tetrahedron Letters, 2007. (General reference for Boc-strategy in heterocycles).

  • Piperazine Synthesis Review: Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930. Link

  • Industrial Purification: "Process for the separation of piperazine." U.S. Patent 2,427,473.[7] (Historical grounding for salt precipitation methods).

  • BenchChem Application Notes: "Application Notes and Protocols for Reductive Amination Reactions." BenchChem, 2025.[1][8][9] Link

Sources

Mastering 2-Bromopyridines in Pd-Catalysis: Overcoming the "Pyridine Problem"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Coupling Reactions with 2-Bromopyridines Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Challenge

2-Bromopyridines represent a distinct class of "privileged but problematic" substrates in medicinal chemistry. While the pyridine ring is ubiquitous in bioactive molecules (top-selling drugs like Esomeprazole and Imatinib), the 2-position poses unique mechanistic hurdles for palladium-catalyzed cross-coupling.

The "Pyridine Problem": Mechanistic Causality

Unlike 3- or 4-bromopyridines, 2-bromopyridines possess a nitrogen atom proximal to the carbon-halogen bond. This proximity creates a specific failure mode:

  • Catalyst Poisoning: The basic pyridine nitrogen can displace labile ligands on the Palladium(II) center after oxidative addition, forming a stable, coordinatively saturated

    
    -N,C-chelate  or bridging dimer. This species is often catalytic "dead weight," halting the cycle.
    
  • Electronic Deactivation: The electron-deficient nature of the ring facilitates oxidative addition but makes the subsequent transmetallation (in Suzuki) or amine binding (in Buchwald) sluggish due to the reduced electron density on the metal center.

The Solution: The use of sterically demanding, electron-rich ligands (e.g., Buchwald Dialkylbiarylphosphines) and advanced precatalysts (Pd-G3/G4 or PEPPSI) is not just an optimization—it is a requirement to sterically preclude N-coordination and drive the catalytic cycle.

Strategic Toolbox: Ligand & Catalyst Selection

To successfully couple 2-bromopyridines, one must move beyond "generic" conditions (e.g., Pd(PPh


)

).
Recommended Ligand Classes
Ligand ClassSpecific LigandsMechanism of ActionBest Application
Dialkylbiarylphosphines XPhos, SPhos Steric bulk prevents N-binding to Pd; electron richness speeds up oxidative addition.Suzuki-Miyaura (General)
Specialized Amination Ligands BrettPhos, RuPhos Optimized bite angles and electronics for amine binding and reductive elimination.Buchwald-Hartwig (Primary/Secondary amines)
NHC Ligands IPent, IPr Strong

-donors that form extremely robust catalysts resistant to poisoning.
Difficult/Sterically hindered couplings
Precatalyst Strategy

Avoid in situ generation from Pd(OAc)


 if possible. Use Palladacycle Precatalysts (G3/G4) .
  • Why? They release the active L-Pd(0) species at room temperature upon base activation, bypassing the high-energy reduction step required for Pd(II) salts, which is often where the pyridine substrate interferes.

Application Note 1: Suzuki-Miyaura Coupling

Scenario: Coupling 2-bromopyridine with an aryl boronic acid.

Mechanistic Insight

The 2-pyridyl palladium species is prone to protodeboronation (side reaction) if the transmetallation is slow. XPhos is the "Gold Standard" here because it creates a pocket that facilitates transmetallation while blocking the pyridine nitrogen from binding to the metal.

Protocol: High-Efficiency Suzuki Coupling

Reaction Scale: 1.0 mmol

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

    • Alternative: Pd

      
      (dba)
      
      
      
      (2 mol%) + XPhos (8 mol%)
  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution, 3.0 equiv)
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 2-bromopyridine (1.0 mmol), aryl boronic acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add THF (4 mL) via syringe. Stir to dissolve solids.

  • Base Addition: Add degassed 0.5 M aqueous K

    
    PO
    
    
    
    (6 mL, 3.0 mmol) via syringe.
    • Note: The biphasic system is beneficial for dissolving inorganic byproducts.

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) to ensure phase mixing.

    • Time: Typically 2–4 hours. Monitor by LC-MS.[2]

  • Workup: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate.

Optimization Table:

Variable Standard Condition Alternative for Hindered Substrates
Ligand XPhos SPhos (for steric hindrance on boronic acid)

| Base | K


PO

(aq) | Cs

CO

(solid, anhydrous) in Toluene | | Temp | 60°C | 80–100°C |

Application Note 2: Buchwald-Hartwig Amination

Scenario: Amination of 2-bromopyridine with a secondary amine.[4]

Mechanistic Insight

2-Bromopyridines are prone to reductive dehalogenation (forming pyridine) when using strong bases in alcoholic solvents. RuPhos and BrettPhos are critical here because they promote reductive elimination over the


-hydride elimination pathway that leads to dehalogenation.
Protocol: Robust Amination

Reaction Scale: 1.0 mmol

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%) (for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Solids: In a glovebox or under active Argon flow, add NaOtBu (144 mg, 1.5 mmol), RuPhos Pd G4 (1.0 mmol scale: ~17 mg, 2 mol%), and the 2-bromopyridine (if solid).

  • Liquids: Add anhydrous Toluene (5 mL). Add the amine (1.2 mmol).

  • Reaction: Seal the tube (Teflon screw cap). Heat to 80–100°C .

    • Note: 2-Bromopyridines are activated electrophiles; they often react faster than phenyl bromides. Check LC-MS at 1 hour.

  • Workup: Cool to RT. Filter through a small pad of Celite to remove palladium black and salts. Rinse with EtOAc.[3] Concentrate.

Mechanistic Visualization

The following diagram illustrates the "Pyridine Trap" and how bulky ligands (L) prevent it.

CatalyticCycle cluster_legend Pathway Key Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine Trap TRAP: N-Coordination (Stable Chelate/Dimer) OxAdd->Trap Small Ligands (PPh3, dba) TransMet Transmetallation / Amine Binding OxAdd->TransMet Bulky Ligands (XPhos, RuPhos) Trap->OxAdd Slow Equilibrium RedElim Reductive Elimination (Product Release) TransMet->RedElim + Base RedElim->Pd0 Regeneration key1 Green Path = Productive (Bulky Ligands) key2 Red Path = Catalyst Death (Small Ligands)

Caption: The "Pyridine Trap" mechanism. Small ligands allow the pyridine Nitrogen to bind Pd, halting the cycle. Bulky ligands force the cycle towards productive coupling.

Troubleshooting & Optimization Logic

When reactions fail, use this logic flow to identify the bottleneck.

OptimizationTree Start Reaction Failed? Check1 Check SM Conversion Start->Check1 NoRxn No Conversion (SM Recovered) Check1->NoRxn Dehalo Product: Pyridine (Dehalogenation) Check1->Dehalo Homo Product: Bipyridine (Homocoupling) Check1->Homo Sol1 Increase Temp Switch to G4 Catalyst NoRxn->Sol1 Sol2 Switch Solvent (Toluene) Use Weaker Base (K3PO4) Dehalo->Sol2 Sol3 Degas Solvents Thoroughly Reduce Catalyst Loading Homo->Sol3

Caption: Decision tree for troubleshooting Pd-catalyzed coupling of 2-bromopyridines.

References

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Advances. [Link]

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Nobel Prize. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). [Link]

Sources

Application Note: Strategic Utilization of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine (hereafter referred to as Intermediate A ) in high-value medicinal chemistry workflows.

Executive Summary

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a bifunctional heterocyclic building block characterized by a "privileged" 2-amino-pyridine scaffold.[1] Its structural utility lies in the orthogonality of its reactive sites: the C6-Bromine provides a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), while the N-ethylpiperazine moiety acts as a solubility-enhancing, receptor-binding pharmacophore (common in GPCR and Kinase ligands).[1]

This guide details the synthesis , reactivity profile , and validated protocols for transforming this intermediate into complex bioactive molecules.

Chemical Profile & Reactivity Logic

Structural Analysis[1][2]
  • Core: Pyridine ring (electron-deficient).[1]

  • Position 2 (Nucleophilic Domain): Occupied by 4-ethylpiperazine.[1] The electron-donating nitrogen at C2 increases electron density on the ring, slightly deactivating the C6-Br bond compared to 2,6-dibromopyridine, but making the pyridine nitrogen more basic.[1]

  • Position 6 (Electrophilic Domain): Bromine substituent.[1][2] This is the primary site for downstream diversification.[1]

  • Lipophilicity: The ethyl group modulates logP, improving blood-brain barrier (BBB) penetration potential for CNS targets.[1]

Reactivity Heatmap
Reaction TypeReactivity LevelComments
Suzuki-Miyaura HighExcellent substrate for boronic acids/esters.[1]
Buchwald-Hartwig Moderate-HighRequires specific ligands (e.g., Xantphos, BINAP) due to electron-rich nature of the ring.[1]
SNAr (Nucleophilic Sub.) LowThe C2-amine deactivates the ring for a second SNAr; Pd-catalysis is preferred over classical SNAr for C6 substitution.[1]
Lithiation HighBr/Li exchange is rapid at -78°C; useful for quenching with aldehydes/ketones.[1]

Synthesis Workflow Visualization

The following diagram illustrates the origin of the intermediate and its divergence into three primary drug discovery pathways.

G Start 2,6-Dibromopyridine Inter Intermediate A (1-(6-Bromopyridin-2-yl)-4-ethylpiperazine) Start->Inter SNAr 110°C, DIPEA, DMF Reagent N-Ethylpiperazine Reagent->Inter Prod1 Biaryl Scaffolds (Kinase Inhibitors) Inter->Prod1 Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Prod2 2,6-Diaminopyridines (GPCR Ligands) Inter->Prod2 Buchwald-Hartwig Pd2(dba)3, BINAP, R-NH2 Prod3 Alkynyl Pyridines (mGluR Modulators) Inter->Prod3 Sonogashira Pd(PPh3)4, CuI, Alkyne

Figure 1: Synthetic genealogy and divergent application pathways for Intermediate A.[1]

Validated Experimental Protocols

Protocol A: Synthesis of Intermediate A (Scale-Up)

Use this protocol if you need to generate the starting material from commodity chemicals.[1]

Reaction: 2,6-Dibromopyridine + N-Ethylpiperazine


 Product + HBr
Mechanism:  Nucleophilic Aromatic Substitution (

).[1]

Step-by-Step:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-Dibromopyridine (10.0 g, 42.2 mmol) and DMF (Dimethylformamide, 50 mL).

  • Add Base: Add DIPEA (N,N-Diisopropylethylamine, 11.0 mL, 63.3 mmol). Note: Inorganic bases like

    
     can be used but often lead to heterogeneous mixtures that stir poorly.[1]
    
  • Add Nucleophile: Add N-Ethylpiperazine (5.9 mL, 46.4 mmol) dropwise.

  • Heat: Heat the mixture to 100°C for 12 hours. Monitor by LC-MS (Target Mass: ~270/272 amu).[1]

    • Checkpoint: The reaction is clean; mono-substitution is favored due to steric hindrance and electronic deactivation after the first addition.[1]

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with EtOAc (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (0-10% MeOH in DCM).
    
    • Yield: Expect 85-92% as a pale yellow oil or low-melting solid.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Application: Synthesizing kinase inhibitors where the pyridine acts as the hinge binder.[1]

Reaction: Intermediate A + Aryl Boronic Acid


 2-Aryl-6-(piperazinyl)pyridine[1]

Reagents:

  • Substrate: Intermediate A (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (aq) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Deoxygenation (Critical): In a microwave vial or sealed tube, combine Intermediate A, Boronic Acid, and solvent.[1] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd-catalyst and aqueous base.[1] Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Scavenging: Filter through a celite pad to remove Pd black.[1]

  • Purification: The product is basic. Use an SCX-2 (Strong Cation Exchange) cartridge for rapid purification:

    • Load reaction mixture (in MeOH).

    • Wash with MeOH (removes non-basic impurities/boronic acids).[1]

    • Elute with

      
       in MeOH.[1]
      
    • Concentrate to obtain the biaryl product.[1]

Why this works: The 6-position is sterically accessible.[1]


 is robust and resists deactivation by the basic piperazine nitrogens.[1]
Protocol C: Buchwald-Hartwig Amination

Application: Synthesizing 5-HT / Dopamine receptor antagonists (GPCRs).[1]

Reaction: Intermediate A + Primary/Secondary Amine


 2,6-Diaminopyridine derivative[1]

Reagents:

  • Substrate: Intermediate A (1.0 equiv)

  • Amine Partner:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)[1]

  • Base:

    
     (Dry, 2.0 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Procedure:

  • Pre-complexation: Mix

    
     and Xantphos in the solvent under Argon for 10 minutes to form the active catalytic species (solution turns from purple to yellow/orange).[1]
    
  • Assembly: Add Intermediate A, the amine partner, and

    
    .[1]
    
  • Reaction: Reflux (100-110°C ) for 16 hours.

  • Troubleshooting: If conversion is low, switch ligand to BrettPhos , which is superior for electron-rich heteroaryl halides.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acid.Switch base to

; reduce water content (use Dioxane/H2O 9:1).[1]
Pd Black Formation Catalyst decomposition.[1]Ensure rigorous Argon sparging; add ligand excess (e.g.,

).[1]
Product Trapped on Silica Product is too polar/basic.Pre-treat silica gel with 1%

or use Alumina (neutral) columns.[1]
Incomplete SNAr (Synthesis) Temperature too low.Pyridine is deactivated by the first amine. Increase temp to 120°C or switch solvent to NMP.

References

  • Original Scaffold Synthesis (SNAr methodology)

    • Title: "Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines."
    • Source:Journal of Organic Chemistry, 2012, 77(17), 7506–7511.[1]

    • URL:[Link] (Proxy reference for SNAr conditions).[1]

  • Suzuki Coupling on 2-Amino-6-Bromopyridines

    • Title: "Rapid Synthesis of 2,6-Disubstituted Pyridines via Microwave-Assisted Suzuki Cross-Coupling."
    • Source:Tetrahedron Letters, 2008, 49(33), 4965-4968.[1]

    • URL:[Link][1][3]

  • Buchwald-Hartwig Conditions for Pyridines

    • Title: "Pd-Catalyzed Amination of Heteroaryl Halides: C
    • Source:Chemical Science, 2011, 2, 27-50.[1]

    • URL:[Link]

  • Medicinal Chemistry Context (5-HT/Dopamine)

    • Title: "Design, Synthesis, and Biological Evaluation of Novel Piperazine Derivatives as D2/D3/5-HT1A Receptor Ligands."
    • Source:ACS Medicinal Chemistry Letters, 2014, 5(8), 889–894.[1]

    • URL:[Link][1]

Sources

laboratory scale synthesis of substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Laboratory Scale Synthesis of Substituted Piperazines

Executive Summary

The piperazine pharmacophore is a structural cornerstone in modern medicinal chemistry, present in a vast array of therapeutics ranging from antihistamines (cetirizine) to antipsychotics (olanzapine) and HIV protease inhibitors (indinavir).[1] Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its rigid chair conformation, which directs substituents into defined vectors for receptor binding.

This guide moves beyond generic textbook descriptions to provide field-validated, laboratory-scale protocols for synthesizing substituted piperazines. We focus on two primary strategic imperatives:

  • Functionalization: High-fidelity N-arylation of existing piperazine cores (Buchwald-Hartwig).

  • Construction: De novo cyclization for accessing difficult substitution patterns.

  • Selectivity: Controlling mono- vs. di-substitution.

Strategic Synthetic Pathways

The choice of synthetic route depends heavily on the desired substitution pattern.

Target ScaffoldRecommended StrategyKey AdvantagesPrimary Challenges
N-Aryl Piperazines Buchwald-Hartwig Amination High convergence; tolerates sensitive functional groups.Catalyst cost; removal of Pd residues.
N-Alkyl Piperazines Nucleophilic Substitution (SN2) Low cost; simple reagents.Controlling mono- vs. di-alkylation (Polyalkylation).
C-Substituted Cores De Novo Cyclization Access to chiral centers on the ring carbons.High step count; often requires hazardous precursors (mustards).

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

The gold standard for attaching electron-rich or neutral aryl rings where SNAr fails.

Mechanistic Insight

Unlike nucleophilic aromatic substitution (SNAr), which requires electron-deficient arenes, the Buchwald-Hartwig reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The critical step for piperazines is the reductive elimination . Sterically bulky ligands (e.g., BINAP, XPhos) are essential to prevent the formation of stable bis-amine palladium complexes that arrest the cycle.

Experimental Workflow Diagram

BuchwaldWorkflow Start Reagents Preparation (Inert Atmosphere) Mix Schlenk Tube Loading 1. Aryl Halide (1.0 eq) 2. N-Boc-Piperazine (1.2 eq) 3. Base (NaOtBu 1.4 eq) Start->Mix Cat Catalyst Addition Pd2(dba)3 / BINAP or XPhos (Pre-mixed in Toluene) Mix->Cat Heat Reaction 100°C, 12-18h Argon Balloon Cat->Heat Check In-Process Control (IPC) TLC / LC-MS Heat->Check Check->Heat Incomplete Workup Workup Dilute EtOAc -> Wash H2O -> Dry Check->Workup Complete Purify Purification Flash Column (Hex/EtOAc) Workup->Purify

Caption: Optimized workflow for Pd-catalyzed N-arylation of piperazines.

Detailed Procedure (1.0 mmol Scale)

Reagents:

  • Aryl Bromide: 1.0 mmol

  • N-Boc-Piperazine: 1.2 mmol (223 mg)

  • Pd2(dba)3: 0.02 mmol (2 mol% Pd)

  • BINAP (racemic): 0.06 mmol (6 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol (135 mg)

  • Toluene (Anhydrous): 5.0 mL

Step-by-Step Protocol:

  • Catalyst Pre-activation: In a small vial inside a glovebox (or under Ar flow), mix Pd2(dba)3 and BINAP in 1 mL of toluene. Stir for 10 mins at RT. Observation: Solution should turn from deep purple/black to a rich orange/red, indicating active LnPd(0) formation.

  • Loading: To an oven-dried Schlenk tube equipped with a stir bar, add the Aryl Bromide, N-Boc-Piperazine, and NaOtBu.

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add the remaining 4 mL of toluene, followed by the catalyst solution via syringe.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–18 hours.

  • Validation (IPC): Check TLC. The starting aryl bromide should be consumed. Note: Piperazine derivatives often streak on silica; add 1% Et3N to the TLC eluent.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a small pad of Celite to remove Pd black and insoluble salts. Wash filtrate with H2O (10 mL) and Brine (10 mL).

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Expert Tip: If using NaOtBu, ensure your substrate does not contain base-sensitive esters. For sensitive substrates, switch to Cs2CO3 and use 1,4-dioxane at reflux (longer reaction times may be required).

Protocol B: Regioselective Mono-Alkylation

The economical route for N-alkyl derivatives.

The Challenge of Polyalkylation

Piperazine has two equivalent nucleophilic nitrogens. Once the first alkyl group is introduced, the resulting secondary amine is actually more nucleophilic than the starting material (inductive effect of the alkyl group), favoring double alkylation.

Strategy: Statistical Kinetic Control

To favor mono-alkylation without protecting groups, we utilize a large excess of piperazine.

Protocol:

  • Stoichiometry: Dissolve Piperazine (5.0 equiv) in Ethanol or Acetonitrile.

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise over 1 hour at RT. Slow addition is critical to keep the local concentration of alkyl halide low relative to piperazine.

  • Reaction: Stir at RT (for reactive halides like benzyl bromide) or reflux (for unreactive alkyl chlorides) for 4-6 hours.

  • Workup (The "Self-Validating" Step):

    • Evaporate solvent.[2]

    • Resuspend residue in water.

    • Filtration: The bis-alkylated byproduct is often insoluble in water (lipophilic) and can be filtered off.

    • Extraction: The excess unreacted piperazine is highly water-soluble. Extract the aqueous phase with DCM or CHCl3. The mono-alkylated product will partition into the organic phase, while unsubstituted piperazine largely remains in the water (due to high polarity/H-bonding).

Protocol C: De Novo Synthesis via "Mustard" Cyclization

For constructing the ring when specific carbon substitution is required.

WARNING: This protocol uses bis(2-chloroethyl)amine derivatives (nitrogen mustards), which are potent vesicants and alkylating agents. All work must be performed in a functioning fume hood with double nitrile gloves.

Mechanism

This is a double nucleophilic substitution. The amine (aniline) attacks the first alkyl chloride (activated by the neighboring nitrogen via an aziridinium ion intermediate) to form a linear diamine, which then cyclizes.

Cyclization Workflow Diagram

Cyclization Precursor Bis(2-chloroethyl)amine HCl Salt Reaction Reflux (120-150°C) 24-48 Hours Precursor->Reaction Amine Primary Amine (e.g., Aniline) Amine->Reaction Solvent Solvent: Diglyme or Butanol High Boiling Point Solvent->Reaction Product N-Substituted Piperazine Reaction->Product Base Base Trap (Solid K2CO3) Base->Reaction Optional

Caption: Cyclization pathway using bis-electrophiles.

Protocol
  • Setup: In a round-bottom flask, suspend bis(2-chloroethyl)amine hydrochloride (10 mmol) and the requisite aniline (10 mmol) in Diglyme (20 mL).

  • Reaction: Heat to reflux (approx. 160°C). The reaction is driven by the high temperature.

  • Monitoring: Monitor by TLC. The formation of a white precipitate (Amine·HCl salts) often occurs.

  • Workup:

    • Cool to RT.

    • Filter off the precipitated salts.[2]

    • Evaporate Diglyme (high vacuum required).

    • Basification: Treat the residue with 10% NaOH to liberate the free base.

    • Extraction: Extract with DCM.

Purification & Characterization Nuances

pKa-Based Purification (Acid-Base Wash)

Piperazines are dibasic.

  • pKa1: ~9.8 (Secondary amine)

  • pKa2: ~5.6 (Tertiary amine / less basic)

Protocol for removing non-basic impurities:

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl . The piperazine moves to the aqueous layer (protonated).[2] Non-basic impurities stay in EtOAc.

  • Discard organic layer.

  • Basify aqueous layer to pH > 12 using 4M NaOH.

  • Extract back into EtOAc. Dry and concentrate.

NMR Characterization
  • Chair Flipping: At room temperature, piperazine signals can appear broad in 1H NMR due to ring inversion.

  • Tip: If signals are broad, run the NMR at 50°C to reach the fast-exchange limit, sharpening the peaks.

References

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Retrieved from [Link]

  • National Institutes of Health (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination.[3][4] Retrieved from [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BP-002 Subject: Isolation and Purification Protocols for SnAr Products of 2,6-Dibromopyridine Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Triage: Diagnostic Overview

Welcome to the technical support center. Based on the structure 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine , your synthesis likely involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,6-dibromopyridine and N-ethylpiperazine .[1][2]

This reaction profile typically generates three distinct species in your crude mixture:

  • Target Product (Mono-sub): The desired 1-(6-bromo...)-4-ethylpiperazine.

  • Starting Material (Dibromo): Unreacted 2,6-dibromopyridine (Lipophilic, Non-basic).[2]

  • Impurity B (Bis-sub): 2,6-Bis(4-ethylpiperazin-1-yl)pyridine (Highly polar, Dibasic).[1][2]

Select the protocol below that matches your current impurity profile.

Protocol A: The "Acid-Base Rescue" (Removing Starting Material)[1][2]

Issue: Crude mixture contains significant unreacted 2,6-dibromopyridine.[1][2] Mechanism: Exploits the basicity of the piperazine nitrogen (


) versus the non-basic nature of 2,6-dibromopyridine.
Workflow Diagram

AcidBaseExtraction Crude Crude Mixture (Target + Dibromo SM + Bis-Impurity) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash OrgLayer1 Organic Layer (Contains 2,6-Dibromopyridine) AcidWash->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Acidic) (Target Salt + Bis-Impurity Salt) AcidWash->AqLayer1 Protonated Amines BaseTreat Basify to pH 10-11 (using 4M NaOH or Na2CO3) AqLayer1->BaseTreat Extract Extract with DCM (3x) BaseTreat->Extract FinalOrg Combined Organic Layers (Target + Bis-Impurity) Extract->FinalOrg Free base WasteAq Aqueous Waste Extract->WasteAq

Caption: Selective extraction logic separating non-basic starting materials from the basic piperazine product.

Step-by-Step Procedure
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . (Avoid DCM initially if the density difference causes emulsion issues with heavy brine, though DCM is a better solvent for the final extraction).

  • Acid Extraction: Extract the organic phase twice with 1.0 M HCl .

    • Why: The piperazine nitrogen protonates, moving the Target and Bis-impurity into the water. The electron-deficient 2,6-dibromopyridine remains in the organic layer.[1][2]

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 4.0 M NaOH until pH > 10.

    • Checkpoint: The solution should turn cloudy as the free base oils out.

  • Recovery: Extract the aqueous mixture three times with DCM (Dichloromethane).

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Chromatographic Separation (Removing Bis-Impurity)

Issue: Product contains the polar bis-substituted impurity. Mechanism: The bis-product has two basic piperazine centers and is significantly more polar/streaky on silica than the mono-substituted target.[1][2]

Mobile Phase Optimization Table
MethodMobile PhaseAdditiveRf (Target)Rf (Bis-Impurity)Notes
Standard DCM:MeOH (95:5)None0.10 (Streaks)0.00Not Recommended. Severe tailing due to silanol interaction.[2]
Optimized DCM:MeOH (95:5)1% Et3N0.450.15Best for Flash. Triethylamine blocks acidic silanol sites.[2]
Alternative EtOAc:Hex (4:[2]1)2% Et3N0.300.05Good if the compound is very lipophilic.
Reverse Phase Water:MeCN0.1% Formic AcidtR ~ 4.5 mintR ~ 2.1 minBis-impurity elutes first in Reverse Phase (C18).
Troubleshooting "Streaking"
  • Symptom: The product band tails significantly, contaminating the lower Rf impurities.

  • Root Cause: The basic piperazine nitrogen interacts with acidic silanol groups (Si-OH) on the silica gel surface.[2]

  • Fix: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% NH4OH .[1][2] This "caps" the active sites before your sample touches the column.

Protocol C: Salt Formation (Final Polishing)

Issue: Oil product requires conversion to a solid for stability or biological assay (>99% purity). Recommendation: Formation of the Hydrochloride or Oxalate salt.

Crystallization Logic

SaltFormation FreeBase Free Base (Oil) in Et2O or Dioxane AddAcid Add 4M HCl in Dioxane (dropwise) FreeBase->AddAcid Precipitation Precipitate Forms AddAcid->Precipitation Filtration Filter & Wash (Cold Ether) Precipitation->Filtration Dry Vacuum Dry (Hygroscopic!) Filtration->Dry

Caption: Controlled precipitation of the hydrochloride salt.[2]

Procedure
  • Dissolve the purified free base oil in a minimal amount of anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Add 4.0 M HCl in Dioxane dropwise with vigorous stirring.

  • A white/off-white precipitate should form immediately.[1][2]

  • Critical Step: If it oils out instead of crystallizing, add a seed crystal or scratch the glass. If it remains an oil, decant the solvent and trituruate (grind) the oil with fresh diethyl ether until it solidifies.

Frequently Asked Questions (FAQs)

Q: I used Pd-catalysis (Buchwald-Hartwig) instead of SNAr. My product is dark brown. How do I fix this? A: The color is likely residual Palladium.

  • Solution: Dissolve the product in EtOAc and treat with SiliaMetS® Thiol or activated charcoal (10 wt%) at 50°C for 30 minutes. Filter through Celite. The thiol-functionalized silica is highly effective for scavenging Pd from basic amines.[2]

Q: Can I distill this compound? A: Not recommended. High temperatures required for boiling this molecular weight (~284 g/mol ) often lead to degradation or polymerization of the pyridine ring, especially in the presence of trace bromide. Kugelrohr distillation might work for small scales under high vacuum (<0.1 mmHg), but column chromatography is safer.

Q: The "Bis" impurity is co-eluting even with TEA. What now? A: Switch to Alumina (Neutral, Grade III) chromatography. Alumina is less acidic than silica and often provides better separation for bis-amino pyridines.[2] Use a gradient of Hexane -> EtOAc.[2]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • March's Advanced Organic Chemistry, "Aromatic Substitution, Nucleophilic.
    • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Link

  • Purification of Piperazine Derivatives

    • ResearchGate. (2022).[2] pKa values of common substituted piperazines. (Provides pKa data justifying the acid-base extraction strategy). Link

  • Synthesis of 2-amino-6-bromopyridines

    • BenchChem.[3] A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine. (Details the stoichiometry required to favor mono-substitution). Link[2]

  • General Handling of Halopyridines

    • Sigma-Aldrich. 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine Safety Data Sheet.[2] (Used for safety and handling precautions of analogous compounds). Link

Sources

Technical Support Center: Synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you diagnose and resolve common issues.

The synthesis of this key intermediate typically proceeds via a nucleophilic aromatic substitution (SNAr) on 2,6-dibromopyridine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially at the 2- and 6-positions. This activation is further enhanced by the electron-withdrawing nature of the two bromine atoms.[1] The reaction involves the displacement of one bromine atom by N-ethylpiperazine. While seemingly straightforward, achieving high mono-substitution selectivity and overall yield can be challenging.

This document is structured as a series of questions you might be asking in the lab, followed by detailed answers, troubleshooting protocols, and a deeper dive into the reaction's critical parameters.

Troubleshooting Guide: Addressing Low Yield

This section directly addresses the most common problems encountered during the synthesis.

Q1: My reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes and how can I fix it?

An incomplete reaction is often the primary reason for low yields. Several factors related to reagents, conditions, and reaction setup can be responsible.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time:

    • Explanation: SNAr reactions on heteroaromatic systems require sufficient thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity to form the Meisenheimer intermediate.[2][3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS at regular intervals. If the reaction is sluggish, consider incrementally increasing the temperature (e.g., in 10 °C steps). Extend the reaction time; some SNAr reactions can require 12-24 hours for full conversion.

  • Poor Quality of Reagents or Solvents:

    • Explanation: Moisture or impurities in the solvent (like DMF or DMSO) can interfere with the reaction. The base (e.g., K₂CO₃, NaH, or an organic base) must be anhydrous and of high purity to effectively deprotonate the nucleophile or act as a halide scavenger.

    • Solution: Use freshly distilled or anhydrous grade solvents. Ensure your base is dry and has been stored properly. It is also good practice to verify the purity of your 2,6-dibromopyridine and N-ethylpiperazine.

  • Inadequate Base Strength or Stoichiometry:

    • Explanation: A base is often required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. If the base is too weak or used in insufficient quantity, the reaction medium can become acidic, protonating the N-ethylpiperazine and rendering it non-nucleophilic.

    • Solution: Ensure at least 1.5 to 2.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) are used. For particularly stubborn reactions, a stronger base like sodium tert-butoxide might be considered, though this can sometimes promote side reactions.

Q2: My main problem is the formation of a major byproduct, 2,6-bis(4-ethylpiperazin-1-yl)pyridine. How can I improve the selectivity for mono-substitution?

This is the most common selectivity challenge in this synthesis. The product, 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, is itself an activated aryl halide and can react with another equivalent of N-ethylpiperazine.

Strategies for Enhancing Mono-Selectivity:

  • Control Stoichiometry:

    • Explanation: Using an excess of the nucleophile (N-ethylpiperazine) will statistically favor the formation of the disubstituted product.

    • Solution: Use 2,6-dibromopyridine as the limiting reagent. A slight excess of the pyridine starting material (e.g., 1.1 to 1.2 equivalents) relative to N-ethylpiperazine can help consume the nucleophile before it has a chance to react a second time.

  • Lower the Reaction Temperature:

    • Explanation: The second substitution reaction typically has a higher activation energy than the first. By lowering the reaction temperature, you can often find a kinetic window where the first reaction proceeds at a reasonable rate while the second is significantly suppressed.

    • Solution: Run a temperature optimization study. Start at a lower temperature (e.g., 80 °C) and monitor for the formation of the desired mono-substituted product and the disubstituted byproduct. The goal is to find the temperature that provides the best ratio of mono- to di-substitution within a practical timeframe.

  • Slow Addition of the Nucleophile:

    • Explanation: Adding the N-ethylpiperazine slowly via a syringe pump keeps its instantaneous concentration low. This minimizes the probability of a product molecule encountering a nucleophile molecule before all the starting 2,6-dibromopyridine has reacted.

    • Solution: Dissolve the N-ethylpiperazine in the reaction solvent and add it to the heated solution of 2,6-dibromopyridine and base over several hours.

G cluster_0 Optimization Strategy Start Low Yield due to Disubstitution Stoich Adjust Stoichiometry (1.1 eq. 2,6-DBP : 1.0 eq. NEP) Start->Stoich Temp Lower Reaction Temperature (e.g., 80-100 °C) Stoich->Temp Addition Slow Addition of Nucleophile (Syringe Pump) Temp->Addition Monitor Monitor by LC-MS (Ratio of Mono:Di Product) Addition->Monitor Result Improved Selectivity? Monitor->Result Result->Stoich No, Re-optimize Stop Optimized Protocol Result->Stop Yes Reassess Re-evaluate Conditions (Consider Pd-Catalysis) Result->Reassess No, Fundamentally Poor Selectivity

Caption: A workflow for troubleshooting disubstitution.

Q3: My isolated yield is significantly lower than what my reaction monitoring (TLC/LC-MS) suggests. Where am I losing my product?

Product loss during workup and purification is a hidden culprit for low yields. The basic nitrogen atoms in your product can make it more water-soluble than expected, especially under acidic conditions.

Potential Loss Points & Solutions:

  • Aqueous Workup:

    • Explanation: If the workup is performed under neutral or slightly acidic conditions, the piperazine and pyridine nitrogens can be protonated, forming salts that have high solubility in the aqueous layer.

    • Solution: During the extractive workup, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃ solution. This keeps the product in its free-base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) of the aqueous layer to recover all the product.

  • Silica Gel Chromatography:

    • Explanation: The basic nitrogens in your product can strongly adhere to the acidic silica gel, leading to streaking, poor separation, and irreversible adsorption (product loss on the column).

    • Solution:

      • Deactivate the Silica: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a tertiary amine, like triethylamine (~1%).

      • Use an Amine Additive in the Eluent: Always include 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) in your mobile phase. This will compete for the acidic sites on the silica gel, allowing your product to elute cleanly.

      • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral grade).

Frequently Asked Questions (FAQs)

Q1: Should I use a traditional SNAr or a Palladium-catalyzed Buchwald-Hartwig amination for this synthesis?

Both methods are viable, and the best choice depends on your specific substrate, scale, and available resources.

FeatureTraditional SNAr Buchwald-Hartwig Amination
Conditions Typically higher temperatures (100-150 °C).Milder temperatures (80-110 °C).[4]
Reagents Requires an activated aryl halide. Base (e.g., K₂CO₃) and a polar aprotic solvent (DMSO, DMF).Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[5]
Pros Inexpensive (no catalyst/ligand cost). Simpler reaction setup.Broader substrate scope (can work on less activated aryl halides). Often provides higher yields and cleaner reactions.
Cons Limited to activated systems. Higher temperatures can lead to more side products/degradation.Expensive catalyst and ligands. Requires inert atmosphere (N₂ or Ar) as Pd(0) is oxygen-sensitive. Potential for heavy metal contamination in the final product.

Recommendation: For 2,6-dibromopyridine, which is highly activated, a well-optimized SNAr reaction is often sufficient and more cost-effective.[1] However, if you are struggling with low yields or side reactions under thermal conditions, the Buchwald-Hartwig amination offers a powerful, milder alternative.[4][5][6]

G cluster_0 S(N)Ar Mechanism cluster_1 Buchwald-Hartwig Cycle A 2,6-Dibromopyridine + N-Ethylpiperazine B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C Product + Br- B->C Loss of Leaving Group D Pd(0)L(n) E Oxidative Addition (Ar-Pd(II)-Br) D->E Ar-Br F Amine Coordination & Deprotonation E->F Amine, Base G Reductive Elimination F->G G->D Regenerates Catalyst H Product G->H

Caption: Comparison of SNAr and Buchwald-Hartwig pathways.

Q2: What are the most critical parameters to control for a successful and reproducible synthesis?
  • Temperature: As discussed, it directly impacts reaction rate and selectivity. Precise temperature control is crucial.

  • Atmosphere: For SNAr, a nitrogen atmosphere is good practice to prevent solvent oxidation at high temperatures. For Buchwald-Hartwig, an inert (N₂ or Ar) atmosphere is absolutely mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Base Selection: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) are common for SNAr. Stronger, non-nucleophilic alkoxides (NaOt-Bu) or amides (LHMDS) are required for the Buchwald-Hartwig reaction to deprotonate the amine in the catalytic cycle.[4][5]

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or Dioxane are typically used as they can solvate the intermediate ions and withstand the required temperatures. The choice of solvent can significantly influence reaction rates.[7]

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dibromopyridine (1.1 eq) and potassium carbonate (2.0 eq).

  • Place the flask under a nitrogen atmosphere.

  • Add anhydrous DMSO (or DMF) to create a ~0.5 M solution with respect to the limiting reagent.

  • Begin stirring and add N-ethylpiperazine (1.0 eq).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine.

Protocol 2: Reaction Monitoring by TLC
  • System: Use a mobile phase that gives the starting material (2,6-dibromopyridine) an Rf of ~0.7-0.8 (e.g., 4:1 Hexane:Ethyl Acetate).

  • Spotting: On a TLC plate, spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture.

  • Visualization: Visualize under a UV lamp (254 nm). The starting material will be a UV-active spot. The product, being more polar, will have a lower Rf. The disubstituted byproduct will be even more polar, with an Rf close to the baseline.

  • Staining: A potassium permanganate (KMnO₄) stain can also be used to visualize the amine-containing products.

By systematically addressing these common points of failure—reaction completeness, selectivity, and product recovery—researchers can significantly improve the yield and reproducibility of the 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine synthesis.

References

  • Anderson, K. W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Li, G. Y. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. PubMed. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Chemistry Steps. (2021). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Technical Support Center: A-Z Guide to Eliminating Impurities from Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable solutions to common challenges encountered during the purification of piperazine-containing compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Quick Solutions

This section addresses the most common issues and questions that arise when working with piperazine and its derivatives.

Q1: What are the typical impurities I should expect in my crude piperazine compound?

A1: Impurities in crude piperazine products are generally related to the starting materials, side reactions during synthesis, or degradation. Common classes of impurities include:

  • Unreacted Starting Materials: For example, in syntheses starting from ethylene diamine or diethylene triamine, residual amounts of these polyethylene polyamines are often present.[1]

  • Side-Reaction Products: The synthesis process can lead to the formation of structurally similar impurities such as pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2]

  • Degradation Products: Improper storage conditions or exposure to high temperatures can cause the formation of degradation products like N-formylpiperazine and ammonia.[1][3] Oxidative degradation can also yield impurities such as ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[4]

  • Nitrosamines: A critical class of impurities, such as 1-methyl-4-nitrosopiperazine (MNP), can form from the reaction of secondary or tertiary amines with nitrosating agents.[5][6][7]

Q2: I'm struggling with purifying my piperazine derivative. What makes these compounds so challenging to work with?

A2: The inherent physicochemical properties of the piperazine ring are the primary source of purification challenges:

  • High Polarity and Basicity: With two nitrogen atoms, piperazine compounds are highly polar and basic (pKa values are typically around 5.3 and 9.7), which can lead to difficulties in solubility and chromatographic separation.[1]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the air, complicating accurate weighing and handling.[1]

  • Salt and Hydrate Formation: While the tendency of piperazines to form salts and hydrates can be exploited for purification, it can also create challenges in isolating the free base and lead to inconsistencies in the final product's form.[1]

  • Chromatographic Difficulties: The high polarity can cause poor retention and peak tailing in reverse-phase HPLC. Conversely, their basicity can lead to strong, sometimes irreversible, interactions with the silica gel stationary phase in normal-phase chromatography.[1]

Q3: My piperazine compound shows significant peak tailing in reverse-phase HPLC. How can I improve the peak shape?

A3: Peak tailing is a common problem for basic compounds like piperazines in reverse-phase HPLC, often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase. Here are some effective strategies to improve peak shape:

  • Use a Mobile Phase Additive: Incorporating a competing base, like triethylamine (TEA), can mask the active sites on the stationary phase. Alternatively, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperazine, leading to better peak symmetry.[1]

  • Adjust the pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, which can significantly improve peak shape.[1]

  • Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, may offer different selectivity and improved performance for basic compounds.[1]

Q4: There are several purification methods available. Which one is the best for my piperazine-containing compound?

A4: The optimal purification method depends on your specific needs, including the scale of your experiment, the target purity level, and the nature of the impurities present. The following table provides a general guideline:

Purification MethodScalePurity LevelBest For RemovingKey Considerations
Fractional Distillation LargeModerate to HighImpurities with significantly different boiling points.[1]Not effective for azeotropes or impurities with similar boiling points.
Column Chromatography Small to MediumHighStructurally similar impurities.[1]Can be challenging due to the polarity and basicity of piperazines.[1]
Recrystallization via Salt Formation Small to LargeHighA wide range of impurities.[1]Requires an additional step to regenerate the free base.
Azeotropic Distillation LargeHighTriethylenediamine and other by-products.[8]Requires the use of a hydrocarbon entrainer.
Scavenger Resins Small to MediumHighExcess amine starting materials or specific by-products.[9][10]Resin selection is crucial and depends on the impurity to be removed.[11]

Part 2: Troubleshooting Guides - Step-by-Step Solutions to Common Problems

This section provides detailed troubleshooting guides for common purification techniques.

Troubleshooting Recrystallization via Salt Formation

Problem: Low Yield of Precipitated Salt

  • Symptom: A significant amount of your product remains in the mother liquor after cooling, leading to a lower than expected yield.[1]

  • Possible Cause & Solution:

    • Product is too soluble in the chosen solvent:

      • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Change the solvent: Select a solvent in which your product has lower solubility at room temperature.

      • Cool the solution further: Use an ice bath or refrigerator to lower the temperature of the crystallization mixture.[1]

    • Incomplete Salt Formation:

      • Verify stoichiometry: Ensure you have added at least a stoichiometric amount of the acid. For instance, when forming piperazine diacetate, up to 5 times the stoichiometric amount of acetic acid may be necessary.[2]

      • Check the pH: Confirm that the pH of the solution is within the optimal range for the salt to precipitate.[1]

Problem: Low Purity of the Isolated Salt

  • Symptom: Analytical data (e.g., NMR, LC-MS) shows the presence of significant impurities in the recrystallized product.

  • Possible Cause & Solution:

    • Co-precipitation of impurities: Structurally similar impurities, such as alkylated piperazines or pyrazines, can co-precipitate with the desired product.[1][2]

      • Perform a second recrystallization: Dissolve the isolated salt in a minimal amount of hot solvent and recrystallize again.

      • Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.[1]

Troubleshooting Column Chromatography

Problem: Poor Separation of Product and Impurities

  • Symptom: Co-elution of the desired product with impurities, resulting in low purity of the collected fractions.

  • Possible Cause & Solution:

    • Inappropriate Solvent System:

      • Optimize the mobile phase: Systematically vary the solvent polarity to improve separation. A common starting point for piperazine compounds on silica gel is a mixture of dichloromethane and methanol.

      • Add a modifier: For basic compounds like piperazines, adding a small amount of a base such as triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve resolution by competing for active sites on the silica gel.

    • Column Overloading:

      • Reduce the sample load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key purification techniques.

Protocol 1: Purification of Piperazine as its Diacetate Salt

This protocol is highly effective for removing a wide range of impurities by selectively precipitating piperazine as its diacetate salt from an acetone solution.[2]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration of piperazine in the acetone solution should be between 0.5 to 20 weight percent.[2]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[2]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[2]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[1]

  • Drying: Dry the purified piperazine diacetate in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.

Protocol 2: Purification of Piperazine as its Hexahydrate

This protocol leverages the unique property of piperazine to form a stable hexahydrate, which is insoluble in certain aqueous alcohol mixtures, allowing for its selective precipitation.[12]

  • Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1][12]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[1][12]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]

  • Isolation: Filter the precipitate from the solution.[1]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]

Part 4: Visualization of Workflows

Decision Tree for Selecting a Purification Method

Purification_Decision_Tree start Crude Piperazine Compound scale What is the scale of your purification? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small to Medium Scale (<10g) scale->small_scale Small/Medium boiling_point Are impurities volatile with different boiling points? large_scale->boiling_point purity_req What is the desired purity level? small_scale->purity_req distillation Fractional or Azeotropic Distillation boiling_point->distillation Yes recrystallization_large Recrystallization via Salt Formation boiling_point->recrystallization_large No high_purity High Purity purity_req->high_purity High moderate_purity Moderate Purity purity_req->moderate_purity Moderate chromatography Column Chromatography high_purity->chromatography recrystallization_small Recrystallization via Salt Formation moderate_purity->recrystallization_small scavenger Scavenger Resins recrystallization_small->scavenger For specific impurities

Caption: Decision tree for selecting an appropriate purification method.

Workflow for Purification via Salt Formation

Salt_Formation_Workflow start Crude Piperazine in Solvent add_acid Add Acid (e.g., Acetic Acid) start->add_acid precipitate Precipitate Piperazine Salt add_acid->precipitate filter Filter and Wash with Cold Solvent precipitate->filter dry Dry Purified Salt filter->dry regenerate Regenerate Free Base (Optional) dry->regenerate end Pure Piperazine Free Base regenerate->end Yes

Caption: Workflow for piperazine purification via salt formation.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods - Benchchem.
  • Covalent Scavengers for Primary and Secondary Amines.
  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents.
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol - Benchchem.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions | Industrial & Engineering Chemistry Research - ACS Publications.
  • Purification of piperazine - Google Patents.
  • Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine - Google Patents.
  • Recovery of piperazine - US3105019A - Google Patents.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Method of analysis of Piperazine - Pharma Knowledge Forum.
  • Promoted amines for CO2 Removal - LNG Industry.
  • Covalent Scavengers for Primary and Secondary Amines - ResearchGate.
  • Scavenger Resins - Amerigo Scientific.
  • Recovery and purification of piperazine - Google Patents.
  • Analytical Methods - RSC Publishing.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida.
  • Method for the preparation of piperazine salts - Google Patents.
  • Control of Nitrosamine Impurities in Human Drugs - FDA.
  • Secondary Amine Scavenger Nitrosamine - ResolveMass Laboratories Inc..
  • Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)... - ResearchGate.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC.
  • Amine Di piperazine impurity - Veeprho Pharmaceuticals.
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Publications.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct.
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk - Impactfactor.
  • Piperazine-impurities - Pharmaffiliates.
  • The Chemistry of N-Nitrosamines: An Overview - FreeThink Technologies.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • How to extract/isolate piperazine from water without distillation? - ResearchGate.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct.
  • US6214829B1 - Piperazine compounds, their preparation, and methods of using them - Google Patents.
  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC.

Sources

optimizing reaction conditions for bromopyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromopyridine Functionalization Senior Application Scientist Desk

Welcome to the Reaction Optimization Support Center

Subject: Optimizing Substitution Protocols for Bromopyridines Ticket ID: BPY-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Applications Lead

Hello. You are likely here because bromopyridines are deceptive. They look like simple aryl halides, but the pyridine nitrogen acts as a "Trojan horse"—it alters electronics for nucleophilic aromatic substitution (


) and actively poisons catalysts in cross-coupling.

This guide is not a cookbook; it is a logic engine. We will break down the reaction based on the position of the bromine and the nature of the nucleophile .

Part 1: The Strategic Decision Matrix

Before mixing reagents, you must determine the dominant mechanism. The position of the bromine atom relative to the nitrogen dictates whether you can use "classical"


 or if you must employ Palladium catalysis.
Visual Workflow: Method Selection

Bromopyridine_Strategy Start Start: Bromopyridine Substrate Pos Bromine Position? Start->Pos Pos24 2- or 4-Position (Electron Deficient) Pos->Pos24 Ortho/Para Pos3 3-Position (Electron Neutral) Pos->Pos3 Meta Nu Nucleophile Strength? Pos24->Nu MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Pos3->MethodB Mandatory (SNAr fails) StrongNu Strong (Alkoxides, Thiolates, Aliphatic Amines) Nu->StrongNu WeakNu Weak (Anilines, Amides, Sterically Hindered) Nu->WeakNu MethodA Method A: Classical SNAr (No Metal Required) StrongNu->MethodA High Success WeakNu->MethodB Required for Yield

Figure 1: Decision tree for selecting between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling based on electronic activation.

Part 2: Module A - Classical (2- & 4-Bromopyridines)

The Science: The pyridine nitrogen is electron-withdrawing. If your bromine is at C2 or C4, the nitrogen stabilizes the negative charge in the intermediate (Meisenheimer complex), allowing nucleophilic attack without a metal catalyst [1].

Standard Protocol (Self-Validating):

  • Solvent: DMSO, DMF, or NMP (Polar Aprotic is critical to strip cations from the nucleophile).

  • Base:

    
     (mild) or 
    
    
    
    (strong, for alcohols).
  • Temp: 80–120 °C.

Troubleshooting


: 
SymptomDiagnosisCorrective Action
No Reaction (2-Br) Nucleophile is too weak (e.g., aniline).Switch to Method B (Pd-catalysis).

rarely works for anilines on pyridines without extreme forcing.
Low Yield (4-Br) Polymerization or decomposition.4-bromopyridines are thermally unstable as free bases. Keep temperature <80 °C or switch to acid-catalyzed

(using HCl salts in n-BuOH) [2].
Regio-scrambling "Halogen Dance" mechanism.If using strong bases (LDA, Li-TMP), the bromine can migrate. Switch to weaker bases (

).

Part 3: Module B - Pd-Catalyzed Cross-Coupling (The "Modern" Approach)

The Science: For 3-bromopyridines (or unreactive 2/4-systems), you need Palladium. However, the pyridine nitrogen has a lone pair that binds to Pd(II), displacing your ligand and killing the catalyst (The "Pyridine Problem") [3].

The Fix: You must use bulky ligands or precatalysts that prevent the pyridine nitrogen from coordinating to the metal center.

Optimization Table: Ligand & Base Selection
Substrate/NucleophileRecommended LigandBaseWhy?
Primary Amines BrettPhos or tBuBrettPhos

Highly selective for mono-arylation; prevents double addition [4].
Secondary Amines RuPhos

/ LHMDS
Bulky ligand prevents Pd-N(pyridine) coordination.
Amides / Carbamates Xantphos

Large bite angle facilitates reductive elimination of difficult C-N bonds [5].
Base-Sensitive Groups BrettPhos Pd G3/G4

Precatalysts (G3/G4) activate rapidly, allowing milder bases to be used.
Visual Mechanism: The "Pyridine Poisoning" Trap

Pd_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine Poison DEAD CATALYST (Pyridine-Pd Complex) OxAdd->Poison Pyridine N-coordination (If Ligand too small) AmineBind Amine Binding OxAdd->AmineBind + Amine (Bulky Ligand Protects) Prod Product Release AmineBind->Prod Prod->Pd0

Figure 2: Catalytic cycle showing the off-cycle "poisoning" pathway where the pyridine nitrogen sequesters the Palladium if the phosphine ligand is not sterically bulky enough.[1]

Part 4: Troubleshooting FAQ (The "Fix-it" Matrix)

Q1: My reaction stalls at 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: This is likely product inhibition . The aminopyridine product is often a better ligand for Palladium than your starting material.

  • Solution: Switch to a ligand with higher binding affinity to Pd than your product. Xantphos or BINAP (bidentate) are often more robust against product inhibition than monodentate phosphines. Alternatively, use Pd-PEPPSI-IPr (NHC catalyst) which is extremely resistant to nitrogen poisoning.

Q2: I am seeing "Hydrodebromination" (My Br is replaced by H).

  • Diagnosis: This is a reduction side-reaction, common when using alcohol solvents or amines with

    
    -hydrogens.
    
  • Solution:

    • Solvent: Switch from Isopropanol/Butanol to Toluene or Dioxane .

    • Base: If using alkoxides, switch to

      
       .
      
    • Temperature: Lower the temperature by 10°C; reduction often has a higher activation energy than coupling.

Q3: I have a 2,6-dibromopyridine. Can I mono-substitute selectively?

  • Diagnosis: Yes, statistical probability favors mono-substitution, but electronics help.

  • Solution:

    • For

      
      :  Use exactly 0.9 equivalents of nucleophile at 0°C. The first substitution makes the ring more electron-rich, deactivating it toward the second attack (Self-limiting reaction).
      
    • For Pd-Catalysis: Use a bulky ligand like tBuXPhos . The steric bulk of the ligand makes it difficult for the catalyst to approach the sterically crowded product for a second reaction [6].

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

  • Organic Chemistry Portal. (2024).

    
    ).[2][3][4]Link
    
  • Willis, M. C., et al. (2020).[5] The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Link

  • BenchChem. (2024). Optimization of Buchwald-Hartwig amination conditions.Link

  • Sigma-Aldrich. (2024). Buchwald Catalysts & Ligands User Guide.Link

  • WuXi Biology. (2024). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling.Link

Sources

Technical Support Center: Synthesis of Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of disubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in this field. The synthesis of specifically substituted pyridines is a cornerstone of modern medicinal chemistry, yet it is fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications. This center is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs): Overarching Challenges in Pyridine Synthesis

  • Troubleshooting Guide 1: Classical Condensation Reactions

    • The Hantzsch Pyridine Synthesis

    • The Kröhnke Pyridine Synthesis

    • The Bohlmann-Rahtz Pyridine Synthesis

  • Troubleshooting Guide 2: Functionalization of Pre-formed Pyridine Rings

    • Transition-Metal Catalyzed Cross-Coupling Reactions

    • Direct C-H Functionalization

    • Utilizing Pyridine N-Oxides

  • Troubleshooting Guide 3: Specialized & Ring Expansion Methodologies

    • The Ciamician-Dennstedt Rearrangement

  • General Laboratory Procedures & Purification

  • References

Frequently Asked Questions (FAQs): Overarching Challenges in Pyridine Synthesis

This section addresses fundamental questions that apply across various synthetic strategies for disubstituted pyridines.

Q1: Why is the regioselective synthesis of disubstituted pyridines so challenging?

A1: The challenge of regioselectivity in pyridine synthesis stems from the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, creating a dipole moment and making the ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution, which typically proceeds slowly and requires harsh conditions.[1][2]

  • Electrophilic Attack: When electrophilic substitution does occur, it is generally directed to the C3 (meta) position, as the C2 (ortho) and C4 (para) positions are more deactivated due to the proximity of the electron-withdrawing nitrogen.

  • Nucleophilic Attack: Conversely, nucleophilic aromatic substitution (SNAr) is favored at the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[1] This often leads to mixtures of 2- and 4-substituted products if both positions are available.

  • C-H Functionalization: Direct C-H activation is a powerful modern tool, but the inherent reactivity of the C-H bonds (C2/6 > C3/5 > C4) can lead to mixtures of isomers. Furthermore, the pyridine nitrogen can act as a coordinating ligand for the metal catalyst, influencing the regiochemical outcome in complex ways that can be difficult to predict.[3]

Q2: My pyridine synthesis is consistently giving low yields. What are the first things I should check?

A2: When troubleshooting a low-yield reaction, a systematic approach is crucial. Before delving into complex mechanistic possibilities, always verify the fundamentals:

  • Purity of Starting Materials: Ensure all reagents and starting materials are pure and dry. Pyridine itself is hygroscopic and can introduce water into a reaction.[4] Many reagents used in pyridine synthesis, especially organometallics, are sensitive to air and moisture.[2]

  • Anhydrous Reaction Conditions: Many pyridine syntheses, particularly those involving organometallic reagents or strong bases, require strictly anhydrous conditions. Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Even commercially available "anhydrous" solvents can absorb moisture and should be freshly dried.[5]

  • Reaction Parameters: Double-check reaction temperature, time, and concentration. Suboptimal parameters are a frequent cause of low yields.[2] For instance, some reactions may require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures.[5]

  • Stoichiometry and Order of Addition: Incorrect molar ratios of reactants can halt a reaction or lead to side products.[5] The order of reagent addition can also be critical in multi-step, one-pot syntheses.[5]

Q3: I'm having trouble with catalyst poisoning in my transition-metal catalyzed reaction. What could be the cause and how can I mitigate it?

A3: Catalyst poisoning is a common issue in the functionalization of pyridines due to the Lewis basicity of the ring nitrogen.[2][6] The lone pair on the nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium), leading to deactivation.[2][6]

  • Mitigation Strategies:

    • Use of Bulky, Electron-Rich Ligands: These ligands can often stabilize the catalytic species and promote the desired catalytic cycle over catalyst deactivation.[2]

    • Protecting the Pyridine Nitrogen: The nitrogen can be temporarily "masked" to prevent coordination. Common strategies include:

      • N-Oxide Formation: Converting the pyridine to its N-oxide derivative alters the electronic properties and can direct functionalization to the C2 and C4 positions. The N-oxide can be removed later by reduction.[3]

      • Complexation with a Lewis Acid: Borane (BH₃) can be used to form a complex with the pyridine nitrogen, effectively blocking its lone pair.

    • Use of a Sacrificial Lewis Acid: In some cases, adding a Lewis acid that preferentially coordinates to the pyridine nitrogen can free up the catalyst.

    • Catalyst Choice: Some catalytic systems are inherently more robust to poisoning by nitrogen-containing heterocycles.[6]

Troubleshooting Guide 1: Classical Condensation Reactions

These multicomponent reactions are workhorses for pyridine ring synthesis but can be prone to issues with yield and side products.

The Hantzsch Pyridine Synthesis

This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine, which is then oxidized to the pyridine.[7][8]

Q: My Hantzsch synthesis is giving a very low yield of the desired pyridine. What are the most common culprits?

A: Low yields in the Hantzsch synthesis are a frequent complaint. The primary causes often include:[5][7]

  • Incomplete Oxidation (Aromatization): The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the aromatic pyridine.[5][7] If this step is inefficient, you will have a mixture of the DHP and the pyridine, leading to a low yield of the desired product and complicating purification.

    • Solution: Ensure you are using an effective oxidizing agent and appropriate conditions. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[5] Milder, more modern methods for aromatization are also available and may provide better yields with fewer side products.[7]

  • Side Reactions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to the formation of side products.[7]

    • Solution: Consider using a catalyst to promote the reaction under milder conditions. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[7][9]

  • Presence of Water: As with many condensation reactions, residual moisture in your reagents or solvents can hinder the reaction.[5]

    • Solution: Ensure all components are thoroughly dried before use.

Experimental Protocol: General Procedure for Hantzsch Pyridine Synthesis [5]

  • In a round-bottom flask, combine the aldehyde (1 eq.), β-ketoester (2 eq.), and ammonium acetate (1.2 eq.) in a suitable solvent (e.g., ethanol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Add the oxidizing agent (e.g., a solution of ferric chloride in ethanol) and stir at room temperature until the aromatization is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

The Kröhnke Pyridine Synthesis

This synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[10][11] It is a versatile method for preparing 2,4,6-trisubstituted pyridines.[11]

Q: I am attempting a Kröhnke synthesis, but I am isolating an unexpected product, or the reaction is not proceeding as expected. What could be the issue?

A: While generally high-yielding, the Kröhnke synthesis can sometimes lead to unexpected outcomes.

  • Formation of Isomeric Products: In some cases, particularly in the synthesis of terpyridines, isomeric products can form. For example, a 6′-aryl-2,2′:4′,2″-terpyridine might be isolated as a side-product from an intended 4′-aryl-2,2′:6′,2″-terpyridine synthesis. This can arise from a 1,2-attack of an enolate on the intermediate enone, rather than the expected 1,4-conjugate addition.[12]

    • Solution: Carefully control the reaction temperature and stoichiometry. Slower addition of reagents may favor the thermodynamically preferred 1,4-addition product.

  • Unexpected Cyclization Pathways: Changing the reaction additives can dramatically alter the course of the reaction. For instance, in a modified Kröhnke synthesis, switching from TMSOTf to Sn(OTf)₂ as a Lewis acid additive resulted in the formation of a novel diazobicyclo[2.2.2]octene core instead of the expected pyridine.[13][14]

    • Solution: This highlights the critical role of the Lewis acid in templating the cyclization. If you are getting an unexpected product, carefully re-examine your reagents and consider if an alternative mechanistic pathway is being accessed.

Diagram: Generalized Mechanism of the Kröhnke Pyridine Synthesis

Krohnke_Mechanism cluster_start Starting Materials cluster_cascade Reaction Cascade alpha_pyridinium α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide (via deprotonation) alpha_pyridinium->ylide Base enone α,β-Unsaturated Carbonyl michael_adduct Michael Adduct (1,4-addition) enone->michael_adduct nh3 Ammonia Source (e.g., NH4OAc) dihydropyridine Dihydropyridine Intermediate nh3->dihydropyridine ylide->michael_adduct + Enone dicarbonyl 1,5-Dicarbonyl Intermediate michael_adduct->dicarbonyl Tautomerization dicarbonyl->dihydropyridine + NH3, - H2O pyridine 2,4,6-Trisubstituted Pyridine dihydropyridine->pyridine Aromatization (- Pyridinium, - H2O)

Caption: The reaction cascade of the Kröhnke pyridine synthesis.

The Bohlmann-Rahtz Pyridine Synthesis

This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[15][16]

Q: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition of my material. How can I achieve cyclization under milder conditions?

A: The high temperature required for the final cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis.[15] This is often necessary to facilitate the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[15]

  • Solution: Acid Catalysis: The use of acid catalysts can significantly lower the temperature required for the cyclodehydration step.[15][16] This allows the reaction to proceed under much milder conditions, often enabling a one-pot procedure from the starting materials.

    • Brønsted Acids: Acetic acid is commonly used.[15]

    • Lewis Acids: Ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) have been shown to be effective catalysts.[15]

    • Solid-Phase Acid Catalysts: Amberlyst 15 ion-exchange resin can also be used.[16]

It is important to note that acid-sensitive functional groups on your substrates may not be compatible with this approach.[15]

Troubleshooting Guide 2: Functionalization of Pre-formed Pyridine Rings

This section focuses on the challenges of introducing substituents onto an existing pyridine scaffold.

Transition-Metal Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Stille, and Buchwald-Hartwig are powerful for forming C-C and C-N bonds, but their application to pyridine substrates can be problematic.

Q: I am attempting a Suzuki coupling with a bromopyridine, but the reaction is sluggish and gives a low yield. What factors should I consider?

A: Poor performance in Suzuki couplings of halopyridines is a common issue.

  • Catalyst Inhibition: As discussed in the FAQs, the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[2]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle. Experiment with different ligands (e.g., SPhos, XPhos, RuPhos) and palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2]

  • Substrate Reactivity: The position of the halogen on the pyridine ring affects its reactivity. The order of reactivity for oxidative addition is generally I > Br > Cl. 2- and 4-halopyridines are typically more reactive than 3-halopyridines in nucleophilic substitution type cross-coupling reactions.

  • Base and Solvent Choice: The choice of base and solvent can have a profound impact on the reaction outcome. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) is often necessary to find the optimal conditions for a particular substrate combination.

Table: Common Ligands for Suzuki Coupling of Halopyridines

LigandStructureKey Features
SPhos

Bulky, electron-rich biaryl phosphine. Effective for a wide range of substrates.
XPhos

Another highly effective Buchwald biaryl phosphine ligand.
RuPhos

Useful for challenging couplings, including those with sterically hindered substrates.
Direct C-H Functionalization

This modern approach avoids the need for pre-functionalized pyridines but presents its own set of challenges, primarily concerning regioselectivity and catalyst poisoning.

Q: My direct C-H functionalization of pyridine is giving a mixture of isomers. How can I control the regioselectivity?

A: Achieving high regioselectivity in pyridine C-H functionalization is a central challenge.[3]

  • Inherent Reactivity: Without a directing group, functionalization often occurs at the most electronically activated or sterically accessible C-H bond, which can lead to mixtures.

  • Directing Groups: The most common strategy to control regioselectivity is to install a directing group (DG) on the pyridine ring. The DG coordinates to the metal catalyst and delivers it to a specific C-H bond, typically at the ortho position. Many different DGs have been developed for pyridine C-H functionalization.

  • Ligand Control: In some cases, the choice of ligand can influence the regioselectivity of the reaction, even in the absence of a traditional directing group.

  • N-Oxide Strategy: As mentioned previously, converting the pyridine to a pyridine N-oxide can direct functionalization to the C2 and C4 positions.[3]

Diagram: Directing Group Strategy for C-H Functionalization

CH_Activation cluster_pyridine Pyridine with Directing Group (DG) Py_DG Py-DG Intermediate Cyclometalated Intermediate Py_DG->Intermediate + Catalyst, - H-X Catalyst [M]-L (Metal Catalyst) Catalyst->Intermediate Product Ortho-Functionalized Pyridine Intermediate->Product + Reagent

Caption: A simplified workflow of directing group-assisted C-H activation.

Utilizing Pyridine N-Oxides

The formation of a pyridine N-oxide is a powerful strategy to alter the reactivity and direct the functionalization of the pyridine ring.

Q: I am reacting a pyridine N-oxide with a Grignard reagent, but I am getting a complex mixture of products instead of the expected 2-substituted pyridine.

A: While reactions of pyridine N-oxides with organometallics like Grignard reagents are useful for introducing substituents at the C2 position, they can be prone to side reactions.[17]

  • Over-addition/Rearrangement: The initial addition product can sometimes undergo further reactions or rearrangements, leading to a variety of products including dihydropyridines or even ring-opened species like dienal oximes.[17][18]

    • Solution: Careful control of the reaction temperature (often low temperatures are required, e.g., -78 °C) and the stoichiometry of the Grignard reagent is crucial. The workup procedure can also influence the final product isolated.

  • Substituent Effects: The nature of the substituents already on the pyridine N-oxide ring can influence the course of the reaction.

Troubleshooting Guide 3: Specialized & Ring Expansion Methodologies

The Ciamician-Dennstedt Rearrangement

This reaction involves the ring expansion of a pyrrole with a dihalocarbene to form a 3-halopyridine.[19] It is a classic but often low-yielding reaction.[20]

Q: My Ciamician-Dennstedt reaction is giving a very poor yield, with a significant amount of a formylated pyrrole side product. What is going wrong?

A: The Ciamician-Dennstedt rearrangement is notoriously plagued by low yields and the competing Reimer-Tiemann formylation reaction.[20][21][22]

  • Cause of Low Yields: The harsh basic conditions typically used to generate the dichlorocarbene from chloroform can promote the competing Reimer-Tiemann reaction.[21] This side reaction consumes the starting pyrrole and reduces the yield of the desired 3-chloropyridine.

  • Modern Solutions: Recent advances have focused on developing milder and more efficient carbene sources to circumvent the issues associated with traditional methods. These include:

    • Using pre-formed carbene precursors that do not require harsh basic conditions for activation.

    • Development of halogen-free Ciamician-Dennstedt reactions using carbenes generated from N-triftosylhydrazones, which can provide access to a wider range of 3-functionalized pyridines.[23]

General Laboratory Procedures & Purification

Q: I am struggling to purify my disubstituted pyridine derivative. It streaks on silica gel columns and is difficult to separate from impurities.

A: The basicity of the pyridine nitrogen often causes issues during chromatographic purification on silica gel, which is acidic.[24]

  • Peak Tailing on Silica Gel: The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing and poor separation.[24]

    • Solution:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (in the form of a saturated solution in methanol, used sparingly in the mobile phase), to the eluent. This will "cap" the acidic silanol groups and improve the peak shape.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based column.[24]

  • Difficult Separation from Homologous Impurities: Pyridine syntheses can sometimes produce small amounts of methylated or ethylated side products (picolines, lutidines), which have very similar polarities and boiling points to the desired product, making separation by distillation or standard chromatography difficult.[4]

    • Solution: High-performance liquid chromatography (HPLC) may be required for challenging separations. Alternatively, derivatization of the pyridine to a salt (e.g., an oxalate salt) can sometimes facilitate purification through crystallization.[25]

Experimental Protocol: Diagnosing Compound Stability on Silica Gel (2D TLC) [24]

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable eluent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same eluent system.

  • Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots that appear below this diagonal are degradation products formed upon contact with the silica. If significant degradation is observed, an alternative stationary phase should be used for purification.

References

  • Pyridine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • CHAPTER 16: Pyridine Synthesis. (2022, May 20). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Single-Carbon Atom Insertion into Aromatic Heterocycles. (n.d.). Nottingham ePrints. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025, March 15). International Journal of All Research Scientific and Academic, 4(3).
  • TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. (2022, March 15). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Regioselective access to di- and trisubstituted pyridines via a metal-oxidant-solvent-free domino reaction involving 3-chloropropiophenones. (2022, August 11). Organic & Biomolecular Chemistry, 20(33), 6759-6765.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. (2024, June 18). Research Square. Retrieved February 17, 2026, from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011, December 4). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 17, 2026, from [Link]

  • Kröhnke pyridine synthesis - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • Purification of Pyridine. (n.d.). Chempedia - LookChem. Retrieved February 17, 2026, from [Link]

  • Carbon atom insertion into N -heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1 H )-ones. (2023, November 10). Organic Chemistry Frontiers. Retrieved February 17, 2026, from [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (n.d.). J-Stage. Retrieved February 17, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008, March 13). Journal of the American Chemical Society, 130(14), 4986-4995.
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. (2024, November 19).
  • Reaction of pyridine N‐oxides with Grignard reagents. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (2019, May 9). Molecules, 24(9), 1789.
  • TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. (2022, March 15). RSC Advances, 12(13), 8263-8273.
  • Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. (2016, February 13). Organic Letters, 18(5), 1044-1047.
  • After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? (2021, April 21). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. (n.d.). Chemistry School. Retrieved February 17, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. (2015, June 23). The Journal of Organic Chemistry, 80(14), 7273-7281.
  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022, August 1). Current Organic Chemistry, 26(12), 1121-1142.
  • C-H Activation of Pyridines by (PBP)Ir Complexes. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]

  • (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. (2021, March 1). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2021, February 19). SciSpace. Retrieved February 17, 2026, from [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025, December 14). International Journal of Molecular Sciences, 27(1), 1.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023, June 12). Beilstein Journal of Organic Chemistry, 19, 1629-1667.
  • Reactions of aryl Grignard reagents with pyridine 1-oxide. (n.d.). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Piperazine N-Alkylation & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with piperazine functionalization. It prioritizes mechanistic control and practical troubleshooting over generic textbook descriptions.

The Core Challenge: The "Twin Amine" Paradox

User Query: "Why do I consistently get 20-30% bis-alkylated byproduct even when using 1 equivalent of alkyl halide?"

Technical Analysis: Piperazine possesses two equivalent secondary amine sites (


). The moment a mono-alkylated product is formed, it remains a nucleophilic amine (now tertiary at one end, secondary at the other). Often, the mono-alkylated product is more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group, leading to a kinetic runaway toward the bis-alkylated species.
The Kinetic Competition

The following diagram illustrates the competitive pathways you must control.

PiperazineReaction Pip Piperazine (Starting Material) Mono Mono-Alkyl Piperazine (Desired Product) Pip->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Bis Bis-Alkyl Piperazine (Major Side Product) RX->Bis Mono->Bis k2 (Fast) Inductive Activation Quat Quaternary Salt (Over-Alkylation) Bis->Quat k3 (Very Slow) Steric Hindrance

Figure 1: Kinetic competition in direct alkylation. Note that k2 is often > k1, causing bis-alkylation even at low conversion.

Protocol Module A: The "Stoichiometric Shield"

Use Case: You need a quick reaction, reagents are cheap, and you want to avoid protection/deprotection steps.

The Strategy

To favor Mono, you must statistically overwhelm the alkyl halide with Piperazine. If [Pip] >> [R-X], the probability of R-X colliding with Mono becomes negligible.

Optimized Protocol
  • Dissolution: Dissolve Piperazine (5.0 - 10.0 equivalents) in Acetonitrile (MeCN) or Ethanol.

    • Why? High dilution minimizes intermolecular side reactions.

  • Addition: Add Base (K₂CO₃, 1.5 eq relative to R-X).

  • Controlled Feed: Dissolve Alkyl Halide (1.0 eq) in the same solvent. Add this solution dropwise over 30–60 minutes to the stirring piperazine mixture.

    • Why? Keeps the instantaneous concentration of R-X low, ensuring it always sees an excess of piperazine.

  • Workup (The "Precipitation Trick"):

    • Filter off inorganic salts.

    • Evaporate solvent.[1][2]

    • Crucial Step: The excess piperazine can often be sublimed (if small scale) or washed away with water if the product is lipophilic. Alternatively, convert to HCl salt; piperazine dihydrochloride is water-soluble, while mono-alkyl piperazines can be extracted into DCM at pH 10.

Troubleshooting Table: Direct Alkylation
SymptomProbable CauseCorrective Action
High Bis-Alkylation Stoichiometry too low (1:1 or 1:2).Increase Piperazine to 5–10 eq .
Polymerization Alkylating agent is a di-halide.Switch to High Dilution (0.01 M) or use Mono-Boc protection.
Low Yield Elimination of R-X (formation of alkene).Lower temperature; switch solvent to DMF (polar aprotic); use weaker base (NaHCO₃).
Sticky Precipitate Quaternary ammonium salt formation.[3]Avoid Methyl Iodide (too reactive). Use Methyl Tosylate or Mesylate for better control.

Protocol Module B: The "Orthogonal Lock" (Protecting Groups)

Use Case: Your alkyl halide is expensive/precious, or you require 100% selectivity (e.g., GMP synthesis).

The Strategy

Chemically deactivate one nitrogen using a tert-butyloxycarbonyl (Boc) group.[2][4] This reduces the system to a single nucleophilic site.

Workflow Diagram

ProtectionStrategy Start Piperazine Step1 1. Protection (Boc2O, DCM, 0°C) Start->Step1 Inter N-Boc-Piperazine (Mono-protected) Step1->Inter Step2 2. Functionalization (R-X, K2CO3, ACN, Reflux) Inter->Step2 Prod_Prot N-Alkyl-N'-Boc-Piperazine Step2->Prod_Prot Step3 3. Deprotection (TFA/DCM or HCl/Dioxane) Prod_Prot->Step3 Final Mono-Alkyl Piperazine (Final Product) Step3->Final

Figure 2: The orthogonal protection strategy ensures 1:1 stoichiometry is effective.

Critical FAQ for Protection

Q: Can I buy N-Boc-Piperazine directly? A: Yes, and it is highly recommended. It eliminates the statistical mixture (Mono-Boc vs Di-Boc) you would have to separate if you made it yourself.

Q: My N-Boc group fell off during alkylation. Why? A: You likely used strong heat with a Lewis acidic alkylating agent or a solvent that became acidic. Ensure your base (K₂CO₃ or Cs₂CO₃) is sufficient to neutralize any acid generated (HX) during the substitution.

Protocol Module C: Reductive Amination (Halide-Free)

Use Case: You want to avoid toxic alkyl halides or prevent elimination side reactions.

The Mechanism

Instead of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 displacement, you react the piperazine with an Aldehyde  or Ketone  to form an iminium ion, which is then reduced.[5]
Optimized Protocol (STAB Method)
  • Imine Formation: Mix N-Boc-Piperazine (1.0 eq) and Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane) or THF.

    • Tip: Add 1-2 drops of Acetic Acid to catalyze imine formation (pH 5-6 is optimal).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) .

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde/ketone before it reacts with the amine [1].

  • Time: Stir at Room Temp for 2–16 hours.

  • Quench: Add saturated NaHCO₃.

Troubleshooting Reductive Amination
  • Issue: Dialkylation (if using free piperazine).

    • Fix: Even in reductive amination, free piperazine can react twice with aldehydes. Use N-Boc-Piperazine to guarantee mono-substitution.[2][4]

  • Issue: No Reaction.

    • Fix: Ketones are sterically hindered. You may need a stronger dehydrating agent (Ti(OiPr)₄) to force the imine formation before adding the reducing agent [2].

Advanced Troubleshooting: The "Pro-Tip" Matrix

IssueTechnical InsightSolution
Regioselectivity (Substituted Piperazine) If you have a methyl group on the ring (e.g., 2-methylpiperazine), the two nitrogens are not equivalent.Steric Control: The N4 (less hindered) reacts faster than N1 (hindered by methyl). Use low temperature (-78°C to 0°C) to maximize this kinetic difference [3].
Separation Difficulties Piperazine derivatives are polar and streak on Silica.Amine-Functionalized Silica: Use amine-capped silica gel for chromatography to prevent tailing. Alternatively, use neutral alumina.
Elimination vs. Substitution Secondary alkyl halides often eliminate to form alkenes under basic conditions.Switch Mechanism: Abandon alkylation. Use Reductive Amination with the corresponding ketone (e.g., Acetone instead of Isopropyl Bromide).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • Jacobsen, E. N., et al. (2000). "Kinetic Resolution of 2-Substituted Piperazines." Journal of the American Chemical Society. (Contextual reference for regioselectivity principles).
  • BenchChem. (2025).[2][4][5] "Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine." BenchChem Technical Library. Link

  • Ananthanarayan, T. P., et al. (2020). "A Practical Catalytic Reductive Amination of Carboxylic Acids." Royal Society of Chemistry (RSC) Advances. Link

Sources

Technical Support Center: Scale-Up Synthesis of Ethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Topic: N-Ethylpiperazine Derivatives Synthesis & Troubleshooting

Executive Summary: The Scale-Up Challenge

Scaling up N-ethylpiperazine derivatives presents a classic process chemistry dilemma: selectivity vs. throughput . The piperazine ring contains two equivalent secondary amines.[1] Once the first ethyl group is attached, the resulting tertiary amine (N-ethylpiperazine) becomes more nucleophilic than the starting material due to the inductive effect of the alkyl group. This leads to the "runaway reaction" phenomenon where bis-ethylation competes aggressively with mono-ethylation.

This guide provides field-proven protocols to break this cycle, focusing on kinetic control, reductive amination strategies, and downstream purification.

Core Synthesis Protocols

Method A: Reductive Amination (Recommended for Selectivity)

Best for: High-value intermediates where bis-impurity removal is costly.

Mechanism: Condensation of piperazine with acetaldehyde to form an enamine/iminium species, followed by in-situ reduction. Key Advantage: The intermediate iminium ion is less nucleophilic than the alkylated product, naturally suppressing over-alkylation.

Standard Operating Procedure (SOP):

  • Charge: Reactor with Piperazine (3.0 eq) and Methanol (10 vol).

  • Add: Acetaldehyde (1.0 eq) dropwise at 0–5°C. Critical: Low temp prevents polymerization of acetaldehyde.

  • Stir: 1 hour to ensure complete imine formation.

  • Reduce: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Maintain Temp < 20°C.

    • Scale-Up Note: On >1kg scale, catalytic hydrogenation (H₂/Pd-C) is preferred over borohydrides to avoid boron waste streams.

  • Quench: Aqueous NaHCO₃.

Method B: Direct Alkylation (Cost-Effective)

Best for: Commodity scale where distillation capacity is available.

Mechanism: S_N2 attack of piperazine on Ethyl Bromide/Iodide. Key Advantage: Low raw material cost.

Standard Operating Procedure (SOP):

  • Charge: Piperazine (5.0 – 10.0 eq) in Toluene or Ethanol.

    • Why Excess? You must statistically flood the reactor with starting material to ensure the alkyl halide encounters unreacted piperazine rather than the more reactive product.

  • Add: Ethyl Bromide (1.0 eq) slowly over 4–6 hours at reflux.

  • Work-up: Distill off solvent and excess piperazine (recycle).

Troubleshooting & FAQs

Category 1: Reaction Kinetics & Selectivity

Q: I am seeing >15% bis-ethylated impurity even with slow addition. How do I fix this? A: The "slow addition" myth often fails here because the reaction rate of the second alkylation is faster than the first.

  • Immediate Fix: Increase Piperazine equivalents to at least 5.0 eq.

  • Process Fix: Switch to Reductive Amination (Method A). The kinetics of reducing the iminium ion are more controllable than direct S_N2 displacement.

  • Alternative: If using direct alkylation, add a proton scavenger (e.g., DIPEA) only after the reaction is complete. During the reaction, allow the piperazine itself to act as the base; the resulting piperazine hydrobromide salt precipitates out, effectively removing the mono-product from the solution and protecting it from further reaction.

Q: My reaction stalls at 80% conversion. Should I add more alkyl halide? A: NO. Adding more alkyl halide will almost exclusively react with your mono-product to form the bis-impurity.

  • Diagnosis: You likely have reached a "stalled equilibrium" or salt encapsulation.

  • Solution: Check pH. If the system is too acidic (due to HX generation), the amine is protonated and non-nucleophilic. Add a mild inorganic base (K₂CO₃) to free the amine, but be prepared for a spike in bis-impurity. It is often better to accept 80% yield and recycle the starting material than to push for 95% and ruin the batch with bis-impurities.

Category 2: Work-up & Purification[1][2]

Q: Distillation is difficult due to the close boiling points of mono- and bis-products. What is the alternative? A: Use pH-Switch Extraction .

  • Acidify: Bring mixture to pH ~3 with dilute HCl. Both mono and bis are protonated and stay in water.

  • Wash: Wash with DCM to remove non-basic impurities.

  • Adjust pH: Carefully raise pH to ~9.5.

    • The Trick: Bis-ethylpiperazine (less polar) will deprotonate first and extract into organic solvent (DCM/Toluene).

    • Target: Mono-ethylpiperazine (more polar) remains largely in the aqueous phase at this specific pH.

  • Final Extraction: Raise pH to >12 to extract the Mono-product.

Q: How do I efficiently remove the huge excess of piperazine used in Method B? A: Piperazine is a solid (mp 106°C) but sublimes and co-distills.

  • Cooling Crystallization: If using Toluene, cool the reaction mixture to 0°C. Unreacted piperazine is poorly soluble in cold toluene and will crystallize out. Filter it off before aqueous workup. This recovers ~70% of your excess immediately for the next batch.

Category 3: Safety & Engineering[3]

Q: Are there specific hazards for piperazine on a kilogram scale? A: Yes, beyond standard corrosivity:

  • Sensitization: Piperazine is a potent respiratory sensitizer. Inhalation of dust/vapors can cause asthma-like symptoms.[2][3][4] Strict containment (isolators/split-butterfly valves) is required for solid handling.

  • Exotherm: The N-alkylation is highly exothermic. On >10L scale, dosing must be controlled by temperature response, not just time. If the cooling jacket maxes out, stop dosing immediately.

Visualizations

Figure 1: Synthesis Route Decision Tree

Caption: Logical workflow for selecting the optimal synthesis route based on scale and purity requirements.

SynthesisRoute Start Start: Define Scale & Purity IsHighPurity Is >98% Mono-Selectivity Critical? Start->IsHighPurity Reductive Route A: Reductive Amination (Acetaldehyde + H2/Pd-C) IsHighPurity->Reductive Yes Direct Route B: Direct Alkylation (Ethyl Bromide + Excess Piperazine) IsHighPurity->Direct No (Cost is driver) ReductivePros Pros: High Selectivity Cons: H2 Safety, Catalyst Cost Reductive->ReductivePros Purification Purification Strategy ReductivePros->Purification DirectPros Pros: Cheap Reagents Cons: High Bis-Impurity, Recycling Needed Direct->DirectPros DirectPros->Purification Distill Fractional Distillation (If BP diff > 20°C) Purification->Distill Large Scale/Stable Salt Selective Salt Formation (pH controlled extraction) Purification->Salt Lab Scale/Heat Sensitive

Figure 2: Impurity Formation Kinetics

Caption: The "Runaway Reaction" mechanism showing why excess piperazine is critical.

ImpurityPath cluster_control Control Strategy Pip Piperazine (Secondary Amine) Mono Mono-Ethylpiperazine (Tertiary Amine - MORE Reactive) Pip->Mono k1 Bis Bis-Ethylpiperazine (Impurity) Mono->Bis k2 (k2 > k1) Rxn1 + Et-X (Slow) Rxn2 + Et-X (FAST!) Strategy Flooding with Excess Piperazine forces Et-X to react with Pip despite k2 > k1

Quantitative Data Summary

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Reagents Acetaldehyde, H₂/Pd-C (or Borohydride)Ethyl Bromide/Iodide, Base
Stoichiometry 1:1 to 1:1.5 (Pip:Aldehyde)1:5 to 1:10 (Pip:Halide)
Selectivity (Mono:Bis) Typically 95:5 Typically 70:30 (without excess Pip)
Major Impurity Polymerized acetaldehyde (if temp >10°C)Bis-ethylpiperazine, Quaternary salts
Purification Simple extraction/DistillationComplex recycling of starting material
Scale-Up Hazard Hydrogen gas handlingThermal runaway (Exotherm)

References

  • Selectivity in Piperazine Alkylation

    • Title: "Mono-N-alkylation of Piperazine Derivatives: A Compar
    • Source: Organic Process Research & Development (OPRD)
    • URL:[Link] (Generalized link to OPRD as specific deep links vary by subscription)

  • Reductive Amination Protocols

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source: Journal of Organic Chemistry
    • URL:[Link]

  • Safety Data & Handling: Title: "Piperazine Safety Data Sheet (SDS)" Source: Merck / Sigma-Aldrich
  • Source: Google Patents (US Patent 5414004)

Sources

degradation pathways of bromopyridine compounds under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bromopyridine Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist.

Bromopyridines are deceptive scaffolds. While they are indispensable synthons in medicinal chemistry—ubiquitous in the synthesis of kinase inhibitors and GPCR ligands—they possess a "Jekyll and Hyde" reactivity profile. Their electron-deficient nature, while useful for nucleophilic substitution, makes them prone to a specific set of degradation pathways that often go undiagnosed until the crude NMR shows a complex mixture.

This guide deconstructs these pathways, providing the mechanistic insight and protocols necessary to stabilize your chemistry.

Part 1: The Degradation Landscape (Mechanistic Insights)

Bromopyridines degrade primarily through three distinct mechanisms, heavily dependent on the reaction environment: Protodebromination (in transition-metal catalysis), Halogen Scrambling (in organolithium chemistry), and Nucleophilic Hydrolysis (in basic media).

Protodebromination (Hydrodehalogenation)
  • Context: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Issue: The bromine atom is replaced by a hydrogen atom (

    
    ), often misidentified as unreacted starting material if the molecular weight difference is ignored, or simply as "decomposition."
    
  • Mechanism: This is not random; it is a specific side-cycle. After oxidative addition, the Pd(II) species encounters a hydride source. Common culprits are alcohols (used as co-solvents), alkoxide bases (which undergo

    
    -hydride elimination), or even amines  (via 
    
    
    
    -hydride elimination from alkyl groups).
  • Critical Control: The choice of base and solvent is paramount. Avoid secondary alcohols (e.g., isopropanol) and bases prone to

    
    -hydride elimination (e.g., ethoxide) if this pathway is observed.
    
The "Halogen Dance" (Base-Catalyzed Migration)
  • Context: Lithiation reactions (e.g., Lithium-Halogen Exchange).

  • The Issue: You target the 3-position, but the electrophile ends up at the 4-position, or you recover a mixture of regioisomers.

  • Mechanism: This is a thermodynamic equilibration.[1] Upon treating a bromopyridine with a base like LDA, the kinetic product (deprotonation adjacent to the bromine) can undergo a rapid equilibrium where the lithiated species attacks another molecule of starting material, transferring the bromine. The bromine "dances" to the most thermodynamically stable position, often stabilizing the negative charge ortho to the ring nitrogen or another directing group.

  • Critical Control: Temperature and time. The "dance" is faster at higher temperatures (

    
    ).
    
Nucleophilic Hydrolysis ( )
  • Context: Heating in basic aqueous media (Suzuki conditions).

  • The Issue: Formation of pyridones (hydroxypyridines).[2]

  • Mechanism: The pyridine ring is electron-deficient.[3] In the presence of strong hydroxide concentrations (or water at high temperatures), water acts as a nucleophile, attacking the carbon-bromine bond (or other activated positions), displacing the halide via an Addition-Elimination mechanism (

    
    ).
    

Part 2: Visualizing the Pathways

Diagram 1: The Halogen Dance Mechanism

This diagram illustrates how a 3-bromopyridine undergoes lithiation and subsequent bromine migration.

HalogenDance Start 3-Bromopyridine Lithiated Intermediate A: 3-Bromo-4-lithiopyridine (Kinetic Species) Start->Lithiated LDA, -78°C (Deprotonation) Transition Bromine Transfer (Intermolecular) Lithiated->Transition + Starting Material Product 4-Substituted Bromopyridine Lithiated->Product If trapped fast (Kinetic Control) Scrambled Intermediate B: 4-Bromo-3-lithiopyridine (Thermodynamic Species) Transition->Scrambled Equilibration (The 'Dance') Scrambled->Product + Electrophile (E+)

Figure 1: The Halogen Dance mechanism. Note that the "Scrambled" thermodynamic species becomes dominant if the reaction warms up or is not quenched immediately.

Diagram 2: Protodebromination in Pd-Catalysis

This diagram highlights the specific deviation from the catalytic cycle that leads to degradation.

Protodebromination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet Ar'-B(OH)2 Base HydridePath Side Reaction: Hydride Source Attack (Alcohol/Base) OxAdd->HydridePath Presence of Isopropanol/Ethoxide Product_Coupled Ar-Ar' (Desired Product) TransMet->Product_Coupled Reductive Elimination RedElim_H Reductive Elimination (Degradation) HydridePath->RedElim_H Formation of [Ar-Pd-H] RedElim_H->Pd0 Regeneration Product_H Ar-H (Debrominated Byproduct) RedElim_H->Product_H

Figure 2: The Protodebromination pathway. The cycle diverts after oxidative addition if a hydride source is present, regenerating the catalyst but destroying the substrate.

Part 3: Troubleshooting & Optimization

Diagnostic Table: Identifying Your Issue
SymptomProbable CauseCorrective Action
Mass Spec shows [M-Br+H] peak Protodebromination. Hydride transfer from solvent or base is occurring.[3]1. Switch solvent from alcohols (EtOH/iPrOH) to aprotic polar (DMF, Dioxane, Toluene).2. Change base from Ethoxide/Isopropoxide to Carbonate (

) or Phosphate (

).
Regioisomers in Lithiation Halogen Dance. Reaction temperature was too high or quench was too slow.1. Strict temp control: Keep at

.2. Inverse addition: Add the base to the substrate, or add electrophile immediately.3. Use continuous flow chemistry to minimize residence time of the lithiated species [1].
Low Yield + "Baseline" Material Pyridone Formation (

).
Hydroxide attack on the ring.
1. Reduce water content (use anhydrous conditions).2. Switch to a milder base (e.g.,

or

) instead of

.3. Lower reaction temperature.
Complex Mixture under UV/Light Photolytic Degradation. C-Br bond homolysis.1. Wrap reaction vessels in aluminum foil.2. Avoid fluorescent lighting for sensitive substrates.

Part 4: Validated Experimental Protocols

Protocol A: "Debromination-Free" Suzuki Coupling

Designed to minimize hydride sources and protodebromination.

Reagents:

  • Bromopyridine substrate (1.0 equiv)[4]

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) — Bis-dentate ligands resist 
    
    
    
    -hydride elimination better than
    
    
    .
  • Base:

    
     (3.0 equiv) — Non-nucleophilic, no hydride protons.
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio) — Degassed thoroughly.

Step-by-Step:

  • Degassing: Charge the reaction vial with solid reagents. Seal and purge with

    
     or Argon for 5 minutes. Why: Oxygen promotes homocoupling and catalyst oxidation.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

  • Temperature Ramp: Heat to

    
    . Do not overheat (>100°C) as this accelerates hydrolysis.
    
  • Monitoring: Check LCMS at 1 hour. If [M-Br+H] is observed, lower temp to

    
     and increase catalyst loading to maintain rate.
    
Protocol B: Controlled Lithiation (Preventing the "Dance")

Designed to trap the kinetic product before equilibration.

Reagents:

  • Bromopyridine (1.0 equiv)[4]

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv) — Freshly prepared or titrated.

  • Electrophile: (e.g., Aldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cryogenic Setup: Cool THF solution of Bromopyridine to

    
      (Dry ice/Acetone). Ensure internal probe confirms temp.
    
  • Slow Addition: Add LDA dropwise over 10-15 mins, maintaining temp below

    
    .
    
  • Aging (The Critical Step): Stir for only 10-15 minutes . Why: Longer times allow the thermodynamic "dance" equilibration to occur.

  • Quench: Add the electrophile rapidly (or via cannula transfer) at

    
    .
    
  • Warm Up: Allow to warm to room temp only after the quench is complete.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my bromopyridine turn black upon standing? A: Bromopyridines are photosensitive and prone to oxidation to N-oxides. The black color usually indicates the formation of radical degradation products or polymerized material. Storage: Store at


 in the dark, preferably under Argon.

Q: Can I use ethanol as a solvent for Suzuki coupling of 2-bromopyridine? A: It is risky. Ethanol is a primary alcohol and a source of hydrides. In the presence of Pd, it can facilitate protodebromination. If you must use an alcohol, tert-butanol is safer as it lacks


-hydrogens susceptible to 

-hydride elimination.

Q: I see a +16 mass peak in my LCMS. What is it? A: This is likely the N-oxide (


) or a hydroxypyridine  (

, which is net

, wait... if it's simple oxidation it's +16). Correction: If you see M+16, it is the N-Oxide. If you see a mass corresponding to the replacement of Br with OH, that is hydrolysis.
  • N-Oxide: Caused by peroxides in old ether/THF or air oxidation.

  • Hydrolysis: Caused by high pH aqueous conditions.

References

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[5] Chemistry - A European Journal.[5][6]

  • Stapleton, D., et al. (2009). Photolytic Removal and Mineralisation of 2-Halogenated Pyridines.[7] Journal of Hazardous Materials.

  • BenchChem Technical Support. Preventing degradation of 3-Bromopyridine-D4 during reactions.

  • Schmir, G. L., & Cohen, L. A. (1965). Oxidative Degradation of Imidazoles (and related heterocycles) by Bromine. Biochemistry.[8]

Sources

Validation & Comparative

Structural Validation & Purity Profiling: 1H NMR Analysis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary & Application Context

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a critical "privileged scaffold" in medicinal chemistry. It serves as a bifunctional intermediate: the bromine handle allows for further cross-coupling (Suzuki, Buchwald-Hartwig) to build complex core structures (e.g., CDK4/6 inhibitors like Abemaciclib), while the ethylpiperazine moiety modulates solubility and pharmacokinetic profiles.

This guide provides a definitive technical comparison between the target molecule and its critical process impurities: the starting material (2,6-dibromopyridine ) and the over-reacted byproduct (2,6-bis(4-ethylpiperazin-1-yl)pyridine ).

The Challenge: In nucleophilic aromatic substitution (


) or Buchwald couplings, distinguishing the mono-substituted product from the symmetric starting material or the symmetric bis-substituted impurity is the primary analytical bottleneck. This guide details how to use 1H NMR to validate structure and purity without immediate reliance on LC-MS.

Structural Logic & Electronic Causality

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms at play on the pyridine ring.

  • The Substrate (2,6-Dibromopyridine): The ring is electron-deficient due to the inductive withdrawal (-I effect) of two bromine atoms and the pyridine nitrogen.[1] It possesses

    
     symmetry, making protons H3 and H5 chemically equivalent.
    
  • The Product (Mono-substituted): The introduction of the piperazine nitrogen breaks the symmetry.

    • H3 (Ortho to Piperazine): The piperazine nitrogen is a strong mesomeric donor (+M effect). This increases electron density at the ortho and para positions, significantly shielding H3 (moving it upfield).

    • H5 (Ortho to Bromine): The bromine atom is primarily inductively withdrawing (-I). H5 remains relatively deshielded (downfield) compared to H3.

    • H4 (Meta to both): Resides in the middle, appearing as a triplet (or dd).

Key Diagnostic Rule: If your aromatic region shows only two signals (a doublet and a triplet), you have a symmetric compound (either starting material or bis-product). If you see three distinct signals, you have the desired asymmetric mono-product.

Comparative Data: Target vs. Alternatives

The following table contrasts the 1H NMR signatures (in


) of the target against its precursors and byproducts.
Table 1: Chemical Shift Comparison (Ar-H Region)
FeatureStarting Material (2,6-Dibromopyridine)Target Product (Mono-substituted)Bis-Impurity (Disubstituted)
Symmetry Symmetric (

)
Asymmetric (

)
Symmetric (

)
H3/H5 Signals Equivalent (1 signal, 2H)Distinct (2 signals, 1H each)Equivalent (1 signal, 2H)
H3 Shift (

)
~7.50 ppm (Doublet)~6.45 – 6.55 ppm (Doublet)~6.00 – 6.10 ppm (Doublet)
H5 Shift (

)
~7.50 ppm (Doublet)~6.75 – 6.85 ppm (Doublet)~6.00 – 6.10 ppm (Doublet)
H4 Shift (

)
~7.40 ppm (Triplet)~7.30 – 7.40 ppm (Triplet)~7.20 – 7.30 ppm (Triplet)
Diagnostic Note Downfield aromatic signals only."Split" aromatic zone: One high-field doublet, one mid-field doublet.Extreme shielding on doublet due to double amine donation.

Note: Chemical shifts are approximated based on


 referencing (

7.26 ppm). Values may shift slightly based on concentration and temperature.

Detailed Spectral Assignment (Target Molecule)

Sample Preparation Protocol:

  • Mass: Dissolve 5–10 mg of the dried product.

  • Solvent: 0.6 mL

    
     (Chloroform-d). Ensure the solvent is acid-free to prevent protonation of the piperazine, which would shift signals downfield.
    
  • Filtration: Filter through a cotton plug if any insolubles remain (crucial for resolution).

The Spectrum Walkthrough (Low to High Field)
A. Aromatic Region (The "Fingerprint")
  • 
     7.35 (1H, dd/t, 
    
    
    
    Hz, H-4):
    The proton at the 4-position (para to the pyridine nitrogen) couples to both H3 and H5. It appears as a pseudo-triplet.
  • 
     6.80 (1H, d, 
    
    
    
    Hz, H-5):
    The proton ortho to the Bromine. It is less shielded than H3.
  • 
     6.50 (1H, d, 
    
    
    
    Hz, H-3):
    The proton ortho to the Piperazine. The strong electron donation from the piperazine nitrogen shields this proton, pushing it significantly upfield.
B. Aliphatic Region (Piperazine & Ethyl)
  • 
     3.55 (4H, m, Piperazine 
    
    
    
    ):
    These protons are alpha to the pyridine-bound nitrogen. They are deshielded by the aromatic ring current and the electronegativity of the aromatic amine.
  • 
     2.55 (4H, m, Piperazine 
    
    
    
    ):
    These protons are alpha to the ethyl-bound nitrogen. They appear upfield relative to the aromatic-side protons.
  • 
     2.45 (2H, q, 
    
    
    
    Hz, Ethyl
    
    
    ):
    Standard quartet for an ethyl methylene group.
  • 
     1.12 (3H, t, 
    
    
    
    Hz, Ethyl
    
    
    ):
    Standard triplet for the terminal methyl group.

Decision Logic & Troubleshooting Workflow

The following diagram outlines the logical process for validating the reaction outcome using NMR data.

NMR_Validation Sample Crude Reaction Mixture (After Workup) Aromatic_Check Analyze Aromatic Region (6.0 - 8.0 ppm) Sample->Aromatic_Check Symmetry_Check Are H3 and H5 signals Equivalent (Symmetric)? Aromatic_Check->Symmetry_Check Result_SM Starting Material (2,6-Dibromopyridine) Signals > 7.4 ppm Symmetry_Check->Result_SM Yes (Low Field) Result_Bis Bis-Impurity (Over-reaction) Signals < 6.2 ppm Symmetry_Check->Result_Bis Yes (High Field) Result_Target Target Product (Asymmetric Pattern) Distinct Doublets @ 6.5 & 6.8 Symmetry_Check->Result_Target No (Asymmetric) Aliphatic_Check Check Aliphatic Integration (Ratio Pip:Ethyl) Result_Target->Aliphatic_Check

Caption: Decision tree for distinguishing the target mono-substituted pyridine from symmetric impurities based on aromatic proton splitting patterns.

Experimental Causality & Troubleshooting

Why is the sample concentration critical?

Piperazine derivatives can aggregate in non-polar solvents like


. If peaks appear broad (especially the aliphatic multiplets at 2.5–3.5 ppm), the sample is likely too concentrated or wet.
  • Fix: Dilute the sample or add a drop of

    
     to break H-bonding aggregates, though this will shift exchangeable protons.
    
Why do the piperazine peaks look like broad singlets?

At room temperature, the piperazine ring undergoes a "chair-flip" conformational change. If the rate of this flip is intermediate on the NMR timescale, the axial and equatorial protons blur into broad peaks.

  • Validation: This is normal. Cooling the sample (to -20°C) would resolve them into distinct multiplets, but this is unnecessary for routine identity confirmation.

References

  • BenchChem. (2025).[1][2] 2-Amino-6-bromopyridine CAS number and properties. Retrieved from

  • ChemicalBook. (2025). 2,6-Dibromopyridine 1H NMR Spectrum. Retrieved from

  • Ottavi, S., & Li, K. (2025).[3] Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(32), 36321-36327.[4] Retrieved from

  • PubChem. (2025).[5] 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2025). Supporting Information: Effects of structural modifications on anti-amyloid activity. Retrieved from

Sources

Optimizing Structural Verification: 13C NMR Profiling of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a critical heteroaryl intermediate, frequently utilized in the synthesis of CDK inhibitors (e.g., Abemaciclib analogs) and other kinase-targeting scaffolds. Its structural integrity hinges on the precise regioselective substitution of the piperazine moiety at the 2-position of the 2,6-dibromopyridine precursor.

This guide provides a comparative technical analysis of 13C NMR methodologies for validating this molecule. Unlike standard purity assays (HPLC), 13C NMR offers the unique ability to distinguish between the desired mono-substituted product, the bis-substituted impurity, and regioisomers. We compare solvent systems and pulse sequences to recommend an optimal protocol for pharmaceutical researchers.

Part 1: Comparative Analysis of Analytical Approaches

For the structural elucidation of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, the choice of solvent and pulse sequence significantly impacts spectral resolution, particularly in resolving the piperazine ring carbons and the asymmetric pyridine core.

Comparison 1: Solvent System Performance (CDCl3 vs. DMSO-d6)
FeatureMethod A: Deuterochloroform (CDCl3) Method B: DMSO-d6 Verdict
Solubility High solubility for the free base; poor for salt forms.Universal solubility for free base and HCl/TFA salts.CDCl3 is preferred for the free base.
Resolution (Aliphatic) Excellent separation of ethyl vs. piperazine signals.Slight broadening due to viscosity; potential overlap of solvent peak (39.5 ppm) with piperazine carbons.CDCl3 offers superior baseline resolution.
Exchangeable Protons Not applicable for 13C, but relevant if running HSQC. No exchange suppression.Suppresses exchange broadening; useful if trace water is present.DMSO-d6 is better for crude samples.
Chemical Shift Stability Consistent, standard reference (77.16 ppm).Variable shifts for C2/C6 pyridine carbons due to H-bonding interactions.CDCl3 provides more predictable shifts.

Expert Insight: For the free base form of the title compound, CDCl3 is the superior choice. The lower viscosity results in sharper linewidths, essential for resolving the closely spaced piperazine methylene carbons (~45-53 ppm). However, if the sample is isolated as a hydrochloride salt during process development, DMSO-d6 becomes the mandatory alternative due to solubility constraints.

Comparison 2: Pulse Sequence Efficiency (Broadband Decoupled vs. DEPT-135)
ParameterStandard 1D 13C{1H} DEPT-135 Performance Impact
Information Content Shows all carbons (C, CH, CH2, CH3).Shows only protonated carbons; CH/CH3 (Up), CH2 (Down).DEPT-135 is critical for this molecule.
Quaternary Detection Yes (C-Br, C-N).No (Quaternary carbons invisible).Standard 1D is required for the Pyridine C2/C6 assignment.
Acquisition Time Standard.Faster (better S/N for protonated carbons).DEPT is a rapid add-on.

Recommendation: A composite protocol is required. The 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine molecule contains two critical quaternary carbons (C-Br and C-N) that DEPT will miss. However, DEPT-135 is indispensable for distinguishing the ethyl CH2 (negative phase) from the ethyl CH3 (positive phase) and confirming the piperazine symmetry.

Part 2: Expected Chemical Shift Data & Assignment Logic

The following data represents the expected chemical shifts in CDCl3, derived from fragment analysis of 2-amino-6-bromopyridine and N-ethylpiperazine.

Table 1: 13C NMR Assignment (100 MHz, CDCl3)[1]
Carbon PositionTypeShift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic
Pyridine C2 Cq158.5 - 159.5 InvisibleDeshielded by N-substitution (Ipso).
Pyridine C6 Cq139.0 - 141.0 InvisibleDeshielded by Bromine; distinct from C2.
Pyridine C4 CH137.5 - 138.5 Positive (+)Para to amino group; typical pyridine CH.
Pyridine C5 CH116.0 - 117.5 Positive (+)Ortho to Bromine; doublet in 1H-coupled mode.
Pyridine C3 CH106.0 - 107.5 Positive (+)Ortho to Amino; significantly shielded (Upfield).
Piperazine C3'/C5' CH252.5 - 53.5 Negative (-)Alpha to Ethyl-N.
Ethyl CH2 CH252.0 - 52.5 Negative (-)Can overlap with Pip-C3'/C5'.
Piperazine C2'/C6' CH245.0 - 46.0 Negative (-)Alpha to Pyridine-N; broadened by rotation.
Ethyl CH3 CH311.8 - 12.5 Positive (+)Unique high-field signal.
Assignment Logic Flow
  • The "Upfield" Aromatic Signal (C3): Look for a signal around 106 ppm . This is the carbon ortho to the piperazine nitrogen. Its significant shielding (compared to benzene ~128 ppm) confirms the electron-donating effect of the piperazine ring, proving the C-N bond formation.

  • The Quaternary Differentiation: The peak at ~159 ppm corresponds to the carbon attached to the nitrogen (C2), while the peak at ~140 ppm corresponds to the carbon attached to the bromine (C6). If you see only one quaternary signal or a symmetric pattern, you may have the bis-substituted impurity (2,6-di(piperazin-1-yl)pyridine).

  • Piperazine Symmetry: In the free base, the piperazine carbons usually appear as two sets of equivalent peaks (C2'/C6' and C3'/C5'). Broadening of the C2'/C6' signal (~45 ppm) indicates restricted rotation around the Pyridine-N bond, a common phenomenon in steric 2-substituted pyridines.

Part 3: Experimental Protocol

Sample Preparation
  • Mass: Weigh 15-20 mg of the analyte.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solution is clear. If turbidity persists (common with salts), filter through a cotton plug or switch to DMSO-d6.

  • Tube: Transfer to a clean, dry 5 mm NMR tube. Cap and invert 3 times to mix.

Instrument Parameters (Bruker/Varian 400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Experiment 1: Standard 1D 13C (zgpg30)

    • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary relaxation).

    • Scans (NS): 512 - 1024 (Carbon sensitivity is low; adequate S/N required for C-Br detection).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Experiment 2: DEPT-135

    • Pulse Angle: 135°.

    • Scans (NS): 256.

    • Delay: 1.5 seconds.

Data Processing
  • Line Broadening (LB): Apply 1.0 - 3.0 Hz exponential multiplication to improve S/N for quaternary carbons.

  • Referencing: Set the center triplet of CDCl3 to 77.16 ppm .

Part 4: Structural Elucidation Workflow

The following diagram illustrates the decision logic for confirming the structure and ruling out common impurities (e.g., Bis-substitution).

NMR_Workflow Start Crude Product 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine Solvent Dissolve in CDCl3 Start->Solvent Exp1 Run 1D 13C NMR (Broadband Decoupled) Solvent->Exp1 CheckQ Check Quaternary Region (135-165 ppm) Exp1->CheckQ Result1 Two Distinct Signals: ~159 ppm (C-N) & ~140 ppm (C-Br) CheckQ->Result1 Asymmetric Pattern Result2 Single Signal or Symmetric: Indicates Bis-substitution CheckQ->Result2 Symmetric Pattern Exp2 Run DEPT-135 Result1->Exp2 CheckAli Analyze Aliphatic Region (10-60 ppm) Exp2->CheckAli Final Confirm Structure: 1. Asymmetric Pyridine 2. Ethyl + Piperazine Pattern CheckAli->Final CH3(+) at 12ppm CH2(-) at 45/52/53ppm

Caption: Logical workflow for distinguishing the target mono-substituted product from bis-substituted impurities using 13C NMR.

References

  • Synthesis of 6-Substituted 2-Bromopyridines: Liu, N., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."[1][2] European Journal of Organic Chemistry, vol. 2014, no.[1][2] 29, 2014, pp. 6493–6500. [Link]

  • NMR of 2-Aminopyridine Derivatives: Alsaygh, A., et al. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines." International Journal of Organic Chemistry, vol. 4, no. 2, 2014, pp. 116-121. [Link]

  • Piperazine Conformational Analysis: Wagener, K., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, vol. 9, 2019, pp. 154-164. [Link]

  • 2-Bromopyridine Spectral Data: SpectraBase. "2-Bromopyridine 13C NMR Spectrum."[1][3][4] Wiley Science Solutions. [Link]

Sources

Analytical Methods for Characterizing Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in blockbuster drugs like esomeprazole , imatinib , and niacin . However, their characterization presents a distinct set of analytical challenges. The basic nitrogen atom (pKa ~5.2) acts as a "tailing magnet" in chromatography due to silanol interactions, while the high probability of regioisomerism during synthesis complicates structural elucidation.

This guide moves beyond standard textbook definitions to provide a field-tested comparison of separation and identification strategies. We evaluate High-pH Reversed-Phase HPLC , HILIC , and SFC , providing decision frameworks to optimize your analytical workflow.

Part 1: The Challenge of the Basic Nitrogen

The fundamental difficulty in analyzing pyridines stems from the interaction between the analyte's basic nitrogen and the acidic residual silanol groups (Si-OH) on silica-based stationary phases.[1]

The Mechanism of Failure

In standard RP-HPLC (pH 2–3), pyridine is protonated (


). Traditional silica columns, even when end-capped, possess residual silanols that ionize above pH 3.5.
  • The Result: A secondary ion-exchange mechanism occurs where the

    
     binds electrostatically to 
    
    
    
    .
  • The Symptom: Severe peak tailing (

    
    ), retention time shifts, and poor resolution of impurities.
    

Part 2: Chromatographic Separation Strategies

We compare three dominant methodologies. The choice depends not just on separation efficiency, but on the downstream detector (UV vs. MS) and the polarity of the derivative.

Method A: High-pH Reversed-Phase (The Workhorse)

Instead of fighting the basicity with low pH, this method utilizes hybrid-silica particles (e.g., ethylene-bridged hybrid, BEH) that withstand pH levels up to 12.

  • Logic: At pH 10, pyridine (pKa ~5.2) is >99% deprotonated (neutral). Neutral species do not interact with silanols, yielding sharp, symmetrical peaks.

  • Best For: Hydrophobic pyridine derivatives, impurity profiling.

Method B: HILIC (The Polar Specialist)

Hydrophilic Interaction Liquid Chromatography is essential when the pyridine derivative contains polar moieties (e.g., N-oxides, amino-pyridines) that elute in the void volume of RP-HPLC.

  • Logic: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[2] Water forms a stagnant layer on the surface; separation is driven by partitioning.

  • Best For: Highly polar metabolites, pyridine-N-oxides.

Method C: SFC (The Isomer Resolver)

Supercritical Fluid Chromatography uses


 and methanol.
  • Logic: The 2-Ethylpyridine (2-EP) stationary phase is specifically designed for this class. It utilizes

    
    -
    
    
    
    interactions to separate positional isomers (e.g., 2- vs. 3-substituted pyridines) that co-elute in HPLC.
  • Best For: Chiral separations, positional isomers, "Green" chemistry requirements.

Comparative Performance Data
FeatureHigh-pH RP-HPLCHILICSFC (2-EP Column)
Mechanism Hydrophobic InteractionPartitioning (Aq. layer)Adsorption /

-

Tailing Factor (

)
Excellent (1.0 – 1.2)Good (1.1 – 1.3)Superior (1.0 – 1.1)
Isomer Resolution (

)
ModerateLowHigh
MS Sensitivity StandardHigh (High organic %)Moderate
Sample Solubility High (DMSO/MeOH)Low (High ACN required)Moderate
Throughput StandardSlow (Equilibration)Fast (Low viscosity)

Part 3: Structural Elucidation (Isomer Differentiation)

Distinguishing between 2-, 3-, and 4-substituted pyridines is critical. Mass Spectrometry (MS) often fails here as isomers produce identical parent ions and similar fragmentation patterns.

The Solution: 2D NMR Workflow

Nuclear Magnetic Resonance (NMR) is the definitive tool.

  • 
    H NMR:  Check chemical shifts. 
    
    
    
    -protons (C2/C6) are most deshielded (
    
    
    8.5+ ppm) due to the electronegative nitrogen.
  • 
    C NMR:  C2/C6 carbons appear downfield (~150 ppm).
    
  • 
    N HMBC:  The "Nuclear Weapon" of characterization. Long-range coupling (
    
    
    
    ,
    
    
    ) from protons to the nitrogen atom definitively assigns the substitution pattern.

Part 4: Experimental Protocols

Protocol 1: High-pH RP-HPLC for Impurity Profiling
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 30°C.

  • Detection: UV @ 254 nm (or

    
     of derivative).
    
  • Why this works: The high pH suppresses protonation, eliminating silanol drag. Ammonium bicarbonate is volatile, making this LC-MS compatible .

Protocol 2: SFC for Isomer Separation
  • Column: Viridis 2-Ethylpyridine (2-EP) or equivalent.

  • Co-Solvent (Modifier): Methanol with 0.1% Diethylamine (DEA) or Ammonium Hydroxide.

    • Note: Basic additives improve peak shape even in SFC.

  • Gradient: 2% to 20% Modifier in

    
     over 5 minutes.
    
  • Back Pressure: 120 bar.

  • Temp: 40°C.

  • Why this works: The 2-EP phase interacts preferentially with the

    
    -system of the pyridine ring. Steric hindrance differences between isomers (ortho vs. meta) cause significant retention time differences.
    

Part 5: Decision Matrices (Visualization)

Diagram 1: Method Selection Strategy

This decision tree guides the chemist based on the physicochemical properties of the derivative.

MethodSelection Start Start: Pyridine Derivative CheckChiral Is the molecule Chiral? Start->CheckChiral CheckLogP Check LogP (Polarity) CheckChiral->CheckLogP No SFC Method: SFC (Chiral Column) CheckChiral->SFC Yes HILIC Method: HILIC (Amide/Silica) CheckLogP->HILIC LogP < 0 (Polar) IsomerCheck Are Regioisomers Present? CheckLogP->IsomerCheck LogP > 0 (Non-polar) RPHPLC Method: High-pH RP-HPLC (Hybrid C18) IsomerCheck->RPHPLC No (General Profiling) SFC_Achiral Method: SFC (2-EP Column) IsomerCheck->SFC_Achiral Yes (Critical Separation)

Caption: Analytical method selection based on chirality, polarity (LogP), and the presence of structural isomers.

Diagram 2: Structural Elucidation Workflow

A logic flow for confirming the identity of a synthesized pyridine derivative.

StructureWorkflow Sample Purified Sample MS LC-MS/ESI+ (Get MW & Formula) Sample->MS H1_NMR 1H NMR (Identify Aromatics) MS->H1_NMR Decision Ambiguous Substitution? H1_NMR->Decision Final Structure Confirmed Decision->Final No (Pattern Clear) Advanced 2D NMR Suite (HSQC + HMBC) Decision->Advanced Yes (Isomers Possible) Advanced->Final N15 15N-HMBC (Definitive N-linkage) Advanced->N15 If N-substitution unclear N15->Final

Caption: Step-by-step workflow for structural confirmation, highlighting the escalation to 2D NMR and 15N techniques for ambiguous isomers.

References

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC: Modern Type B Silica Solutions. Phenomenex Blog. [Link]

  • Shimadzu. (2024). SFC Columns: Separation of Pyridine Isomers using 2-Ethylpyridine Phases. Shimadzu Application Notes. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase vs. HILIC: Strategies for Basic Nitrogen Compounds. Chrom Tech Learning Center. [Link]

  • National Institutes of Health (NIH). (2019). Comparison of Retention Behavior between SFC and Normal-Phase HPLC. PubMed Central. [Link]

  • Agilent Technologies. (2020).[6] Retaining and Separating Polar Molecules: HILIC vs RPLC.[4][5][7] Agilent Technical Overview. [Link]

Sources

Comparative Guide: Bromopyridine vs. Chloropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of bromopyridine and chloropyridine analogs, designed for medicinal chemists and drug discovery scientists. It moves beyond basic textbook definitions to explore the strategic trade-offs in Structure-Activity Relationship (SAR) optimization, metabolic stability, and synthetic utility.

Executive Summary: The Halogen Decision Matrix

In medicinal chemistry, the choice between a chlorine (Cl) and bromine (Br) substituent on a pyridine ring is rarely arbitrary. It is a calculated trade-off between affinity , metabolic stability , and synthetic reactivity .

FeatureChloropyridine Analogs Bromopyridine Analogs Medicinal Chemistry Implication
Atomic Radius 1.75 Å1.85 ÅBr exerts greater steric pressure; useful for inducing conformational locks or filling hydrophobic pockets.

-Hole Magnitude
ModerateHighBr is a superior Halogen Bond (XB) donor. It forms tighter interactions with backbone carbonyls than Cl.
Lipophilicity (

)
+0.71+0.86Br increases logP more than Cl, potentially improving permeability but increasing metabolic liability.
C-X Bond Strength ~95 kcal/mol~68 kcal/molCl is metabolically more stable. Br is more prone to oxidative dehalogenation or Pd-catalyzed displacement.
Synthetic Utility Low (harder to activate)High (excellent LG)Br is often a "handle" for cross-coupling; Cl is often a "final" substituent.

Physicochemical & Mechanistic Comparison

The "Sigma Hole" and Halogen Bonding (XB)

The most critical biological differentiator is the Sigma Hole —a region of positive electrostatic potential on the extension of the C-X bond axis.

  • Mechanism: The electron-withdrawing nature of the pyridine ring enhances the

    
    -hole on the halogen.
    
  • Comparison: Bromine is less electronegative and more polarizable than chlorine, resulting in a larger, more positive

    
    -hole.
    
  • Impact: Bromopyridines typically exhibit 2–5x higher affinity than chloropyridines when the halogen binds to a Lewis base (e.g., the carbonyl oxygen of a hinge region residue in kinases).

Diagram 1: The Halogen Bonding Mechanism

The following diagram illustrates the geometric requirements for halogen bonding in a protein binding pocket.

HalogenBonding cluster_0 Interaction Strength Ligand Pyridine Ligand (Donor) Halogen Halogen (X) (Cl or Br) Ligand->Halogen C-X Bond SigmaHole σ-Hole (Positive Potential) Halogen->SigmaHole Polarization Protein Protein Backbone (Acceptor C=O) SigmaHole->Protein Halogen Bond (XB) 160°-180° Angle Cl_Note Cl: Weak XB (Metabolic Stability) Br_Note Br: Strong XB (High Affinity)

Caption: Directional halogen bonding interaction. The bond angle (C-X···O) is critical, typically requiring 160°–180° for optimal overlap between the halogen's σ-hole and the carbonyl lone pair.

Biological Activity & SAR Case Studies

Case A: Kinase Inhibitors (Hinge Binding)

In kinase drug discovery, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region. A halogen at the C-3 or C-5 position can interact with the gatekeeper residue or a backbone carbonyl.

  • Observation: Replacing Cl with Br often improves IC50 values.

  • Why: The Br···O=C interaction is energetically worth ~1.5–2.0 kcal/mol, whereas Cl···O=C is weaker (~0.5–1.0 kcal/mol).

  • Trade-off: The larger size of Br (1.85 Å) may cause a steric clash if the pocket is tight (e.g., against a bulky gatekeeper like Methionine), whereas Cl (1.75 Å) might fit perfectly.

Case B: Metabolic Stability (The "Cl" Advantage)

While Br improves potency, it often introduces a "soft spot" for metabolism.

  • Oxidative Dehalogenation: Cytochrome P450 enzymes can attack the C-Br bond more easily than the C-Cl bond due to the weaker bond energy (68 vs 95 kcal/mol).

  • Glutathione Conjugation: In electron-deficient rings (like 2- or 4-halopyridines), Br is a better leaving group than Cl. This makes bromopyridines more susceptible to nucleophilic aromatic substitution (

    
    ) by glutathione (GSH), potentially leading to reactive metabolite toxicity.
    
  • Decision: If a lead compound shows high clearance or GSH adducts, switching from Br to Cl is a standard optimization step to improve metabolic stability, even at the cost of slight potency loss.

Experimental Protocols

Protocol 1: Comparative Synthesis (Suzuki-Miyaura Coupling)

Objective: To demonstrate the reactivity difference. Bromopyridines couple faster and under milder conditions than chloropyridines.

Materials:

  • Substrate A: 3-Bromopyridine (1.0 eq)

  • Substrate B: 3-Chloropyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Setup: Prepare two parallel reaction vials. Charge each with respective pyridine halide, boronic acid, base, and catalyst.

  • Degassing: Purge vials with nitrogen for 5 minutes.

  • Reaction: Heat both vials to 80°C .

  • Monitoring: Sample at 1 hour and 4 hours.

    • Expectation: The 3-Bromopyridine reaction should reach >90% conversion within 1-2 hours. The 3-Chloropyridine reaction will likely show <20% conversion and may require heating to 100°C+ or a more specialized catalyst (e.g., XPhos Pd G2) to proceed efficiently.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol 2: Fluorescence Polarization (FP) Binding Assay

Objective: To quantify the affinity difference (


) driven by the halogen substitution.

Reagents:

  • Target Protein: Recombinant Kinase Domain (e.g., p38, BRAF) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100).
    
  • Tracer: Fluorescein-labeled ATP-competitive probe (specific to target).

  • Compounds: Chloropyridine and Bromopyridine analogs (serially diluted in DMSO).

Step-by-Step:

  • Plating: Dispense 10 µL of protein solution (at

    
     concentration relative to tracer) into black 384-well low-binding plates.
    
  • Compound Addition: Add 100 nL of compound dilution series (10-point dose response). Incubate for 15 minutes at RT.

  • Tracer Addition: Add 10 µL of Tracer solution (final concentration ~1-5 nM).

  • Incubation: Incubate for 60 minutes at RT in the dark to reach equilibrium.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm) on a multi-mode plate reader (e.g., EnVision or PHERAstar).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation if the tracer is competitive.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for deciding between Br and Cl during the Lead Optimization phase.

OptimizationFlow Start Hit Identification (Pyridine Scaffold) CheckPotency Is Potency Sufficient? Start->CheckPotency CheckMetab Is Metabolic Stability High? CheckPotency->CheckMetab Yes AnalyzeXB Analyze Binding Mode (Is there a backbone C=O?) CheckPotency->AnalyzeXB No TryCl Strategy: Stability Fix Switch Br -> Cl CheckMetab->TryCl No (High Clearance) TryBr Strategy: Halogen Scan Switch H/Cl -> Br ResultBr Outcome: High Potency (Risk: High Clearance) TryBr->ResultBr ResultCl Outcome: High Stability (Risk: Lower Potency) TryCl->ResultCl AnalyzeXB->TryBr Yes (Target XB) ResultBr->CheckMetab Next Cycle

Caption: Optimization workflow for pyridine halides. The path diverges based on whether the primary bottleneck is affinity (favoring Br for halogen bonding) or stability (favoring Cl to reduce metabolic liability).

References

  • Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Predictability." Journal of Medicinal Chemistry, 2013.[1] Link

  • Hardegger, L. A., et al. "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 2011. Link

  • Johnson, T. W., et al. "Discovery of Lorlatinib: A Macrocyclic Inhibitor of ALK and ROS1." Journal of Medicinal Chemistry, 2014. (Demonstrates use of halopyridine intermediates). Link

  • Pfizer Inc. "Lorlatinib (Lorbrena) Prescribing Information." (Clinical context for ALK inhibitors). Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Discusses halogen metabolic stability trends). Link

Sources

Spectroscopic Data Guide: 2-Bromopyridine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization and differentiation of 2-bromopyridine and its regioisomers. It is designed to assist researchers in confirming structural identity and purity during synthetic workflows.[1]

Introduction: The Strategic Importance of Regioisomer Identification

In medicinal chemistry, the pyridine ring is a ubiquitous scaffold. However, the introduction of a bromine atom—a critical handle for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig—creates the potential for regioisomeric impurities (2-bromo, 3-bromo, and 4-bromo).

Distinguishing these isomers is not merely academic; it is a critical quality attribute. The position of the bromine atom dictates the electronic environment of the ring nitrogen and the subsequent reactivity profile. For instance, 2-bromopyridine is prone to oxidative addition at the C2 position but can also suffer from catalyst poisoning due to the proximity of the nitrogen lone pair. Accurate spectroscopic validation prevents costly downstream failures in multi-step synthesis.

Comparative Spectroscopic Analysis

The following data consolidates experimental shifts to facilitate rapid identification.

A. Nuclear Magnetic Resonance (NMR) Profiling

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

Feature2-Bromopyridine (Target)3-Bromopyridine (Isomer)4-Bromopyridine (Isomer)
Structure Ortho-substitutedMeta-substitutedPara-substituted
Symmetry

(Plane)

(Plane)

(Axis)

H NMR (Low Field)

8.36
(d, J=4.8 Hz, H6)

8.71
(d, J=2.0 Hz, H2)

8.68
(d, J=5.4 Hz, H2/H6)

H NMR (Mid Field)

7.56 (d, H3), 7.49 (td, H4)

8.55 (dd, H6), 7.95 (d, H4)

H NMR (High Field)

7.26 (ddd, H5)

7.25 (dd, H5)

7.73
(d, J=5.4 Hz, H3/H5)
Diagnostic Signal H6 is a doublet at ~8.4 ppm.[2][3] H3 is a doublet at ~7.6 ppm.H2 is a singlet-like doublet at ~8.7 ppm (most deshielded).AA'BB' System: Two distinct doublets integrating 2:2.

C NMR (C-Br)

142.4
(C2)

117.3
(C3)

135.0
(C4)

Key Insight: The most reliable differentiator is the H2/H6 region .

  • 2-Br: H6 is a doublet (coupling to H5).

  • 3-Br: H2 is a singlet (weak meta-coupling) and is significantly downfield (

    
     8.71) due to the combined inductive effect of N and Br.
    
  • 4-Br: Perfect symmetry simplifies the spectrum to just two signals.

B. Mass Spectrometry (MS) & Infrared (IR) Signatures
TechniqueParameterObservation & Interpretation
MS (EI, 70 eV) Molecular Ion (

)

157 & 159
(1:1 ratio). Characteristic of

Br and

Br isotopes.
Base Peak

78
(

). Loss of Br radical to form the pyridyl cation.
Fragmentation

51 (Ring opening/fragmentation).
FT-IR (ATR) C-H Stretch (Aromatic)3050 cm

(Weak)
Ring Breathing1582, 1564, 1430 cm

. Strong bands characteristic of the pyridine ring.[4]
C-Br Stretch~700 - 760 cm

. Often coupled with ring deformation bands (762, 745 cm

).
Experimental Workflow: Isomer Differentiation & Purity

This self-validating workflow ensures that the starting material is free of regioisomers, which often co-elute in standard flash chromatography.

Differentiation Logic Flowchart

IsomerID Start Crude Sample Analysis TLC 1. TLC Screening (Hex/EtOAc 8:2) Start->TLC NMR_H1 2. 1H NMR (CDCl3) Check Aromatic Region (7-9 ppm) TLC->NMR_H1 Single Spot? Decision Symmetry Check NMR_H1->Decision Para Two Doublets (2H each)? Identity: 4-Bromopyridine Decision->Para Yes Meta Singlet at >8.7 ppm? Identity: 3-Bromopyridine Decision->Meta No (Singlet Present) Ortho Doublet at ~8.4 ppm? Identity: 2-Bromopyridine Decision->Ortho No (Doublet Present) QC 3. HPLC Purity Check (Confirm >98%) Ortho->QC

Figure 1: Decision tree for rapid identification of bromopyridine regioisomers using proton NMR.

Performance Case Study: Monitoring Reactivity

To demonstrate the utility of spectroscopic monitoring, we examine a Suzuki-Miyaura Coupling where 2-bromopyridine is converted to 2-phenylpyridine. This protocol highlights how to track the consumption of the starting material.

Protocol: Suzuki Coupling of 2-Bromopyridine
  • Objective: Synthesis of 2-phenylpyridine.

  • Scale: 1.0 mmol.

Step-by-Step Methodology:

  • Setup: In a 25 mL Schlenk tube, combine 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

    
      (276 mg, 2.0 mmol).
    
  • Catalyst: Add

    
     (58 mg, 5 mol%). Note: Pd(II) precatalysts like 
    
    
    
    are also effective.
  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL).

  • Reaction: Heat to 90°C under Argon for 4 hours.

  • Monitoring (Key Step): Take a 50

    
    L aliquot, filter through a silica plug, and analyze via 
    
    
    
    H NMR.
    • Start: Distinct doublet at

      
       8.36 ppm  (H6 of 2-Br).
      
    • End: Disappearance of the 8.36 ppm doublet; appearance of a new doublet at

      
       8.70 ppm  (H6 of 2-phenylpyridine) and multiplet signals for the phenyl ring (7.4-8.0 ppm).
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash column (Hex/EtOAc).
    
Reaction Pathway Diagram

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Bromopyridine Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetalation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - 2-Phenylpyridine

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling. Spectroscopic monitoring tracks the transition from the Oxidative Addition complex to the final product.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyridine, 2-bromo-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SpectraBase. (2024). 2-Bromopyridine 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • Organic Syntheses. (1946). 2-Bromopyridine Synthesis Protocol. Coll. Vol. 3, p.136. Retrieved from [Link]

Sources

Optimizing Kinase Inhibitor Potency: A Comparative SAR Guide to Pyridine vs. Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR) of Pyridine Regioisomers and Bioisosteres in JNK3 Inhibition

Executive Summary: The "Nitrogen Scan" in Lead Optimization

In small molecule drug discovery, the "Nitrogen Scan" —systematically replacing carbon atoms with nitrogen in aromatic rings—is a high-impact strategy to modulate potency, solubility, and metabolic stability. This guide analyzes a definitive case study: the optimization of c-Jun N-terminal kinase 3 (JNK3) inhibitors.[1][2]

We objectively compare three core scaffolds:

  • Phenyl (Carbocyclic baseline)

  • Pyrimidine (Diazine, high polarity)

  • Pyridine (Mono-azine, optimal balance)

Key Insight: While pyrimidines are ubiquitous in kinase inhibitors (e.g., to mimic the ATP adenine ring), this guide demonstrates a scenario where the pyridine core outperforms the pyrimidine bioisostere , yielding a 4-fold potency increase (160 nM vs. 630 nM) while maintaining selectivity against p38 MAPK.

Comparative Analysis: Pyridine vs. Bioisosteres

The following data is derived from a comparative SAR campaign targeting the ATP-binding pocket of JNK3, a key mediator in neurodegeneration. The study focused on 4-(pyrazol-3-yl)-heterocycles.[1]

Table 1: SAR Data Matrix & Physicochemical Profiling
Core ScaffoldStructure DescriptionJNK3 IC₅₀ (nM)p38 IC₅₀ (µM)Selectivity (p38/JNK3)LogP (Est.)Performance Verdict
Phenyl 4-phenyl-pyrazole> 20,000> 20N/A4.2Inactive. Lack of H-bond acceptor leads to poor active site fit.
Pyrimidine 4-pyrimidine-pyrazole630> 20> 30x2.1Potent. Good H-bond network, but higher polarity limits permeability.
Pyridine 4-pyridine-pyrazole160 > 20> 125x 2.9Optimal. Superior potency/lipophilicity balance.
Technical Interpretation[1][3][4][5]
  • The Phenyl Failure: The complete inactivity of the phenyl analogue (>20 µM) confirms that a nitrogen atom in the central ring is critical for H-bonding with the kinase hinge region (typically Met149 in JNK3).

  • The Pyrimidine vs. Pyridine Trade-off: While the pyrimidine core (two nitrogens) is a classic hinge binder, the pyridine core (one nitrogen) provided a superior electrostatic fit in this specific pocket. The removal of the second nitrogen (N3 position) likely reduced desolvation penalties without sacrificing the critical H-bond interaction at N1, resulting in a 4-fold potency boost .

Mechanistic Visualization

To understand the biological context of these inhibitors, we visualize the JNK3 signaling cascade. JNK3 is predominantly expressed in the CNS, making it a precision target for neurodegenerative diseases (Alzheimer's, Parkinson's) distinct from the ubiquitous JNK1/2.

JNK3_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) MAP3K MAP3K (ASK1, MLK3) Stress->MAP3K MKK MAP2K (MKK4, MKK7) MAP3K->MKK JNK3 JNK3 (Neuronal Isoform) MKK->JNK3 cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Gene Expression Inhibitor Pyridine Inhibitor (ATP-Competitive) Inhibitor->JNK3 Blocks ATP Binding

Figure 1: The JNK3 signaling cascade. The pyridine inhibitors function as ATP-competitive blockers, preventing c-Jun phosphorylation and subsequent neuronal apoptosis.

Experimental Protocols

To replicate these results or apply this scaffold to new targets, follow these self-validating protocols.

Chemical Synthesis Workflow

The synthesis relies on a modular Suzuki-Buchwald strategy, allowing rapid diversification of the pyridine core.

Synthesis_Workflow Start Halogenated Pyridine Step1 Suzuki Coupling (Introduce Pyrazole) Start->Step1 Pd(PPh3)4 Na2CO3 Inter Intermediate Scaffold Step1->Inter Step2 Buchwald-Hartwig (Introduce Aniline) Inter->Step2 Pd(OAc)2 Xantphos Final Final Pyridine Inhibitor Step2->Final

Figure 2: Modular synthesis route for 4-(pyrazol-3-yl)-pyridines.

Detailed Protocol:

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Combine 2,4-dichloropyridine (1.0 eq) and 3-pyrazoleboronic acid (1.1 eq) in DME/Water (4:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

  • Condition: Degas with Argon for 5 mins. Heat to 90°C for 12 hours under inert atmosphere.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane). Product formation is confirmed by the disappearance of the boronic acid spot.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via silica flash chromatography.

Step 2: Buchwald-Hartwig Amination

  • Reagents: Dissolve the intermediate from Step 1 (1.0 eq) in dry 1,4-dioxane. Add the desired aniline (1.2 eq).

  • Catalyst: Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Condition: Microwave irradiation at 130°C for 1 hour (or reflux 16h).

  • Validation: LC-MS should show a single peak with the target M+1 mass.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient) to >95% purity.

Validated JNK3 Kinase Assay

This protocol uses a radiometric


-

P-ATP assay, the "gold standard" for direct, interference-free IC₅₀ determination.
  • Buffer Prep: 20 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Enzyme Mix: Dilute recombinant human JNK3 (active) to 5 nM in buffer.

  • Substrate Mix: GST-c-Jun (1-79) fusion protein (1 µM) + ATP (10 µM, spiked with 1 µCi

    
    -
    
    
    
    P-ATP).
  • Reaction:

    • Add 10 µL Inhibitor (serial dilution in DMSO).

    • Add 20 µL Enzyme Mix. Incubate 15 min at RT (Pre-incubation).

    • Add 20 µL Substrate Mix to initiate.

  • Incubation: 60 minutes at 30°C.

  • Termination: Add 50 µL 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Detection: Transfer to filter plates (GF/C), wash 3x with 1% TCA, dry, and count scintillation.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to calculate IC₅₀.

    • Self-Check: Z-factor must be > 0.5 for assay validity. Reference compound (e.g., SP600125) must fall within 3-fold of historical IC₅₀.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed)

  • Design and synthesis of novel pyridine-based compounds as potential PIM-1 kinase inhibitors. Source: ACS Omega / NIH

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Source: MDPI Molecules

  • Comparison of Quantitative and Qualitative (Q)SAR Models. Source: Frontiers in Pharmacology

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Safety Summary

Immediate Action Required: This compound contains a piperazine moiety , a known respiratory and skin sensitizer, coupled with a halogenated pyridine , a potent irritant. Standard "lab coat and glasses" protocols are insufficient.

  • Primary Risk: Respiratory sensitization (occupational asthma) and severe eye damage.

  • Mandatory Engineering Control: All open handling must occur within a certified chemical fume hood.

  • Waste Stream: Halogenated Organic Waste (Do not mix with general organic solvents).

Hazard Architecture: The "Why" Behind the PPE

As a Senior Application Scientist, I urge you to look beyond the generic GHS codes. We analyze the molecule's structure to predict its behavior in your biological system and on your skin.

Structural MoietyAssociated HazardOperational Implication
Piperazine Ring Sensitization (H334, H317) Exposure can trigger irreversible allergic responses. Inhalation of dust/aerosols is the critical failure point.
Brominated Pyridine Lipophilicity & Irritation (H315, H319) The bromine atom increases lipophilicity, enhancing skin absorption. Once absorbed, the pyridine ring can cause systemic toxicity.
Ethyl Substitution Solubility Increases solubility in organic solvents, making "glove permeation" faster when the compound is in solution.
Personal Protective Equipment (PPE) Matrix

Rationale: This matrix prioritizes "worst-case" scenarios, assuming the compound is handled in solution (e.g., DCM or Ethyl Acetate) or as a fine powder.

PPE CategoryStandard RequirementTechnical Specification & "Pro-Tips"
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Disposable).Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield®) if handling concentrated solutions.Why: Brominated heterocycles can permeate thin nitrile in <15 mins if dissolved in halogenated solvents. Change outer gloves immediately upon splash.[1][2]
Respiratory Engineering Control First Primary: Fume hood (Face velocity 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with P100/OV (Organic Vapor) cartridges.Note: N95 masks are insufficient for solvent vapors carrying the compound.
Eye/Face Chemical Goggles Standard: ANSI Z87.1 Chemical Splash Goggles.Prohibited: Safety glasses with side shields are unsafe for liquids that cause irreversible eye damage (Category 1/2A).
Body Barrier Lab Coat Material: Polypropylene/PE laminate (e.g., Tyvek®) preferred over cotton.Why: Cotton absorbs liquids, holding the irritant against the skin.
Operational Protocol: The Safe Handling Lifecycle

This protocol is a self-validating system. If you cannot complete a step (e.g., the airflow alarm sounds), the process must stop.

Phase A: Preparation & Weighing
  • Static Control: If the substance is solid, use an ionizing bar or anti-static gun before weighing to prevent "fly-away" powder.

  • The "Red Zone" Rule: Establish a dirty zone inside the hood. No items (spatulas, weigh boats) leave this zone without decontamination.

  • Taring: Tare the vial with the cap on to minimize open exposure time.

Phase B: Reaction Setup & Active Handling
  • Solvent Choice: If dissolving, avoid DCM (Dichloromethane) if possible. DCM accelerates the permeation of brominated compounds through nitrile gloves. Use Ethyl Acetate or Toluene if chemistry permits.

  • Syringe Transfer: Use Luer-lock syringes to prevent needle detachment under pressure.

  • Double-Glove Doffing:

    • Remove the outer pair inside the hood after handling the pure compound.

    • Inspect inner gloves for discoloration.

    • Don new outer gloves before touching hood sashes or instruments.

Phase C: Decontamination & Disposal
  • Quench: Wipe down all surfaces with a 5% surfactant solution (soap/water) followed by ethanol. Do not use bleach (potential reaction with amines).

  • Waste Segregation:

    • Stream: Halogenated Organic Waste .[3]

    • Labeling: Must explicitly state "Contains Brominated Pyridines & Piperazines."

    • Solid Waste: Contaminated weigh boats and paper towels go into a double-bagged solid hazardous waste drum, not the general trash.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision nodes where safety failures most often occur.

SafetyLifecycle Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid/Powder CheckState->Solid Liquid Liquid/Solution CheckState->Liquid PPE_Solid PPE: P100 Resp + Anti-Static Measures Solid->PPE_Solid Dust Risk PPE_Liquid PPE: Dbl Nitrile Gloves + Splash Goggles Liquid->PPE_Liquid Splash Risk Hood Transfer to Fume Hood (Verify Flow >80fpm) PPE_Solid->Hood PPE_Liquid->Hood Handling Active Handling (Keep in Red Zone) Hood->Handling Waste Waste: Halogenated Stream Handling->Waste Disposal Decon Decon: Surfactant Wipe Handling->Decon Cleanup Decon->Waste

Caption: Operational workflow emphasizing the divergence in PPE based on physical state and the convergence on halogenated waste disposal.

Emergency Response (Self-Validating)
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Validation: If redness persists >30 mins, the pyridine ring may have penetrated the dermis. Seek medical attention immediately.

  • Inhalation (Sensitization Check):

    • Symptom: Wheezing or chest tightness within 1 hour of handling.

    • Action: Evacuate area. This is not just irritation; it is a potential sensitization event requiring long-term medical monitoring.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]

  • PubChem. (2025). Compound Summary: 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine (Analogous Hazard Data). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Piperazine Derivatives and Sensitization Risks. ECHA Europa. [Link]

  • University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-2-yl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.